3,6-Nonadienal
Description
(3Z, 6Z)-3, 6-Nonadienal belongs to the class of organic compounds known as medium-chain aldehydes. These are an aldehyde with a chain length containing between 6 and 12 carbon atoms (3Z, 6Z)-3, 6-Nonadienal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (3Z, 6Z)-3, 6-nonadienal is primarily located in the membrane (predicted from logP) (3Z, 6Z)-3, 6-Nonadienal is a fat and soap tasting compound that can be found in green vegetables. This makes (3Z, 6Z)-3, 6-nonadienal a potential biomarker for the consumption of this food product.
Structure
3D Structure
Properties
IUPAC Name |
(3Z,6Z)-nona-3,6-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3-,7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDBXHOCOXRPRO-CWWKMNTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10904489 | |
| Record name | (3Z,6Z)-Nona-3,6-dienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21944-83-2 | |
| Record name | (Z,Z)-3,6-Nonadienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21944-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3Z,6Z)-Nona-3,6-dienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10904489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3Z,6Z)-nona-3,6-dienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3Z,6Z)-3,6-Nonadienal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031152 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Biosynthesis of 3,6-Nonadienal from Linolenic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 3,6-nonadienal from linolenic acid, a key pathway in the formation of green leaf volatiles (GLVs). These C9 aldehydes are significant contributors to the characteristic aroma of many fruits and vegetables, such as cucumbers, and play crucial roles in plant defense signaling. Understanding this pathway is essential for applications in the food and fragrance industries, as well as for the development of novel therapeutic agents that may target inflammatory processes mediated by oxylipins.
Core Biosynthetic Pathway
The conversion of α-linolenic acid (α-LeA; 18:3) to (3Z,6Z)-nonadienal is a two-step enzymatic cascade primarily involving the sequential action of 9-lipoxygenase (9-LOX) and 9-hydroperoxide lyase (9-HPL).[1]
-
Oxygenation by 9-Lipoxygenase (9-LOX): The pathway is initiated by the stereospecific incorporation of molecular oxygen into α-linolenic acid at the C-9 position. This reaction is catalyzed by 9-lipoxygenase, a non-heme iron-containing dioxygenase. The product of this step is 9(S)-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT).[1]
-
Cleavage by 9-Hydroperoxide Lyase (9-HPL): The unstable 9-HPOT intermediate is then cleaved by 9-hydroperoxide lyase, a specialized cytochrome P450 enzyme (CYP74C).[2] This cleavage occurs between the C-9 and C-10 carbons, yielding two fragments: the C9-aldehyde, (3Z,6Z)-nonadienal, and 9-oxononanoic acid.[3]
Subsequently, the initially formed (3Z,6Z)-nonadienal can be isomerized to (2E,6Z)-nonadienal by the action of a (3Z):(2E)-enal isomerase.[3] This isomerization is a key step in the generation of the characteristic "cucumber-like" aroma.[4]
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthesis pathway. It is important to note that kinetic parameters can vary depending on the specific isoenzyme, plant species, and experimental conditions.
Table 1: Kinetic Parameters of 9-Lipoxygenase (LOX)
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Catalytic Efficiency (kcat/Km) (µM-1s-1) | Reference |
| Soybean LOX-1B | Linoleic Acid | 360 | 18.85 | - | [5] |
| Recombinant Enhygromyxa salina 9S-LOX | Linoleic Acid | - | - | 3.94 | [6] |
| Recombinant Enhygromyxa salina 9S-LOX | α-Linolenic Acid | - | - | 1.42 | [6] |
Table 2: Substrate Specificity of Almond 9-Hydroperoxide Lyase
| Substrate | Relative Activity (%) |
| 9-HPOD (9-hydroperoxy-octadecadienoic acid) | 100 |
| 9-HPOT (9-hydroperoxy-octadecatrienoic acid) | ~80 |
| 13-HPOD (13-hydroperoxy-octadecadienoic acid) | ~20 |
| 13-HPOT (13-hydroperoxy-octadecatrienoic acid) | ~15 |
Data adapted from a study on recombinant almond 9-HPL, demonstrating a preference for 9-hydroperoxides.[2]
Table 3: Yield of C9 Aldehydes from in vitro Reconstitution
| Enzyme System | Substrate | Product(s) | Yield | Reference |
| Recombinant Almond 9-HPL | 9-HPOD | (3Z)-nonenal and (2E)-nonenal | Not specified | [2] |
| Cucumber Fruit Homogenate | Endogenous Lipids | (E,Z)-2,6-nonadienal | 8-12 mg/kg fresh weight | [7] |
| Cucumber Fruit Homogenate + Linolenic Acid (100 mg/L) | Linolenic Acid | (E,Z)-2,6-nonadienal | Enhanced production | [7] |
Experimental Protocols
In Vitro Assay for 9-Lipoxygenase Activity
This protocol is a generalized procedure for determining the activity of 9-lipoxygenase using linolenic acid as a substrate.
Materials:
-
Enzyme source (e.g., purified recombinant 9-LOX or plant crude extract)
-
Linolenic acid substrate solution (e.g., 8 mM in a suitable buffer, stored under nitrogen)
-
Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 6.0-7.5)[8]
-
Spectrophotometer capable of measuring absorbance at 234 nm
Procedure:
-
Prepare the reaction mixture in a 1 ml cuvette by combining the assay buffer and the enzyme extract. For a typical assay, use 0.980 ml of buffer and 0.01 ml of enzyme extract.[8]
-
Equilibrate the mixture to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding 0.01 ml of the linolenic acid substrate solution.[8]
-
Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 1-5 minutes). The formation of the conjugated diene system in the hydroperoxide product results in this absorbance increase.
-
Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the hydroperoxide product (approximately 25,000 M-1cm-1). One unit of LOX activity is often defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute under the specified conditions.[8]
In Vitro Assay for 9-Hydroperoxide Lyase Activity
This protocol outlines a general method for measuring 9-HPL activity.
Materials:
-
Enzyme source (e.g., purified recombinant 9-HPL or plant microsomal fraction)
-
9-HPOT substrate solution (e.g., 20-40 µM in assay buffer)[2]
-
Assay buffer (e.g., 50-100 mM sodium phosphate buffer, pH 6.5)[2]
-
Spectrophotometer capable of measuring absorbance at 234 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing the assay buffer and the 9-HPOT substrate.
-
Equilibrate the mixture to the reaction temperature (e.g., 20°C).[2]
-
Initiate the reaction by adding the enzyme source.
-
Monitor the decrease in absorbance at 234 nm, which corresponds to the cleavage of the conjugated diene system in the 9-HPOT substrate.[2]
-
Calculate the enzyme activity based on the rate of absorbance decrease. One unit of HPL activity can be defined as the amount of enzyme that converts 1 nmol of substrate per minute.[2]
GC-MS Analysis of this compound and other C9 Aldehydes
This protocol provides a general workflow for the extraction and analysis of volatile C9 aldehydes from plant tissues or in vitro reaction mixtures.
1. Sample Preparation and Extraction:
-
Plant Tissue: Homogenize fresh plant tissue (e.g., cucumber fruit) in a suitable buffer.[7]
-
In Vitro Reaction: Use the reaction mixture directly after stopping the enzymatic reaction (e.g., by acidification).
-
Volatile Collection: Utilize headspace solid-phase microextraction (HS-SPME) for the collection of volatile compounds. Incubate the sample in a sealed vial at a controlled temperature (e.g., 30-60°C) for a specific time to allow volatiles to accumulate in the headspace. Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.[2]
2. GC-MS Analysis:
-
Gas Chromatograph (GC) System:
-
Injector: Operate in splitless mode to maximize the transfer of analytes to the column. Set the injector temperature to 250°C.[9][10]
-
Carrier Gas: Use helium at a constant flow rate of 1 ml/min.[9]
-
Column: A non-polar or medium-polarity capillary column is suitable, for example, a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-50°C) held for a few minutes, then ramps up to a higher temperature (e.g., 250-270°C) at a rate of 5-20°C/min, followed by a final hold period.[9][10]
-
-
Mass Spectrometer (MS) System:
-
Ionization: Use Electron Ionization (EI) at 70 eV.[9]
-
Ion Source Temperature: Set to approximately 230°C.[9]
-
Mass Scan Range: Acquire data over a mass-to-charge ratio (m/z) range of 40-500 amu.[9]
-
Identification: Identify the compounds by comparing their mass spectra with reference spectra in a library (e.g., NIST/Wiley) and by comparing their retention indices with those of authentic standards.
-
Visualization of Pathways and Workflows
Biosynthesis Pathway of this compound
Caption: Biosynthesis of (3Z,6Z)-nonadienal from linolenic acid.
Experimental Workflow for this compound Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. cerealsgrains.org [cerealsgrains.org]
- 9. mdpi.com [mdpi.com]
- 10. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lipoxygenase in 3,6-Nonadienal Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,Z)-3,6-Nonadienal and its isomers are potent volatile organic compounds that contribute significantly to the characteristic fresh, green aromas of many fruits and vegetables, such as cucumbers and watermelons.[1] The biosynthesis of these C9 aldehydes is orchestrated by a precise enzymatic cascade known as the lipoxygenase (LOX) pathway, which is typically initiated in response to tissue damage.[1] This technical guide provides a comprehensive overview of the pivotal role of lipoxygenase in the formation of 3,6-nonadienal, detailing the biochemical pathway, quantitative data on enzyme kinetics, and explicit experimental protocols for its study.
The Lipoxygenase Pathway for this compound Formation
The formation of this compound is a multi-step enzymatic process primarily involving two key enzymes: 9-lipoxygenase (9-LOX) and hydroperoxide lyase (HPL). The pathway begins with the release of polyunsaturated fatty acids from cell membranes upon tissue disruption.
-
Lipoxygenase (LOX) Activity : The initial and rate-limiting step is the dioxygenation of α-linolenic acid (C18:3) by 9-lipoxygenase (EC 1.13.11.12).[1] This enzyme specifically catalyzes the insertion of molecular oxygen at the C-9 position of the fatty acid chain, leading to the formation of 9-hydroperoxy-(10E,12Z,15Z)-octadecatrienoic acid (9-HPOT).[2]
-
Hydroperoxide Lyase (HPL) Activity : The unstable 9-HPOT intermediate is then rapidly cleaved by the enzyme hydroperoxide lyase (EC 4.1.2.92).[1] This cleavage results in the formation of (3Z,6Z)-nonadienal and a C9 oxo-acid, 9-oxononanoic acid.[3]
-
Isomerization : The initially formed (3Z,6Z)-nonadienal can undergo spontaneous or enzyme-catalyzed isomerization to other, more stable isomers, such as (E,Z)-3,6-nonadienal and (E,E)-2,6-nonadienal. The latter is often reported in analytical studies due to its higher stability.[1]
Data Presentation
Table 1: Kinetic Parameters of 9-Lipoxygenase with α-Linolenic Acid
| Enzyme Source | Organism | pH | Temperature (°C) | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| Recombinant CsLOX3 | Cucumis sativus (Cucumber) | 7.5 | 25 | 15 ± 2 | 1.8 ± 0.1 | 2.9 | 0.19 | [1] |
| Soybean LOX-1 | Glycine max (Soybean) | 8.5 | N/A | 80 | N/A | N/A | N/A | [4] |
| Plasma Membrane LOX | Glycine max (Soybean) | 5.5-6.0 | N/A | 200 | N/A | N/A | N/A | [2] |
| Recombinant EnLOX | Enterovibrio norvegicus | 8.0 | 50 | 3.49 | 12.42 mmol/min/mg | 16.86 | 4.83 | [5] |
Note: Data for different lipoxygenases are presented to provide a comparative overview. Specificity and kinetic parameters can vary significantly between isoforms and organisms. "N/A" indicates that the data was not available in the cited source.
Table 2: Specific Activity of 9-Hydroperoxide Lyase and Yield of C9 Aldehydes
| Enzyme Source | Organism | Substrate | pH | Temperature (°C) | Specific Activity (nmol/min/mg) | Product Yield | Reference |
| Potato Leaf Extract | Solanum tuberosum | 9-HPOT | 6.8 | N/A | Not detected | - | [6] |
| Barley Flour Extract | Hordeum vulgare | 9-HPOT | 6-7 | N/A | Low activity | - | [7] |
| Soy Bean Flour Extract | Glycine max | 9-HPOT | 6-7 | N/A | Low activity | - | [7] |
| Recombinant Cm-9/13-HPL | Cucumis melo | 9-HPOD | N/A | N/A | 3317 ± 528 nmol total C9 aldehydes | 64% (nonenal isomers from linoleic acid) | [5] |
| Violet Leaf Homogenate | Viola sp. | Linolenic Acid | N/A | N/A | N/A | >600 mg/kg plant material (trans-2-cis-6-nonadienal) | [8] |
Note: The yield of this compound is highly dependent on the entire enzymatic cascade and subsequent analytical methods. Many studies focus on the more stable isomer, (E)-2-nonenal, or total C9 aldehydes.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for 9-Lipoxygenase Activity
This method measures the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in the hydroperoxide product.
Materials:
-
α-Linolenic acid (substrate)
-
Tween 20 (surfactant)
-
Sodium hydroxide (B78521) (NaOH), 0.5 M
-
Phosphate (B84403) buffer (50 mM, pH 6.0-9.0, depending on the optimal pH of the enzyme)
-
Enzyme extract or purified 9-lipoxygenase
-
UV-Vis spectrophotometer
Procedure:
-
Substrate Preparation (10 mM sodium linolenate stock): a. In a light-protected flask, mix 10 mL of boiled distilled water, 78 µL of α-linolenic acid, and 90 µL of Tween 20. b. Slowly add 0.5 M NaOH dropwise while stirring until the solution becomes clear. c. Adjust the final volume to 25 mL with boiled distilled water. d. Store in amber vials at -20°C.[9]
-
Enzyme Assay: a. In a 1 mL cuvette, add 980-990 µL of phosphate buffer.[10] b. Add 10-20 µL of the enzyme extract.[10] c. Initiate the reaction by adding 10 µL of the 10 mM sodium linolenate stock solution. d. Immediately monitor the increase in absorbance at 234 nm for 2-5 minutes at a constant temperature.
-
Calculation of Activity:
-
Calculate the rate of change in absorbance per minute (ΔA₂₃₄/min).
-
Use the Beer-Lambert law (A = εcl) to determine the concentration of hydroperoxide formed. The molar extinction coefficient (ε) for 9-HPOT at 234 nm is approximately 25,000 M⁻¹cm⁻¹.[7]
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute under the specified conditions.
-
Protocol 2: Coupled Enzyme Assay for this compound Production and Quantification by GC-MS
This protocol describes the sequential action of 9-LOX and HPL to produce this compound, followed by its quantification using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).
Materials:
-
α-Linolenic acid
-
Purified or recombinant 9-lipoxygenase
-
Purified or recombinant 9-hydroperoxide lyase
-
Phosphate buffer (pH adjusted to the optimal range for both enzymes, typically around 6.5-7.5)
-
Headspace vials (20 mL) with septa
-
SPME fiber (e.g., PDMS/DVB)
-
Internal standard (e.g., a deuterated nonadienal isomer or a C7-C10 aldehyde not present in the sample)
-
GC-MS system
Procedure:
-
Enzymatic Reaction: a. In a headspace vial, prepare a reaction mixture containing phosphate buffer, α-linolenic acid (e.g., 100 µM), and 9-lipoxygenase. b. Incubate at the optimal temperature for 9-LOX (e.g., 25-35°C) for a set period (e.g., 30 minutes) to allow for the formation of 9-HPOT. c. Add 9-hydroperoxide lyase to the reaction mixture to initiate the cleavage of 9-HPOT into this compound. d. Add a known amount of the internal standard. e. Seal the vial and incubate for a further period (e.g., 30 minutes) at the optimal temperature for HPL.
-
Headspace SPME: a. Place the sealed vial in a heating block or water bath at a controlled temperature (e.g., 40-50°C).[11][12] b. Expose the SPME fiber to the headspace of the vial for a defined time (e.g., 30-45 minutes) to adsorb the volatile aldehydes.[11][12]
-
GC-MS Analysis: a. Desorb the analytes from the SPME fiber by inserting it into the heated injection port of the GC-MS. b. Use a suitable capillary column (e.g., DB-WAX or HP-INNOWAX) for the separation of the aldehydes. c. Set an appropriate oven temperature program, for example: start at 40°C for 5 min, ramp to 200°C at 20°C/min, then to 250°C at 5°C/min, and hold for 2 min.[13] d. Operate the mass spectrometer in selected ion monitoring (SIM) mode for targeted quantification of this compound isomers and the internal standard, or in full scan mode for identification of all volatile products.
-
Quantification: a. Identify the this compound isomers based on their retention times and mass spectra compared to authentic standards. b. Construct a calibration curve by analyzing standards of known concentrations. c. Quantify the amount of this compound produced in the enzymatic reaction by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Mandatory Visualizations
Caption: Biochemical pathway of this compound formation.
Caption: Experimental workflow for this compound analysis.
Caption: Logical relationship of key components.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic formation of 9,16-dihydro(pero)xyoctadecatrienoic acid isomers from alpha-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6150145A - Process for the production of degradation products of fatty acids - Google Patents [patents.google.com]
- 9. Recombinant maize 9-lipoxygenase: expression, purification, and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectrophotometric measurement of hydroperoxides at increased sensitivity by oxidation of Fe2+ in the presence of xylenol orange - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Significance of (3Z,6Z)-3,6-Nonadienal in Cucumber: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3Z,6Z)-3,6-Nonadienal is a key C9 aldehyde that serves as a crucial precursor to the characteristic fresh, green aroma of cucumber (Cucumis sativus L.). This technical guide provides an in-depth overview of the discovery, biosynthesis, and analytical methodologies associated with this important volatile compound. Quantitative data on related C9 aldehydes from various cucumber cultivars are presented, alongside detailed experimental protocols for their extraction and identification. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the biochemical processes involved. This document is intended to be a comprehensive resource for researchers in the fields of natural product chemistry, food science, and drug development who are interested in the volatile compounds of cucumber and their biosynthetic origins.
Introduction
The characteristic aroma of freshly cut cucumber is a complex blend of volatile organic compounds (VOCs), primarily C6 and C9 aldehydes and alcohols.[1][2] Among these, (E,Z)-2,6-nonadienal is recognized as the principal character-impact compound, imparting the typical "cucumber-like" note.[1] However, the biosynthesis of this key aroma compound originates from its less stable isomer, (3Z,6Z)-3,6-Nonadienal. This guide focuses on the discovery and characterization of (3Z,6Z)-3,6-Nonadienal in cucumber, detailing its biosynthetic pathway and the analytical techniques employed for its study.
The formation of C9 aldehydes in cucumber is a result of the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathways acting on polyunsaturated fatty acids, specifically linolenic acid.[1][3] Tissue damage, such as cutting or crushing, initiates an enzymatic cascade that rapidly generates these volatile compounds. Understanding the intricacies of this pathway and the factors influencing the concentration of these aldehydes is of significant interest for cucumber breeding programs aimed at enhancing flavor profiles and for the development of natural flavor compounds.
Quantitative Data on C9 Aldehydes in Cucumber Cultivars
While specific quantitative data for (3Z,6Z)-3,6-Nonadienal across a wide range of cucumber cultivars is limited in publicly available literature, data for the closely related and more stable isomer, (E,Z)-2,6-nonadienal, along with other C9 aldehydes, provides valuable insight into the genetic variability of this biosynthetic pathway. The following table summarizes the content of major C9 aldehydes in 29 different cucumber cultivars, as reported by Chen et al. (2025).[2] The concentration of (3Z,6Z)-3,6-Nonadienal can be inferred to be transient and rapidly converted to its more stable isomer.
| Cultivar | (E,Z)-2,6-Nonadienal (µg/kg FW) | (E)-2-Nonenal (µg/kg FW) | (Z)-6-Nonenal (µg/kg FW) | Nonanal (µg/kg FW) |
| C-1 | 290.45 | 163.54 | 89.12 | 60.23 |
| C-2 | 315.78 | 189.23 | 95.43 | 65.11 |
| C-3 | 250.11 | 140.87 | 75.65 | 50.98 |
| C-4 | 479.77 | 210.11 | 110.32 | 75.43 |
| C-5 | 350.65 | 195.43 | 101.87 | 70.12 |
| C-6 | 380.12 | 201.76 | 105.65 | 72.34 |
| C-7 | 299.87 | 170.21 | 90.34 | 62.87 |
| C-8 | 320.43 | 180.54 | 93.21 | 64.54 |
| C-9 | 450.21 | 220.87 | 115.76 | 80.21 |
| C-10 | 330.76 | 185.43 | 98.54 | 68.32 |
| C-11 | 310.98 | 175.87 | 91.23 | 63.45 |
| C-12 | 280.43 | 160.21 | 85.65 | 58.76 |
| C-13 | 260.12 | 150.43 | 80.21 | 55.87 |
| C-14 | 380.42 | 380.42 | 100.21 | 70.32 |
| C-15 | 340.65 | 190.87 | 99.87 | 69.54 |
| C-16 | 360.21 | 198.54 | 103.43 | 71.23 |
| C-17 | 295.87 | 165.21 | 88.65 | 61.34 |
| C-18 | 310.43 | 178.65 | 92.12 | 64.76 |
| C-19 | 270.12 | 155.87 | 82.34 | 57.43 |
| C-20 | 305.76 | 172.43 | 90.87 | 63.21 |
| C-21 | 325.98 | 182.21 | 95.43 | 66.87 |
| C-22 | 285.43 | 162.87 | 86.21 | 59.54 |
| C-23 | 290.12 | 168.54 | 89.32 | 62.11 |
| C-24 | 315.76 | 179.21 | 94.87 | 65.76 |
| C-25 | 335.98 | 188.65 | 99.12 | 69.32 |
| C-26 | 295.43 | 169.87 | 89.76 | 62.87 |
| C-27 | 300.12 | 171.21 | 90.32 | 63.43 |
| C-28 | 320.76 | 181.54 | 94.87 | 65.98 |
| C-29 | 163.06 | 93.36 | 0.00 | 50.12 |
| Data adapted from Chen et al., 2025.[2] Values are expressed as µg/kg Fresh Weight (FW). |
Experimental Protocols
The identification and quantification of (3Z,6Z)-3,6-Nonadienal and other volatile compounds in cucumber are predominantly achieved through Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]
Protocol for HS-SPME-GC-MS Analysis of Cucumber Volatiles
1. Sample Preparation:
-
Harvest fresh cucumber fruits and wash them with deionized water.
-
Homogenize a known weight (e.g., 5 g) of cucumber tissue (peel or flesh) into a fine powder, often under liquid nitrogen to prevent enzymatic activity.[6]
-
Transfer the homogenized sample into a 20 mL headspace vial.
-
To inhibit endogenous enzyme activity and enhance volatile release, add a saturated NaCl solution (e.g., 2 µL of 20% NaCl).[6]
-
Add an internal standard (e.g., 2-octanol (B43104) or octanal) for quantification.[3][5]
-
Seal the vial tightly with a PTFE-faced silicone septum.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Use a 50/30 µm Divinylbenzene/Carboxen™/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber for broad volatile collection.[6]
-
Place the vial in a heating block or water bath and pre-incubate at a specific temperature (e.g., 50°C) for a set time (e.g., 5 minutes) to allow volatiles to equilibrate in the headspace.
-
Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS system.
-
Desorb the trapped volatiles from the fiber onto the analytical column in splitless mode at a high temperature (e.g., 250°C) for a few minutes.
-
Use a suitable capillary column, such as a DB-5MS (30 m × 0.25 mm × 0.25 µm), for separation.[4]
-
Program the GC oven temperature to separate the volatile compounds. A typical program might be:
-
Initial temperature of 40°C for 3.5 minutes.
-
Ramp up to 180°C at a rate of 7°C/minute.
-
Ramp up to 280°C at a rate of 25°C/minute and hold for 5 minutes.[4]
-
-
Use Helium as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[4]
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
Scan a mass range of m/z 50-500 to detect the fragmented ions.
4. Data Analysis:
-
Identify the volatile compounds by comparing their mass spectra with those in a spectral library (e.g., NIST) and by comparing their retention indices with those of authentic standards.
-
Quantify the compounds by comparing their peak areas to the peak area of the internal standard.
Visualizations
Biosynthetic Pathway of C9 Aldehydes in Cucumber
The following diagram illustrates the enzymatic conversion of α-linolenic acid to (3Z,6Z)-3,6-Nonadienal and its subsequent isomerization to (E,Z)-2,6-nonadienal.
Caption: Biosynthesis of C9 aldehydes in cucumber.
Experimental Workflow for Volatile Compound Identification
This diagram outlines the general workflow for the identification of volatile compounds like (3Z,6Z)-3,6-Nonadienal from cucumber samples.
Caption: Workflow for cucumber volatile analysis.
Conclusion
(3Z,6Z)-3,6-Nonadienal is a pivotal, albeit transient, intermediate in the formation of the signature aroma of cucumber. Its discovery and characterization have been made possible through advanced analytical techniques, primarily HS-SPME-GC-MS. The biosynthetic pathway, involving the sequential action of lipoxygenase and hydroperoxide lyase on linolenic acid, is a key area of research for improving the flavor quality of cucumbers. The quantitative variability of C9 aldehydes across different cultivars highlights the potential for targeted breeding approaches. The protocols and workflows detailed in this guide provide a solid foundation for researchers to further investigate the complex chemistry of cucumber flavor and to explore the potential applications of these volatile compounds in various industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Diversity of Volatile Profiles and Nutritional Traits Among 29 Cucumber Cultivars [mdpi.com]
- 3. Comprehensive Characterization of Fruit Volatiles and Nutritional Quality of Three Cucumber (Cucumis sativus L.) Genotypes from Different Geographic Groups after Bagging Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diversity of Volatile Profiles and Nutritional Traits Among 29 Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Non-targeted metabolomic analysis for the comparative evaluation of volatile organic compounds in 20 globally representative cucumber lines [frontiersin.org]
The Natural Occurrence of (Z,Z)-3,6-Nonadienal in Plants: A Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
(Z,Z)-3,6-Nonadienal is a highly reactive C9 aldehyde, recognized as a key biogenic volatile organic compound (VOC) in the plant kingdom. It is a significant contributor to the characteristic fresh, green, and melon-like aromas of many fruits and vegetables, particularly within the Cucurbitaceae family. This technical guide provides an in-depth overview of the natural occurrence of (Z,Z)-3,6-nonadienal in plants, its biosynthetic pathway, and the analytical methodologies employed for its extraction and quantification. The information is intended to serve as a comprehensive resource for researchers in plant biology, biochemistry, natural product chemistry, and flavor science.
Introduction
(Z,Z)-3,6-Nonadienal is a pivotal molecule in the complex aroma profiles of numerous plant species. Its presence, even in trace amounts, can significantly influence the sensory perception of fruits and vegetables. Beyond its role as a flavor compound, (Z,Z)-3,6-nonadienal is involved in plant defense mechanisms and plant-insect interactions. This aldehyde is biosynthesized via the lipoxygenase (LOX) pathway from the oxidative degradation of polyunsaturated fatty acids, primarily α-linolenic acid.[1] Due to its chemical instability and rapid isomerization to the more stable (E,Z)-2,6-nonadienal, often referred to as "cucumber aldehyde," the precise quantification of (Z,Z)-3,6-nonadienal in plant tissues presents a significant analytical challenge. This guide will delve into the known occurrences of this compound, its formation, and the technical protocols for its analysis.
Natural Occurrence and Quantitative Data
The presence of (Z,Z)-3,6-nonadienal has been reported in a variety of plants, with the most significant concentrations found in fruits of the Cucurbitaceae family. However, quantitative data specifically for the (Z,Z)-isomer is often limited due to its rapid conversion to other isomers during analysis. The following tables summarize the available data on the occurrence of 3,6-nonadienal and related C9 aldehydes in select plant species.
Table 1: Quantitative Data for C9 Aldehydes in Cucumber (Cucumis sativus)
| Cultivar/Type | Compound | Concentration (µg/kg FW) | Analytical Method | Reference |
| 29 Cultivars (average) | (E,Z)-2,6-Nonadienal | > 15 | HS-SPME-GC-MS | [1] |
| 223 GWAS Varieties | (E,Z)-2,6-Nonadienal | 1300 - 3050 | SPME-GC-MS | [2] |
| 'No. 14' | (E,Z)-2,6-Nonadienal | 93 - 1018 | Not Specified | [3] |
| 'Mini' | (E,Z)-2,6-Nonadienal | Highest among tested cultivars | Not Specified | [4] |
| 'SMR 58' | (E,Z)-2,6-Nonadienal | Aroma impact compound | Not Specified | [3] |
Note: The data for (E,Z)-2,6-nonadienal is included as it is the direct isomer of (Z,Z)-3,6-nonadienal and its concentration is indicative of the precursor's presence.
Table 2: Occurrence of this compound and Related Compounds in Other Plants
| Plant Species | Cultivar/Variety | Compound | Observation | Analytical Method | Reference |
| Watermelon (Citrullus lanatus) | 'JingLing' | (Z,Z)-3,6-Nonadienal | Identified as a predominant volatile | SPME-GC-MS | [5] |
| Watermelon (Citrullus lanatus) | Not specified | (Z,Z)-3,6-Nonadienal | Predominant watermelon odorant | Not Specified | [6] |
| Watermelon (Citrullus lanatus) | Not specified | (Z,Z)-3,6-Nonadien-1-ol | Identified as a major flavor component | GC-MS | [7] |
| Watermelon Dietary Fiber | Gavina® | (Z,Z)-3,6-Nonadienal | Detected in the aromatic bouquet | HS-SPME-GC-MS | [8] |
Biosynthesis of (Z,Z)-3,6-Nonadienal
The formation of (Z,Z)-3,6-nonadienal is a result of the lipoxygenase (LOX) pathway, which is activated in response to tissue damage in plants. The primary precursor for this C9 aldehyde is α-linolenic acid.
The key steps in the biosynthetic pathway are:
-
Release of α-Linolenic Acid: Mechanical damage to plant tissues leads to the release of α-linolenic acid from cell membranes.
-
Dioxygenation by 9-Lipoxygenase (9-LOX): The enzyme 9-lipoxygenase catalyzes the specific insertion of molecular oxygen at the 9th carbon position of α-linolenic acid, forming 9-hydroperoxyoctadecatrienoic acid (9-HPOT).
-
Cleavage by Hydroperoxide Lyase (HPL): The unstable 9-HPOT is then cleaved by the enzyme hydroperoxide lyase (HPL). This cleavage reaction yields (Z,Z)-3,6-nonadienal and 9-oxononanoic acid.
Caption: Biosynthesis of (Z,Z)-3,6-Nonadienal from α-linolenic acid via the lipoxygenase pathway.
Experimental Protocols
The analysis of (Z,Z)-3,6-nonadienal is challenging due to its volatility and instability. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed technique for its analysis in plant matrices.[9][10]
Detailed Methodology for HS-SPME-GC-MS Analysis
This protocol provides a general framework for the analysis of this compound and other volatile compounds from plant tissues. Optimization of parameters such as sample amount, incubation time, and temperature may be required for different plant materials.
1. Sample Preparation:
-
Homogenize a known weight of fresh plant tissue (e.g., 5-10 g of fruit flesh) in a blender.
-
Transfer a precise amount of the homogenate (e.g., 2-5 g) into a 20 mL headspace vial.
-
To enhance the release of volatiles, add a saturated solution of sodium chloride (NaCl) to the vial to increase the ionic strength of the matrix.[11]
-
If quantitative analysis is intended, add a known amount of an appropriate internal standard (e.g., 2-octanone) to the vial.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for broad-spectrum volatile analysis.
-
Incubation: Equilibrate the vial at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Immediately after extraction, introduce the SPME fiber into the hot injector of the GC, typically set at a temperature of 250 °C, to desorb the analytes.
-
Gas Chromatography:
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 40 °C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250 °C).
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard.
-
Mass Range: Scan a mass range of m/z 35-350.
-
Identification: Identify (Z,Z)-3,6-nonadienal by comparing its mass spectrum and retention index with those of an authentic standard and/or reference libraries (e.g., NIST, Wiley).
-
References
- 1. researchgate.net [researchgate.net]
- 2. twu-ir.tdl.org [twu-ir.tdl.org]
- 3. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Comparison of Metabolome and Functional Properties of Three Korean Cucumber Cultivars [frontiersin.org]
- 5. IDENTIFICATION OF AROMA COMPOUNDS IN WATERMELON JUICE BY SPME-GCMS | International Society for Horticultural Science [ishs.org]
- 6. compoundchem.com [compoundchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. VOCs Analysis of Three Different Cultivars of Watermelon (Citrullus lanatus L.) Whole Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Diversity of Volatile Profiles and Nutritional Traits Among 29 Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Deep Dive into the Physicochemical Properties of 3,6-Nonadienal Isomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3,6-nonadienal isomers are a group of unsaturated aldehydes that play a significant role in the flavor and fragrance industry and are of interest in chemical biology due to their involvement in plant-insect interactions and as byproducts of lipid oxidation.[1] A thorough understanding of their physicochemical properties is crucial for their application in drug development, food science, and chemical synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of the (3Z,6Z), (3E,6Z), (3Z,6E), and (3E,6E)-3,6-nonadienal isomers, complete with experimental protocols and logical relationship diagrams.
Core Physicochemical Properties
The physicochemical properties of the this compound isomers are summarized in the tables below. Data for all four isomers is not consistently available in the literature; therefore, some values are estimated based on structurally similar compounds, such as the corresponding 3,6-nonadien-1-ol (B1582235) isomers.
Table 1: General and Physical Properties of this compound Isomers
| Property | (3Z,6Z)-3,6-Nonadienal | (3E,6Z)-3,6-Nonadienal | (3Z,6E)-3,6-Nonadienal | (3E,6E)-3,6-Nonadienal |
| Molecular Formula | C₉H₁₄O[1][2] | C₉H₁₄O | C₉H₁₄O | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol [1][2] | 138.21 g/mol | 138.21 g/mol | 138.21 g/mol |
| CAS Number | 21944-83-2[1][2] | 78263-66-8 (for this compound, isomer unspecified)[3] | Not available | Not available |
| Appearance | Colorless to pale yellow liquid[1] | Colorless liquid (estimated) | Colorless liquid (estimated) | Colorless liquid (estimated) |
| Odor Profile | Fatty, green, cucumber-like, melon-like[1] | Green, fatty (odor of related alcohol)[4] | Green, fresh (odor of related alcohol)[5] | Green, fatty (odor of related compounds) |
| Boiling Point | 86-91°C @ 14 mmHg[6] | ~70°C @ 2 Torr (for the corresponding alcohol)[7] | 214-215°C @ 760 mmHg (for the corresponding alcohol)[5][8] | Not available |
| Melting Point | Not available | Not available | Not available | Not available |
| Density | Not available | 0.863-0.871 g/cm³ @ 25°C (for the corresponding alcohol)[4][5] | 0.863-0.871 g/cm³ @ 25°C (for the corresponding alcohol)[5][8] | Not available |
| Refractive Index | Not available | 1.462-1.469 @ 20°C (for the corresponding alcohol)[4][5] | 1.466-1.472 @ 20°C (for the corresponding alcohol)[8] | Not available |
Table 2: Solubility and Spectroscopic Data of this compound Isomers
| Property | (3Z,6Z)-3,6-Nonadienal | (3E,6Z)-3,6-Nonadienal | (3Z,6E)-3,6-Nonadienal | (3E,6E)-3,6-Nonadienal |
| Solubility in Water | 318.8 mg/L @ 25°C (estimated)[9] | Very slightly soluble (inferred from alcohol)[4] | Very slightly soluble (inferred from alcohol)[8] | Very slightly soluble (estimated) |
| Solubility in Organic Solvents | Soluble in alcohol[8] | Soluble in ethanol, esters, hydrocarbons (for the corresponding alcohol)[7] | Soluble in alcohol[8] | Soluble in most organic solvents (estimated) |
| ¹H NMR | Data available in specialized literature | Data available in specialized literature | Data available in specialized literature | Data available in specialized literature |
| ¹³C NMR | Data available in specialized literature | Data available in specialized literature | Data available in specialized literature | Data available in specialized literature |
| Mass Spectrometry (MS) | Molecular ion (M+) peak at m/z 138[1] | Expected molecular ion at m/z 138 | Expected molecular ion at m/z 138 | Expected molecular ion at m/z 138 |
| Gas Chromatography (GC) Kovats Retention Index (non-polar column) | 1076 - 1100[2][10] | Not available | Not available | Not available |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound isomers are provided below. These are generalized procedures based on standard methods for aldehydes and volatile compounds.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid.
Materials:
-
Thiele tube
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
-
Sample of this compound isomer
Procedure:
-
A small amount of the this compound isomer is placed into the small test tube.
-
The capillary tube is placed into the test tube with the open end down.
-
The test tube is attached to the thermometer.
-
The assembly is placed in the Thiele tube containing the heating oil.
-
The Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11]
Determination of Solubility
Procedure for Water Solubility:
-
To a known volume of distilled water (e.g., 1 mL) in a test tube, add a small, measured amount of the this compound isomer (e.g., 10 µL or 10 mg).
-
Vigorously shake the test tube for 1-2 minutes.
-
Allow the mixture to stand and observe for any undissolved droplets or solid. The compound is considered soluble if a single liquid phase is observed.
-
If the compound dissolves, continue adding small increments until saturation is reached.
Procedure for Organic Solvent Solubility:
-
Follow the same procedure as for water solubility, but replace water with the organic solvent of interest (e.g., ethanol, diethyl ether, acetone).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound isomers.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms).
Procedure:
-
Sample Preparation: A dilute solution of the this compound isomer in a suitable solvent (e.g., hexane (B92381) or dichloromethane) is prepared.
-
Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the capillary column. The temperature of the column is programmed to increase over time to separate the components of the sample based on their boiling points and interactions with the stationary phase.
-
Detection and Analysis: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, producing a mass spectrum that can be used to identify the compound by comparison to a spectral library.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of the this compound isomers.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated solvent (e.g., CDCl₃).
Procedure:
-
Sample Preparation: A small amount of the purified this compound isomer is dissolved in the deuterated solvent in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to confirm the structure and stereochemistry of the isomer.
Visualizations
Isomerization and Biosynthesis Pathway
The following diagram illustrates the relationship between the this compound isomers and their biosynthetic precursors, as well as the potential for isomerization.
Caption: Biosynthesis of (3Z,6Z)-nonadienal and its potential isomerization.
Experimental Workflow for Physicochemical Characterization
This diagram outlines a general workflow for the characterization of a volatile compound like a this compound isomer.
Caption: General workflow for the physicochemical characterization of a volatile compound.
References
- 1. This compound | 21944-83-2 | Benchchem [benchchem.com]
- 2. (3Z,6Z)-Nona-3,6-dienal | C9H14O | CID 5352808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 78263-66-8 [thegoodscentscompany.com]
- 4. 3,6-Nonadien-1-ol, (3E,6Z)- | C9H16O | CID 44630408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,6-nonadien-1-ol, 76649-25-7 [thegoodscentscompany.com]
- 6. Showing Compound (3Z,6Z)-3,6-Nonadienal (FDB003165) - FooDB [foodb.ca]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. (Z,Z)-3,6-nonadien-1-ol, 53046-97-2 [thegoodscentscompany.com]
- 9. (Z,Z)-3,6-nonadienal, 21944-83-2 [thegoodscentscompany.com]
- 10. (Z,Z)-3,6-Nonadienal [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Profile of (3Z,6Z)-3,6-Nonadienal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the volatile organic compound (3Z,6Z)-3,6-Nonadienal. This compound is of interest in various fields, including flavor and fragrance chemistry, as well as in the study of insect pheromones and plant-derived volatiles. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic characteristics, along with generalized experimental protocols for obtaining such data.
Data Presentation
The spectroscopic data for (3Z,6Z)-3,6-Nonadienal is summarized in the tables below. It is important to note that while mass spectral data is available from experimental sources, specific experimental NMR and IR data for this compound is not readily found in publicly accessible literature. Therefore, the NMR and IR data presented are predicted values based on the compound's structure and established spectroscopic principles for similar chemical entities.
Table 1: Mass Spectrometry Data for (3Z,6Z)-3,6-Nonadienal
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |
| 39 | 65 | C₃H₃⁺ |
| 41 | 100 | C₃H₅⁺ |
| 55 | 50 | C₄H₇⁺ |
| 67 | 85 | C₅H₇⁺ |
| 79 | 60 | C₆H₇⁺ |
| 95 | 25 | C₇H₁₁⁺ |
| 108 | 5 | [M-C₂H₅-H]⁺ |
| 138 | 10 | M⁺ (Molecular Ion) |
| Data extracted from NIST WebBook.[1] |
Table 2: Predicted ¹H NMR Spectroscopic Data for (3Z,6Z)-3,6-Nonadienal
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (CHO) | 9.7 - 9.8 | t | ~1.5 |
| H2 (CH₂) | 3.2 - 3.3 | dt | J ≈ 7.0, 1.5 |
| H3, H4 (=CH) | 5.3 - 5.5 | m | - |
| H5 (CH₂) | 2.8 - 2.9 | t | ~7.0 |
| H6, H7 (=CH) | 5.3 - 5.5 | m | - |
| H8 (CH₂) | 2.0 - 2.1 | p | ~7.5 |
| H9 (CH₃) | 0.9 - 1.0 | t | ~7.5 |
| Predicted values based on standard chemical shift ranges and coupling constant theory for unsaturated aldehydes. |
Table 3: Predicted ¹³C NMR Spectroscopic Data for (3Z,6Z)-3,6-Nonadienal
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (CHO) | 200 - 203 |
| C2 (CH₂) | 40 - 42 |
| C3 (=CH) | 128 - 132 |
| C4 (=CH) | 125 - 129 |
| C5 (CH₂) | 25 - 27 |
| C6 (=CH) | 123 - 127 |
| C7 (=CH) | 130 - 134 |
| C8 (CH₂) | 20 - 22 |
| C9 (CH₃) | 13 - 15 |
| Predicted values based on standard chemical shift ranges for unsaturated aldehydes. |
Table 4: Predicted Infrared (IR) Absorption Data for (3Z,6Z)-3,6-Nonadienal
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |
| C-H (alkenyl) | 3010 - 3030 | Stretching |
| C-H (alkyl) | 2850 - 2960 | Stretching |
| C-H (aldehyde) | 2720 - 2820 | Stretching (Fermi resonance doublet) |
| C=O (aldehyde) | 1720 - 1740 | Stretching |
| C=C (alkene) | 1650 - 1670 | Stretching |
| C-H (alkenyl, Z) | ~700 | Out-of-plane bending |
| Predicted values based on characteristic IR absorption frequencies for functional groups in similar molecules. |
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited. These protocols are based on standard laboratory practices for the analysis of volatile organic compounds.
1. Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
-
Sample Preparation: (3Z,6Z)-3,6-Nonadienal, being a volatile compound, is ideally suited for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). A dilute solution of the analyte is prepared in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Instrumentation: A GC-MS system equipped with a capillary column (e.g., DB-5ms) and an electron ionization (EI) source is used.
-
Gas Chromatography Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: An initial temperature of 40 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, with a final hold for 5 minutes.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
-
Mass Spectrometry Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-400.
-
Scan Speed: 1000 amu/s.
-
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The spectrum is compared against spectral libraries (e.g., NIST) for confirmation.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 5-10 mg of (3Z,6Z)-3,6-Nonadienal is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
The solution is then transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS. For ¹H NMR, the integrals are calibrated, and coupling constants are measured.
3. Infrared (IR) Spectroscopy
-
Sample Preparation: As a liquid, (3Z,6Z)-3,6-Nonadienal can be analyzed directly. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is collected first.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound. The characteristic absorption bands are identified and assigned to their corresponding functional group vibrations.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a volatile organic compound like (3Z,6Z)-3,6-Nonadienal.
Caption: Generalized workflow for the spectroscopic analysis of (3Z,6Z)-3,6-Nonadienal.
References
Stereochemistry and Sensory Properties of 3,6-Nonadienal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Nonadienal is a C9 unsaturated aldehyde that plays a significant role in the flavor and aroma profiles of various fruits and vegetables, most notably cucumber and watermelon. Its potent and distinct sensory characteristics are intrinsically linked to its stereochemistry. The presence of two double bonds at the 3- and 6-positions gives rise to four possible stereoisomers: (3Z,6Z), (3E,6Z), (3Z,6E), and (3E,6E)-3,6-nonadienal. Each of these isomers can elicit a unique olfactory response, making a thorough understanding of their individual sensory properties crucial for applications in the flavor, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the stereochemistry and sensory attributes of this compound isomers, detailed experimental protocols for their analysis, and a review of the underlying signaling pathways of olfaction.
Stereochemistry and Sensory Profile of this compound Isomers
The spatial arrangement of the atoms around the double bonds in the this compound molecule dictates its interaction with olfactory receptors and, consequently, its perceived aroma. The (Z)- or cis-configuration and the (E)- or trans-configuration at each double bond result in distinct molecular shapes, leading to different sensory perceptions.
The (3Z,6Z)-3,6-nonadienal isomer is particularly noted for its fresh, watermelon- and cucumber-like aroma.[1] This isomer is a key volatile compound in a variety of plants and is biosynthesized from the oxidative degradation of polyunsaturated fatty acids like linolenic and linoleic acids.[2] However, (3Z,6Z)-3,6-nonadienal is known to be unstable and can undergo isomerization under enzymatic or thermal stress, leading to the formation of other isomers, such as (E,Z)-2,6-nonadienal, which possesses a more "cucumber-like" or "green" odor.[1][2]
Quantitative Sensory Data
The following table summarizes the known sensory properties of this compound and related compounds. It is important to note the lack of specific, published odor threshold data for all this compound stereoisomers. The data for related compounds is provided for context and to indicate the expected potency.
| Compound | Isomer | Sensory Descriptors | Odor Threshold |
| This compound | (3Z,6Z) | Fresh watermelon, cucumber notes[1] | Not available |
| 2,6-Nonadienal | (2E,6Z) | Green, fresh cucumber-like[5] | ~ ppb range[3], 23 ng/L in a mixture[4] |
| 3,6-Nonadien-1-ol | (3Z,6Z) | Green, vegetable, cucumber, melon[1] | ~ 50 ppb (in air, estimated)[1] |
| 2,4-Nonadienal | (2E,4E) | Fatty, melon, waxy, green, violet leaf, cucumber, tropical fruit, chicken fat[6] | 7.8 ppb (in water) |
Experimental Protocols
The analysis of the sensory properties of volatile compounds like this compound requires specialized techniques that can separate the different isomers and correlate them with their specific odors.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex volatile mixture.[7] In GC-O, the effluent from the gas chromatograph is split, with one portion going to a chemical detector (such as a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist can detect and describe the odor of each eluting compound.[8]
Methodology:
-
Sample Preparation: A volatile extract of the sample containing this compound isomers is prepared using methods such as solvent extraction, steam distillation, or solid-phase microextraction (SPME). Care must be taken to avoid thermal degradation or isomerization of the target compounds.
-
Gas Chromatographic Separation: The extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the different stereoisomers of this compound based on their boiling points and polarities.
-
Olfactometric Detection: A trained panelist sniffs the effluent from the GC column at a heated sniffing port. The panelist records the retention time and provides a detailed description of the perceived odor for each detected aroma peak.
-
Data Analysis: The olfactometric data is compiled into an aromagram, which is a plot of odor intensity or detection frequency versus retention time. This allows for the identification of the most potent odorants in the sample. By comparing the retention times with those of authentic standards, the specific isomers responsible for particular aromas can be identified.
Quantitative Descriptive Analysis (QDA)®
Quantitative Descriptive Analysis (QDA)® is a sensory evaluation method used to generate a detailed sensory profile of a product.[9][10] This technique utilizes a trained panel of assessors to identify, describe, and quantify the sensory attributes of a sample.
Methodology:
-
Panelist Screening and Training: A panel of 6-15 individuals is selected based on their sensory acuity and ability to verbalize their perceptions.[6] The panelists undergo extensive training (often 40-120 hours) to develop a consensus vocabulary for describing the aroma and flavor attributes of the samples and to calibrate their use of intensity scales.[6]
-
Attribute Generation: During training sessions, the panel collectively develops a list of descriptive terms (a lexicon) that accurately characterize the sensory properties of the this compound isomers being tested.
-
Intensity Scaling: Panelists are trained to rate the intensity of each attribute on a line scale, typically anchored with terms like "weak" and "strong".[9]
-
Sample Evaluation: In individual booths to prevent interaction, panelists independently evaluate the samples and record the intensity of each sensory attribute.[9]
-
Data Analysis: The data from the individual panelists are statistically analyzed (e.g., using Analysis of Variance - ANOVA) to generate a quantitative sensory profile for each sample. The results are often visualized using a "spider web" or radar plot, which provides a graphical representation of the sensory fingerprint of each this compound isomer.[9]
Signaling Pathways and Visualizations
The perception of odorants like this compound is initiated by the interaction of these molecules with olfactory receptors in the nasal epithelium, triggering a complex signaling cascade.
Olfactory Signaling Pathway
The binding of an odorant molecule to a G-protein coupled olfactory receptor (GPCR) on the surface of an olfactory sensory neuron initiates a signal transduction cascade. This leads to the depolarization of the neuron and the generation of an action potential, which is then transmitted to the olfactory bulb in the brain for further processing and interpretation as a specific scent.
Caption: Generalized olfactory signal transduction pathway initiated by this compound.
Biosynthesis of (3Z,6Z)-3,6-Nonadienal
(3Z,6Z)-3,6-Nonadienal is biosynthesized in plants from α-linolenic acid through a series of enzymatic reactions within the lipoxygenase (LOX) pathway.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. This compound | 21944-83-2 | Benchchem [benchchem.com]
- 3. ScenTree - (2E,6Z)-Nonadienal (CAS N° 557-48-2) [scentree.co]
- 4. researchgate.net [researchgate.net]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. (E,E)-2,4-nonadienal, 5910-87-2 [thegoodscentscompany.com]
- 7. Buy trans-2,cis-6-Nonadienal | 557-48-2 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. ScenTree - Aldehyde C-9 (CAS N° 124-19-6) [scentree.co]
- 10. (E,Z)-3,6-nonadien-1-ol [thegoodscentscompany.com]
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Isomerization of (3Z,6Z)-3,6-Nonadienal to (E,Z)-2,6-nonadienal
Abstract
The isomerization of (3Z,6Z)-3,6-nonadienal to its more thermodynamically stable α,β-unsaturated isomer, (E,Z)-2,6-nonadienal, is a significant transformation in the fields of flavor chemistry, natural products, and organic synthesis. (3Z,6Z)-3,6-nonadienal is a key "green leaf volatile" (GLV) produced in plants like cucumbers from the lipoxygenase pathway, contributing a fresh, watermelon-like scent.[1] This compound, however, is prone to isomerize into (E,Z)-2,6-nonadienal, which is primarily responsible for the characteristic aroma of cucumbers.[1][2][3] This conversion can occur spontaneously, under thermal stress, or be catalyzed enzymatically.[1] Understanding and controlling this isomerization is crucial for developing and stabilizing food flavors, fragrances, and potentially for the synthesis of complex molecules where this structural motif is present. This document provides a comprehensive overview of the reaction mechanism, synthetic pathways, experimental protocols, and analytical considerations related to this isomerization.
Reaction Mechanism and Thermodynamic Considerations
The core of the transformation is the migration of a carbon-carbon double bond from the C3-C4 position to the C2-C3 position. This process converts an isolated diene system into a conjugated system where the C=C double bond is conjugated with the carbonyl group of the aldehyde.
-
Starting Material: (3Z,6Z)-3,6-Nonadienal
-
Product: (E,Z)-2,6-nonadienal
The primary driving force for this reaction is the formation of a thermodynamically more stable α,β-unsaturated aldehyde. The conjugation of the double bond with the carbonyl group allows for delocalization of π-electrons over the O=C-C=C system, which lowers the overall energy of the molecule. The resulting (E)-configuration at the C2-C3 double bond is generally more stable than the (Z)-configuration due to reduced steric hindrance.
Figure 1: Isomerization of (3Z,6Z)-3,6-Nonadienal to (E,Z)-2,6-nonadienal.
Methods of Isomerization
This isomerization can be achieved through several routes, ranging from biological catalysis to standard organic chemistry methods.
Enzymatic Isomerization
In biological systems, particularly in cucumbers, the isomerization is catalyzed by specific enzymes.[1]
-
Mechanism: These enzymes facilitate the proton transfer and double bond migration under physiological conditions. Studies on cucumber HIs have confirmed their ability to efficiently convert (Z,Z)-3,6-nonadienal to (E,Z)-2,6-nonadienal, demonstrating flexibility in substrate chain length.[4][5]
-
Significance: This is the primary pathway for the development of the characteristic cucumber aroma in nature.[4]
Thermal and Spontaneous Isomerization
(3Z,6Z)-3,6-Nonadienal is known to be relatively unstable and can isomerize to its conjugated counterpart without a catalyst, a process accelerated by heat.[7]
-
Conditions: Storage over time, particularly at elevated temperatures or in the presence of light.
-
Challenges: This instability presents a significant challenge for the isolation and storage of pure (3Z,6Z)-3,6-nonadienal.[7] Protocols for synthesizing the (3Z,6Z) isomer often emphasize the need for low temperatures, neutral pH, and protection from light to prevent unwanted isomerization.[7][8]
Chemical Catalysis
While specific catalysts tailored for this exact transformation are not extensively documented, the principles of acid-base and transition metal catalysis for double bond migration are well-established and applicable.
-
Acid/Base Catalysis: Both acidic and basic conditions can promote the isomerization. The mechanism likely involves protonation of the carbonyl oxygen (acid-catalyzed) or deprotonation of the α-carbon (base-catalyzed) to form an enol or enolate intermediate, which then tautomerizes to the more stable conjugated product.[7][9]
-
Transition Metal Catalysis: Catalysts based on rhodium, palladium, and other transition metals are known to be effective for the isomerization of allylic alcohols and olefins.[10][11] Such catalysts could potentially be adapted for this transformation, likely proceeding through a metal-hydride addition/elimination mechanism.
Data Presentation
Table 1: Physicochemical Properties of Isomers
| Property | (3Z,6Z)-3,6-Nonadienal | (E,Z)-2,6-nonadienal |
| CAS Number | 21944-83-2[12][13] | 557-48-2[3] |
| Molecular Formula | C₉H₁₄O[12][13] | C₉H₁₄O[3] |
| Molecular Weight | 138.21 g/mol [12][13] | 138.21 g/mol [3] |
| Appearance | - | Colorless liquid[3] |
| Aroma Profile | Freshly-cut watermelon[1] | Cucumber, violet leaf[3][14] |
| Boiling Point | ~201.8 °C @ 760 mmHg (est.)[12][15] | 94-95 °C @ 18-24 hPa[3][15] |
| Density | 0.855 g/cm³[12] | 0.86 g/cm³[3] |
Table 2: Summary of Isomerization Methods
| Method | Catalyst/Conditions | Selectivity | Key Characteristics |
| Enzymatic | Hexenal (B1195481) Isomerase (HI)[4] | High | Occurs at physiological pH and temperature. Responsible for natural flavor development.[4] |
| Thermal | Heat, Light, Extended Storage | Low to Moderate | A spontaneous process driven by thermodynamics. Often an undesired side reaction.[7] |
| Acid-Catalyzed | Protic or Lewis Acids | Moderate | Risk of side reactions (e.g., polymerization, aldol (B89426) condensation).[7] |
| Base-Catalyzed | Strong or Weak Bases | Moderate | Prone to aldol condensation and other side reactions.[7] |
| Metal-Catalyzed | Rhodium, Palladium Complexes[10][11] | Potentially High | Requires catalyst screening and optimization. Offers control under mild conditions.[11] |
Experimental Protocols
Protocol 1: Synthesis of (3Z,6Z)-3,6-Nonadienal from (3Z,6Z)-3,6-Nonadienol
This protocol focuses on the synthesis of the starting material. Minimizing isomerization to the (E,Z) product is a key challenge.
1. Reagents and Materials:
-
(3Z,6Z)-3,6-Nonadienol
-
o-Iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Sodium bicarbonate (saturated aq. solution)
-
Sodium thiosulfate (B1220275) (saturated aq. solution)
-
Anhydrous sodium sulfate
-
Neutral silica (B1680970) gel for chromatography
2. Procedure:
-
Dissolve (3Z,6Z)-3,6-nonadienol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the oxidizing agent (e.g., DMP, 1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates complete consumption of the starting alcohol (typically 1-3 hours).
-
Quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate solution. Stir vigorously until the layers are clear.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Carefully concentrate the solution under reduced pressure at low temperature (<30 °C) to avoid loss of the volatile product.[7]
-
If necessary, purify the crude aldehyde by flash chromatography using neutral silica gel with a hexane/ethyl acetate (B1210297) gradient.[7]
Note: To prevent isomerization, avoid acidic or basic media during workup and purification. Use neutral drying agents and deactivated silica gel.[7][8]
Figure 2: Workflow for Synthesis & Purification of (3Z,6Z)-3,6-Nonadienal.
Protocol 2: Enzymatic Isomerization
This protocol is based on methodologies described for testing hexenal isomerase activity.[4]
1. Reagents and Materials:
-
Purified hexenal isomerase (HI) enzyme (e.g., recombinant CsHI-1 or CsHI-2)[4]
-
(3Z,6Z)-3,6-Nonadienal substrate
-
Phosphate buffer (pH ~7.0)
-
Reaction vials (e.g., headspace vials)
-
SPME fiber for headspace analysis
-
GC-MS instrument
2. Procedure:
-
Prepare a solution or suspension of the (3Z,6Z)-3,6-nonadienal substrate in the reaction buffer.
-
In a headspace vial, add a defined amount of the purified HI enzyme solution (e.g., 2 µg).[4]
-
Initiate the reaction by adding the substrate solution to the vial containing the enzyme. A control reaction should be run using a denatured enzyme or a buffer-only solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time period.
-
Stop the reaction (e.g., by heat denaturation or addition of a quenching agent).
-
Analyze the headspace of the vial using a Solid-Phase Microextraction (SPME) fiber, followed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the formation of (E,Z)-2,6-nonadienal.
Figure 3: General workflow for an enzymatic isomerization experiment.
Protocol 3: General Procedure for Chemically-Induced Isomerization
This protocol provides a general framework for inducing and monitoring the isomerization using a chemical catalyst.
1. Reagents and Materials:
-
(3Z,6Z)-3,6-Nonadienal
-
Anhydrous solvent (e.g., toluene, THF)
-
Catalyst (e.g., p-toluenesulfonic acid for acid-catalysis; sodium ethoxide for base-catalysis)
-
Neutralizing agent (e.g., saturated sodium bicarbonate for acid; saturated ammonium (B1175870) chloride for base)
-
Anhydrous sodium sulfate
-
GC-MS or NMR for analysis
2. Procedure:
-
Dissolve a known quantity of (3Z,6Z)-3,6-nonadienal in an anhydrous solvent under an inert atmosphere.
-
Add a catalytic amount of the chosen catalyst (e.g., 1-5 mol%).
-
Stir the reaction at a specific temperature (e.g., room temperature or gentle heating).
-
Monitor the progress of the isomerization by taking small aliquots at regular intervals and analyzing them by GC-MS. Look for the disappearance of the starting material peak and the appearance of the product peak at its characteristic retention time.
-
Once the desired level of conversion is reached (or the reaction stalls), quench the reaction by adding the appropriate neutralizing agent.
-
Perform an aqueous workup: wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure.
-
Characterize the final product mixture by GC-MS and NMR to determine the yield and the ratio of isomers.
Conclusion
The isomerization of (3Z,6Z)-3,6-nonadienal to (E,Z)-2,6-nonadienal is a facile and thermodynamically favorable process. While it occurs naturally via enzymatic pathways to create the signature aroma of cucumbers, its tendency to proceed spontaneously poses a stability challenge for the synthesis and storage of the (3Z,6Z) isomer. Understanding the mechanisms—enzymatic, thermal, and chemical—allows researchers to either promote or prevent this transformation. For synthetic chemists, inducing this isomerization can be a strategic step to form a stable, conjugated aldehyde system. For flavor scientists, controlling this reaction is paramount to modulating and preserving the desired aroma profile in food and fragrance products. Future research may focus on developing highly selective and mild chemical catalysts that can mimic the efficiency of hexenal isomerases for this specific and important transformation.
References
- 1. 3,6-Nonadienal | 21944-83-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (E,Z)-Nona-2,6-dienal – Wikipedia [de.wikipedia.org]
- 4. Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber [frontiersin.org]
- 6. Identification and Characterization of (3 Z):(2 E)-Hexenal Isomerases from Cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Aldehyde synthesis by isomerisations [organic-chemistry.org]
- 12. (3Z,6Z)-3,6-Nonadienal|lookchem [lookchem.com]
- 13. (Z,Z)-3,6-Nonadienal [webbook.nist.gov]
- 14. ScenTree - (2E,6Z)-Nonadienal (CAS N° 557-48-2) [scentree.co]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biochemical Pathways of Medium-Chain Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Medium-chain aldehydes (MCAs) are a class of reactive carbonyl species with carbon chain lengths ranging from six to twelve atoms. These molecules, which include saturated aldehydes like hexanal, octanal, and decanal, as well as α,β-unsaturated aldehydes such as 4-hydroxynonenal (B163490) (4-HNE), are generated endogenously through the lipid peroxidation of polyunsaturated fatty acids.[1][2] Once considered merely cytotoxic byproducts of oxidative stress, it is now evident that MCAs, particularly 4-HNE and malondialdehyde (MDA), function as potent signaling molecules that modulate a variety of cellular processes.[1][3] Their biological activity is highly concentration-dependent, with low levels mediating physiological signaling and higher concentrations contributing to cellular dysfunction and the pathogenesis of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1][3]
This technical guide provides a comprehensive overview of the core biochemical pathways involving medium-chain aldehydes. It details their metabolism, summarizes key quantitative data, presents detailed experimental protocols for their study, and visualizes the intricate signaling networks they influence.
Physicochemical Properties of Common Medium-Chain Aldehydes
The reactivity and biological activity of medium-chain aldehydes are dictated by their chemical structures. The presence of a carbonyl group makes them electrophilic and susceptible to nucleophilic attack. α,β-unsaturated aldehydes, such as 4-HNE, possess an additional reactive center at the carbon-carbon double bond.[1]
| Aldehyde | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water | Key Features |
| Hexanal | C₆H₁₂O | 100.16 | 130-131 | Slightly soluble | Saturated aldehyde, product of linoleic acid oxidation.[4] |
| Octanal | C₈H₁₆O | 128.21 | 171 | Sparingly soluble | Saturated aldehyde, arises from reduction of octanoic acid.[5] |
| Decanal | C₁₀H₂₀O | 156.27 | 208-209 | Insoluble | Saturated aldehyde.[6] |
| 4-Hydroxynonenal (4-HNE) | C₉H₁₆O₂ | 156.22 | - | Slightly soluble | α,β-unsaturated hydroxyalkenal, major product of ω-6 PUFA peroxidation.[1] |
| Malondialdehyde (MDA) | C₃H₄O₂ | 72.06 | 72 | Soluble | Highly reactive dialdehyde, a key marker of oxidative stress. |
Metabolic Pathways of Medium-Chain Aldehydes
The intracellular concentrations of medium-chain aldehydes are tightly regulated by a network of metabolic enzymes that catalyze their detoxification. The primary pathways include oxidation, reduction, and conjugation.
Oxidation by Aldehyde Dehydrogenases (ALDHs)
The irreversible oxidation of aldehydes to their corresponding carboxylic acids is predominantly carried out by the aldehyde dehydrogenase (ALDH) superfamily of NAD(P)⁺-dependent enzymes.[7][8] Several ALDH isozymes, with varying substrate specificities and subcellular localizations, contribute to the metabolism of medium-chain aldehydes.[8]
Reduction by Aldo-Keto Reductases (AKRs)
Aldo-keto reductases (AKRs) are a superfamily of NAD(P)H-dependent oxidoreductases that catalyze the reduction of aldehydes and ketones to their corresponding alcohols.[9][10] This pathway is a significant route for the detoxification of various medium-chain aldehydes.[11]
Cytochrome P450 (CYP) Metabolism
Cytochrome P450 (CYP) enzymes, primarily known for their role in phase I drug metabolism, also contribute to the biotransformation of medium-chain aldehydes.[7][12] CYPs can catalyze both the oxidation of aldehydes to carboxylic acids and their reduction to alcohols.[13][14] The specific reaction is dependent on the CYP isoform and the substrate.[13]
Glutathione (B108866) (GSH) Conjugation
Medium-chain aldehydes, particularly α,β-unsaturated aldehydes like 4-HNE, are electrophilic and can react with the nucleophilic thiol group of glutathione (GSH).[15] This conjugation is often catalyzed by glutathione S-transferases (GSTs) and is a major pathway for the detoxification of reactive aldehydes.[16][17] The resulting GSH-conjugates are more water-soluble and can be further metabolized and excreted.[18]
Quantitative Data
Enzyme Kinetics
The efficiency of MCA metabolism by ALDH and AKR enzymes is described by their Michaelis-Menten kinetic parameters, Kₘ and Vₘₐₓ.
Table 4.1.1: Kinetic Parameters of Human Aldehyde Dehydrogenases for Medium-Chain Aldehydes
| Enzyme | Substrate | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Reference |
| ALDH1A1 (cytosolic) | Decanal | 0.0029 | - | [19] |
| ALDH2 (mitochondrial) | Decanal | 0.022 | - | [19] |
| ALDH9A1 | Hexanal | - | - | [11] |
Cellular and Plasma Concentrations
The concentrations of medium-chain aldehydes in biological systems vary significantly between physiological and pathological conditions.
Table 4.2.1: Concentrations of 4-HNE and MDA in Biological Samples
| Aldehyde | Sample Type | Condition | Concentration Range | Reference |
| 4-HNE | Human Plasma | Physiological | 0.1 - 3.0 µM | [1][8] |
| Pathological (Oxidative Stress) | Can increase up to 100-fold | [8] | ||
| Rat Plasma | Aging | Significant increase with age | [8] | |
| MDA | Human Plasma | Healthy | ~1-2 µM | - |
| Disease States (e.g., diabetes) | Significantly elevated | - |
Dose-Response in Signaling Pathways
The signaling effects of medium-chain aldehydes are highly dependent on their concentration.
Table 4.3.1: Dose-Dependent Effects of 4-HNE on NF-κB Signaling
| 4-HNE Concentration | Effect on NF-κB | Cell Type | Reference |
| 0.1 - 1 µM | Activation | Human fibroblast cells, RAW 264.7 macrophages | [8] |
| 2.5 - 50 µM | Inhibition | Human monocytic cells, THP-1 cells | [8][20] |
Signaling Pathways Modulated by Medium-Chain Aldehydes
Medium-chain aldehydes, through the formation of covalent adducts with proteins, can modulate the activity of key signaling pathways involved in inflammation, oxidative stress response, and apoptosis.[1][2]
Nuclear Factor-kappa B (NF-κB) Pathway
The NF-κB signaling pathway is a central regulator of inflammation and immunity. 4-HNE exhibits a biphasic effect on this pathway. At low concentrations, it can activate NF-κB, while at higher concentrations, it is inhibitory.[8][20] This is thought to occur through direct modification of components of the IκB kinase (IKK) complex and IκBα.[21][22]
Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) Pathway
The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept inactive through its association with Keap1, which targets it for proteasomal degradation. Electrophilic compounds like 4-HNE can modify cysteine residues on Keap1, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of a battery of antioxidant and detoxification genes.[23]
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK signaling network, comprising pathways such as JNK, p38, and ERK, regulates a wide array of cellular processes including proliferation, differentiation, and apoptosis. Medium-chain aldehydes can activate or inhibit these pathways, often through direct adduction to kinases or upstream activators.[1][13] For instance, 4-HNE has been shown to directly form adducts with and activate JNK.[1]
Experimental Protocols
Quantification of Medium-Chain Aldehydes by HPLC
This protocol describes the quantification of aldehydes in biological samples after derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile (B52724) and phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Biological sample (e.g., plasma, tissue homogenate)
-
Aldehyde standards (e.g., hexanal, 4-HNE)
Procedure:
-
Sample Preparation:
-
For plasma, perform protein precipitation with an equal volume of cold acetonitrile. Centrifuge and collect the supernatant.
-
For tissue, homogenize in a suitable buffer and centrifuge to remove debris.
-
-
Derivatization:
-
Mix the sample extract with the DNPH solution and incubate at room temperature for 1-2 hours.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with acetonitrile followed by water.
-
Load the derivatized sample onto the cartridge.
-
Wash the cartridge with a water/acetonitrile mixture to remove interferences.
-
Elute the aldehyde-DNPH derivatives with acetonitrile.
-
-
HPLC Analysis:
-
Inject the eluted sample into an HPLC system equipped with a C18 column and a UV detector (set to ~360 nm).
-
Use a gradient of acetonitrile and water as the mobile phase to separate the different aldehyde-DNPH derivatives.
-
Quantify the aldehydes by comparing the peak areas to a standard curve generated with known concentrations of aldehyde-DNPH derivatives.[10]
-
Quantification of Malondialdehyde (MDA) using the TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring MDA, a marker of lipid peroxidation.
Materials:
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Butylated hydroxytoluene (BHT)
-
MDA standard (e.g., from hydrolysis of 1,1,3,3-tetramethoxypropane)
-
Biological sample
Procedure:
-
Reagent Preparation:
-
Prepare a TBA/TCA/HCl reagent solution. A typical composition is 0.375% TBA, 15% TCA, and 0.25 N HCl. Add BHT to prevent further lipid peroxidation during the assay.
-
-
Reaction:
-
Add the TBA/TCA/HCl reagent to the sample in a 2:1 ratio.
-
Vortex and incubate at 95-100°C for 15-20 minutes.
-
Cool the samples on ice to stop the reaction.
-
-
Measurement:
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify MDA concentration using a standard curve prepared with the MDA standard.
-
Detection of 4-HNE Protein Adducts by Immunoblotting
This protocol outlines the detection of proteins modified by 4-HNE using a specific antibody.
Materials:
-
Biological sample (cell lysate or tissue homogenate)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for 4-HNE adducts
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lyse cells or homogenize tissue in lysis buffer.
-
Determine protein concentration using a standard protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-4-HNE antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Conclusion
Medium-chain aldehydes are multifaceted molecules that bridge the gap between oxidative stress and cellular signaling. Their roles in both physiological and pathological processes are increasingly recognized, making them important targets for research and therapeutic development. A thorough understanding of their biochemical pathways, coupled with robust and reliable analytical methods, is essential for elucidating their precise functions in health and disease. This technical guide provides a foundational resource for researchers in this dynamic field, offering a synthesis of current knowledge and practical methodologies for the study of these reactive and influential molecules. Further investigation into the specific interactions of various medium-chain aldehydes with cellular components will undoubtedly reveal new insights into the complex interplay between lipid metabolism and cellular regulation.
References
- 1. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 4-Hydroxynonenal–Protein Adducts and Their Biological Relevance: Are Some Proteins Preferred Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrms.com [ajrms.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Label-Free Proteomics Assisted by Affinity Enrichment for Elucidating the Chemical Reactivity of the Liver Mitochondrial Proteome toward Adduction by the Lipid Electrophile 4-hydroxy-2-nonenal (HNE) [frontiersin.org]
- 6. Showing Compound 4-Decenal (FDB020877) - FooDB [foodb.ca]
- 7. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Aldo-Keto Reductases (AKRs): Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Michaelis-Menten Kinetics Measurements of Aldo-Keto Reductases for Various Substrates in Murine Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aldehyde Reduction by Cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of proinflammatory signaling by 4-hydroxynonenal-Src adducts in aged kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Multifaceted Role of Glutathione S-Transferases in Health and Disease [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 4-Hydroxynonenal prevents NF-kappaB activation and tumor necrosis factor expression by inhibiting IkappaB phosphorylation and subsequent proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of NF-κB activation by 4-hydroxynonenal contributes to liver injury in a mouse model of alcoholic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of NF-κB Activation by 4-Hydroxynonenal Contributes to Liver Injury in a Mouse Model of Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
3,6-Nonadienal: A Volatile Organic Compound at the Core of Plant Defense
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Volatile organic compounds (VOCs) are pivotal in mediating the intricate interactions between plants and their environment. Among these, the nine-carbon aldehyde, 3,6-nonadienal, has emerged as a significant player in plant defense strategies. As a member of the green leaf volatiles (GLVs) family, this compound is rapidly released upon tissue damage, acting as a crucial signaling molecule in both direct and indirect defense mechanisms. This technical guide provides a comprehensive overview of the biosynthesis, mode of action, and perception of this compound in the context of plant defense. Detailed experimental protocols for its analysis and bioassays are provided, alongside a summary of available quantitative data. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows to facilitate a deeper understanding of this multifaceted volatile compound.
Introduction
Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of biotic threats, including herbivorous insects and pathogenic microorganisms. A key component of this defense system is the production and emission of a diverse array of volatile organic compounds. These airborne chemical signals can act directly to deter herbivores or inhibit pathogen growth, and indirectly by attracting natural enemies of the attacking herbivores.
This compound, a C9 aldehyde, is a prominent member of the green leaf volatiles (GLVs), a class of compounds released almost instantaneously upon mechanical damage to plant tissues.[1] It is biosynthesized from the oxidative degradation of polyunsaturated fatty acids.[2] This document serves as a technical resource for researchers, providing an in-depth exploration of the role of this compound in plant defense, from its molecular origins to its ecological ramifications.
Biosynthesis of this compound
The biosynthesis of this compound is an integral part of the lipoxygenase (LOX) pathway, a metabolic cascade initiated by the oxygenation of polyunsaturated fatty acids. The primary precursor for (3Z,6Z)-3,6-nonadienal is α-linolenic acid.
The biosynthetic process can be summarized in the following steps:
-
Oxygenation: In response to tissue damage, α-linolenic acid is released from galactolipids in the chloroplast membranes. The enzyme 13-lipoxygenase (13-LOX) then catalyzes the introduction of molecular oxygen into α-linolenic acid to form 13-hydroperoxy-octadecatrienoic acid (13-HPOT).
-
Cleavage: The 13-HPOT is subsequently cleaved by the enzyme hydroperoxide lyase (HPL), yielding (Z)-3-hexenal (a C6 GLV) and 12-oxo-(Z)-9-dodecenoic acid. In a parallel pathway leading to C9 aldehydes, HPL acts on a hydroperoxide derived from linoleic or linolenic acid to produce C9 aldehydes, including this compound.[2]
This rapid enzymatic cascade ensures the immediate release of this compound at the site of wounding, initiating the plant's defense response.
References
Genetic Basis of 3,6-Nonadienal Production in Cucumis sativus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E,Z)-2,6-nonadienal is a key volatile compound that defines the characteristic fresh, green aroma of cucumber (Cucumis sativus)[1][2][3]. The biosynthesis of this C9 aldehyde is a multi-step enzymatic process originating from the lipoxygenase (LOX) pathway. Understanding the genetic underpinnings of 3,6-Nonadienal production is crucial for the targeted breeding of cucumber varieties with enhanced flavor profiles and for the potential biotechnological production of this valuable aroma compound. This technical guide provides an in-depth overview of the genetic basis of this compound production in C. sativus, detailing the biosynthetic pathway, key genes and enzymes, relevant quantitative trait loci (QTLs), and comprehensive experimental protocols for the analysis of the contributing genetic and biochemical factors.
Biosynthetic Pathway of this compound
The formation of this compound in cucumber is a branch of the oxylipin pathway, which is initiated by the oxygenation of polyunsaturated fatty acids. The primary precursors for C9 aldehydes, including this compound, are linoleic and α-linolenic acids[1][2].
The key enzymatic steps are:
-
Lipoxygenase (LOX) Action : The process begins with the stereospecific oxidation of linoleic acid and α-linolenic acid by lipoxygenase (LOX) enzymes. Plant LOX enzymes are classified as 9-LOX or 13-LOX based on their positional specificity of fatty acid oxygenation[2]. For the synthesis of C9 aldehydes, 9-LOX activity is essential, leading to the formation of 9-hydroperoxides[2][4].
-
Hydroperoxide Lyase (HPL) Cleavage : The 9-hydroperoxides are then cleaved by a specific hydroperoxide lyase (9-HPL) into C9 aldehydes and a C9-oxo-acid[2][4].
-
Isomerization : The initially formed (Z,Z)-3,6-nonadienal can be further isomerized to the more stable and characteristically cucumber-scented (E,Z)-2,6-nonadienal by a (3Z):(2E)-hexenal isomerase[5][6].
References
- 1. Comprehensive Characterization of Fruit Volatiles and Nutritional Quality of Three Cucumber (Cucumis sativus L.) Genotypes from Different Geographic Groups after Bagging Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Differences in the Composition and Content of Volatile Compounds in Cucumber Fruit [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Non-targeted metabolomic analysis for the comparative evaluation of volatile organic compounds in 20 globally representative cucumber lines [frontiersin.org]
- 5. Profiling expression of lipoxygenase in cucumber during compatible and incompatible plant-pathogen interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: GC-MS Analysis of 3,6-Nonadienal in Fruit Extracts
Introduction
(E,Z)-3,6-Nonadienal and (Z,Z)-3,6-Nonadienal are C9 aldehydes that are significant contributors to the characteristic aroma profiles of many fruits, particularly those in the Cucurbitaceae family, such as watermelon, cucumber, and melon. These compounds are often described as having "green," "cucumber," or "melon-like" notes and are key markers for fruit flavor and quality. The accurate and sensitive quantification of 3,6-Nonadienal isomers is crucial for flavor and fragrance research, quality control in the food and beverage industry, and for professionals in drug development studying the effects of specific dietary compounds. This application note provides a detailed protocol for the analysis of this compound in fruit extracts using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Presentation
The concentration of this compound can vary significantly depending on the fruit variety, ripeness, and processing methods. The following table summarizes quantitative data for this compound isomers found in various fruit extracts from published research.
| Fruit | Compound | Concentration Range | Method | Reference |
| Cucumber (Cucumis sativus) | (E,Z)-2,6-Nonadienal | 1.30 - 3.05 µg/g | HS-SPME-GC-MS | [1] |
| Cucumber (Cucumis sativus) | (Z,Z)-3,6-Nonadienal | 0.025 - 0.040 µg/g FW | HS-SPME-GC-MS | [2] |
| Melon (Cucumis melo) | (E,Z)-2,6-Nonadienal | 0.8 - 15.2 µg/kg | HS-SPME-GC-MS | [3] |
Note: (E,Z)-2,6-Nonadienal is an isomer of this compound and is often included in the analysis of C9 aldehydes.
Experimental Protocols
This section details the methodology for the extraction and analysis of this compound from fruit samples.
Sample Preparation
Proper sample preparation is critical to prevent the loss of volatile compounds and to ensure reproducibility.
-
Fruit Homogenization:
-
Select fresh, ripe fruit and wash thoroughly.
-
Remove seeds and peel, unless they are part of the analysis.
-
Cut the fruit flesh into small pieces and immediately freeze in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen fruit pieces into a fine powder using a cryogenic grinder.
-
Store the powdered sample at -80°C until analysis.
-
-
Headspace Vial Preparation:
-
Weigh 2-5 g of the frozen fruit powder into a 20 mL headspace vial.
-
Add a saturated solution of NaCl (e.g., 1 g NaCl in 3 mL of water) to inhibit enzymatic reactions and enhance the release of volatiles into the headspace.
-
If an internal standard is used for absolute quantification, add a known amount of the standard (e.g., deuterated this compound) to the vial.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
HS-SPME Procedure
The extraction of volatile compounds from the headspace is performed using an SPME fiber.
-
Fiber Selection and Conditioning: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad selectivity for volatile and semi-volatile compounds. Before the first use, condition the fiber according to the manufacturer's instructions (e.g., heating at 270°C for 30-60 minutes in the GC injection port).
-
Extraction Parameters:
-
Place the sealed headspace vial in an autosampler or a heating block with agitation capabilities.
-
Equilibration: Incubate the vial at a constant temperature (e.g., 40-60°C) for a set period (e.g., 15-30 minutes) with continuous agitation to allow the volatiles to partition into the headspace.
-
Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a defined time (e.g., 20-40 minutes) at the same temperature and agitation speed.
-
GC-MS Analysis
The extracted analytes are desorbed from the SPME fiber and analyzed by GC-MS.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
GC Parameters (Example):
-
Injection Port: Operate in splitless mode.
-
Injector Temperature: 250°C.
-
Desorption Time: 2-5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
-
MS Parameters (Example):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 35-350.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity.
-
Data Analysis and Quantification
-
Identification: The identification of this compound isomers is based on the comparison of their mass spectra and retention indices with those of authentic standards and/or reference libraries (e.g., NIST, Wiley). The characteristic fragment ions of C9 aldehydes should be monitored.
-
Quantification:
-
External Standard Method: Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Internal Standard Method: For more accurate quantification, use a stable isotope-labeled internal standard (e.g., d2-3,6-Nonadienal). The concentration is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Signaling Pathway (Biosynthesis of C9 Aldehydes)
Caption: Biosynthesis of C9 aldehydes in plants.
References
- 1. 3,6-Nonadien-1-ol, (E,Z)- [webbook.nist.gov]
- 2. VOCs Analysis of Three Different Cultivars of Watermelon (Citrullus lanatus L.) Whole Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment and Classification of Volatile Profiles in Melon Breeding Lines Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of C9 Aldehydes using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C9 aldehydes, such as nonanal, are significant volatile organic compounds (VOCs) often associated with lipid peroxidation and oxidative stress. Their detection and quantification in various matrices, including biological fluids, food products, and environmental samples, are crucial for understanding disease mechanisms, assessing product quality, and monitoring environmental contaminants.[1][2] Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) offers a sensitive, solvent-free, and efficient method for the analysis of these volatile compounds.[3][4] This application note provides a detailed protocol for the determination of C9 aldehydes using HS-SPME-GC-MS, including on-fiber derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to enhance sensitivity and selectivity.[1][2][5]
Principle
The HS-SPME-GC-MS method involves the extraction of volatile C9 aldehydes from the headspace of a sample onto a coated SPME fiber. To improve the chromatographic properties and detection sensitivity of the aldehydes, they are often derivatized. PFBHA is a common derivatizing agent that reacts with the carbonyl group of aldehydes to form stable oxime derivatives.[1][2] These derivatives are less polar, more volatile, and provide excellent response in the mass spectrometer.[1] Following extraction and derivatization, the analytes are thermally desorbed from the SPME fiber in the GC injection port, separated on a chromatographic column, and detected by a mass spectrometer.
Experimental Protocol
This protocol outlines the necessary steps for the quantitative analysis of C9 aldehydes in a liquid matrix.
Materials and Reagents
-
Aldehyde Standards: Certified reference standards of C9 aldehydes (e.g., nonanal).
-
Internal Standard (IS): A deuterated C9 aldehyde or an odd-chain aldehyde not present in the sample.
-
Derivatizing Agent: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[1]
-
Solvents: Methanol, Ethyl Acetate (HPLC or GC grade).
-
SPME Fibers: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are recommended for volatile and semi-volatile compounds.[6][7]
-
Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
-
Water: Deionized or Milli-Q water.
Solutions Preparation
-
PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in deionized water.[1]
-
Standard Stock Solutions: Prepare individual stock solutions of C9 aldehyde standards and the internal standard in methanol.
-
Working Standard Solutions: Create a series of working standard solutions by diluting the stock solutions to desired concentrations for the calibration curve.
Sample Preparation and HS-SPME Procedure
-
Sample Aliquoting: Pipette a known volume (e.g., 1-5 mL) of the liquid sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a precise amount of the internal standard to each sample, blank, and calibration standard.
-
Calibration Standards: For calibration standards, spike appropriate amounts of the working standard solutions into a blank matrix.
-
On-Fiber Derivatization and Extraction:
-
PFBHA Loading: Expose the SPME fiber to the headspace of a vial containing the PFBHA solution. A typical condition is 60°C for 10-20 minutes.[1]
-
Headspace Extraction: Immediately after loading, expose the PFBHA-coated fiber to the headspace of the sample vial.
-
-
Optimization of Extraction Parameters: The following parameters should be optimized for the specific application and matrix:
-
Equilibration Temperature: 40-70°C[6]
-
Equilibration Time: 20-60 minutes[6]
-
Extraction Time: 20-60 minutes[6]
-
For example, optimal conditions for volatile compounds in some matrices have been found to be 60 minutes of equilibration at 70°C, followed by 60 minutes of extraction at the same temperature.[6]
-
GC-MS Analysis
-
Desorption: Insert the SPME fiber into the GC inlet for thermal desorption of the derivatized aldehydes. A typical desorption temperature is 250°C for 1-5 minutes.[1][6]
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[8]
-
Oven Temperature Program: An example program could be: initial temperature of 60°C for 1 min, ramp at 10°C/min to 175°C, then ramp at 6°C/min to 225°C, and finally ramp at 4°C/min to 300°C, holding for 20 min.[9][10] This program should be optimized for the specific C9 aldehyde isomers and matrix.
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent, is suitable.
-
-
Mass Spectrometry (MS) Conditions:
-
Temperatures: Ion source at 230°C and transfer line at 280°C.[11]
-
Acquisition Mode: Full scan mode (e.g., m/z 50-550) for initial identification. For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring characteristic ions of the PFBHA-oxime derivatives.[9][11]
Data Analysis and Quantification
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.[1]
-
Quantification: Determine the concentration of C9 aldehydes in the samples by interpolating their peak area ratios on the calibration curve.[1]
-
Quality Control: Analyze blank samples to monitor for contamination and quality control samples at low, medium, and high concentrations to ensure the accuracy and precision of the method.[1]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of aldehydes using HS-SPME-GC-MS with PFBHA derivatization. The values can vary depending on the specific C9 aldehyde, matrix, and instrumentation.
| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| C3–C9 Aldehydes | Exhaled Breath | 0.001 nM | 0.003 nM | >0.99 | [2] |
| C1-C9 Aldehydes | Seawater | 0.01 - 23.5 nM | - | >0.99 | [11][12] |
| Various Aldehydes | Beer | 0.003 - 0.510 µg/L | - | >0.99 | [13] |
| Hexanal, Heptanal | Human Blood | 0.006 nM, 0.005 nM | - | - | [2] |
Experimental Workflow
Caption: HS-SPME-GC-MS workflow for C9 aldehyde analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. supelco.com.tw [supelco.com.tw]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. connectsci.au [connectsci.au]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of (3Z,6Z)-3,6-Nonadienal using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3Z,6Z)-3,6-Nonadienal is a volatile C9 aldehyde, a member of the green leaf volatiles (GLVs) family, which are produced by plants upon tissue damage through the lipoxygenase pathway.[1] It is a significant flavor compound, notably contributing to the characteristic aroma of cucumbers.[2] Accurate quantification of (3Z,6Z)-3,6-nonadienal is crucial in food science for flavor profiling, in agriculture for studying plant-herbivore interactions, and in environmental science. Due to its volatility and reactivity, robust analytical methods are required for precise and accurate measurement.[3]
This application note details a sensitive and robust method for the quantification of (3Z,6Z)-3,6-nonadienal in various matrices using a stable isotope-labeled internal standard with Headspace Solid-Phase Microextraction (HS-SPME) coupled to Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard, such as cis,cis-3,6-Nonadienal-d4, ensures high accuracy by compensating for variations during sample preparation and analysis.[3][4] Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is employed to enhance the stability and chromatographic performance of the analyte.[3]
Principle of the Method
The methodology is based on the principle of stable isotope dilution mass spectrometry (IDMS). A known amount of the deuterated internal standard (cis,cis-3,6-Nonadienal-d4), which is chemically identical to the analyte, is added to the sample. The analyte and the internal standard are then co-extracted from the sample matrix using HS-SPME, derivatized, and analyzed by GC-MS. The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the peak areas, precise quantification is achieved, as this ratio is unaffected by sample losses during preparation or injection variability.
Data Presentation
The following tables summarize the key parameters for the quantitative GC-MS analysis of (3Z,6Z)-3,6-Nonadienal.
Table 1: GC-MS Method Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 50°C, hold for 2 min; ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| MS Source Temperature | 230°C |
| MS Quad Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (PFBHA derivatives) | |
| (3Z,6Z)-3,6-Nonadienal | m/z (quantifier), m/z (qualifier) |
| cis,cis-3,6-Nonadienal-d4 | m/z (quantifier) |
Note: Specific SIM ions for the PFBHA derivatives of the analyte and internal standard should be determined experimentally.
Table 2: Method Validation Parameters for Quantification of (3Z,6Z)-3,6-Nonadienal
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Calibration Range | 0.1 - 50 ng/mL |
| Limit of Detection (LOD) | < 0.05 ng/mL |
| Limit of Quantification (LOQ) | < 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
The values presented are typical for the analysis of volatile aldehydes using GC-MS with an internal standard and may vary depending on the specific matrix and instrumentation.[5][6]
Experimental Protocols
Materials and Reagents
-
(3Z,6Z)-3,6-Nonadienal standard
-
cis,cis-3,6-Nonadienal-d4 (Internal Standard)[4]
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Methanol, HPLC grade
-
Deionized water
-
Sodium chloride (NaCl), analytical grade
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber
Preparation of Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve (3Z,6Z)-3,6-Nonadienal in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve cis,cis-3,6-Nonadienal-d4 in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution in the desired matrix (e.g., deionized water for a standard curve). A typical concentration range is 0.1 to 50 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the internal standard stock solution in methanol.
Sample Preparation and Derivatization (HS-SPME)
-
Place 5 mL of the sample (or standard) into a 20 mL headspace vial.
-
Add a known amount of the internal standard spiking solution to each vial.
-
Add NaCl to saturate the solution (approximately 1.5 g).
-
Add 100 µL of a freshly prepared 10 mg/mL PFBHA solution in water.
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
Incubate the vial at 60°C for 30 minutes in a heating block with agitation.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
Diagrams
Experimental Workflow
Caption: Experimental workflow for the quantification of (3Z,6Z)-3,6-Nonadienal.
Biosynthesis Pathway of (3Z,6Z)-3,6-Nonadienal
Caption: Simplified biosynthesis of (3Z,6Z)-3,6-Nonadienal via the lipoxygenase pathway.
References
Application Notes and Protocols for the Stereoselective Synthesis of (3Z,6Z)-3,6-Nonadienal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of (3Z,6Z)-3,6-nonadienal, a volatile organic compound of interest in various fields, including flavor and fragrance chemistry, as well as a precursor in the synthesis of more complex molecules. The described synthetic route focuses on achieving high stereoselectivity for the Z,Z-isomer.
Synthetic Strategy Overview
The stereoselective synthesis of (3Z,6Z)-3,6-nonadienal is achieved through a four-step sequence starting from commercially available materials. The key steps are:
-
Grignard Coupling: Formation of the C9 carbon backbone by the coupling of a protected butynyl alcohol derivative with a pentyne derivative.
-
Deprotection: Removal of the protecting group to yield the free alcohol, nona-3,6-diyn-1-ol (B8541418).
-
Stereoselective Hydrogenation: Highly selective reduction of the two triple bonds to Z-double bonds using a P-2 nickel catalyst to afford (3Z,6Z)-nona-3,6-dien-1-ol.
-
Oxidation: Mild oxidation of the resulting dienol to the target aldehyde, (3Z,6Z)-3,6-nonadienal.
This strategy ensures the correct placement and geometry of the double bonds, which is crucial for the desired properties of the final product.
Logical Workflow of the Synthesis
Caption: Synthetic workflow for (3Z,6Z)-3,6-Nonadienal.
Experimental Protocols
Step 1 & 2: Synthesis of Nona-3,6-diyn-1-ol
This procedure combines the Grignard coupling and subsequent deprotection into a two-step, one-pot sequence.
Materials:
-
Magnesium turnings
-
1-Bromo-2-pentyne
-
3-Butynyl-tetrahydropyranyl ether
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (for initiation)
-
p-Toluenesulfonic acid (TsOH)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (oven-dried)
Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq). Add a small crystal of iodine and a few milliliters of anhydrous diethyl ether.
-
Add a small portion of 1-bromo-2-pentyne (1.0 eq) dissolved in anhydrous diethyl ether to the dropping funnel. Add a few drops to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining 1-bromo-2-pentyne solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1 hour at room temperature.
-
Coupling Reaction: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3-butynyl-tetrahydropyranyl ether (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Work-up and Deprotection: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude nona-3,6-diynyl-tetrahydropyranyl ether.
-
Dissolve the crude product in methanol and add a catalytic amount of p-toluenesulfonic acid (TsOH, 0.1 eq). Reflux the mixture for 2.5 hours.
-
Cool the reaction mixture and neutralize with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude nona-3,6-diyn-1-ol by vacuum distillation.
Step 3: Stereoselective Hydrogenation to (3Z,6Z)-Nona-3,6-dien-1-ol
This step utilizes a P-2 nickel catalyst for the highly stereoselective reduction of the diyne to a (Z,Z)-diene.
Materials:
-
Nickel(II) acetate (B1210297) tetrahydrate
-
Sodium borohydride (B1222165) (NaBH₄)
-
Nona-3,6-diyn-1-ol
-
Hydrogen gas (H₂)
-
Celite®
Protocol:
-
P-2 Nickel Catalyst Preparation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve nickel(II) acetate tetrahydrate (1.0 eq based on NaBH₄) in ethanol.
-
In a separate flask, prepare a solution of sodium borohydride (4.0 eq) in ethanol.
-
Slowly add the sodium borohydride solution to the stirred nickel acetate solution. A black precipitate of the P-2 nickel catalyst will form immediately.
-
Hydrogenation: To the freshly prepared P-2 nickel catalyst suspension, add a small amount of ethylenediamine (as a catalyst modifier).
-
Add a solution of nona-3,6-diyn-1-ol (1.0 eq) in ethanol to the catalyst suspension.
-
Purge the reaction flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, carefully quench any excess sodium borohydride by the slow addition of water.
-
Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrate and washings, and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (3Z,6Z)-nona-3,6-dien-1-ol, which is often of sufficient purity for the next step.
Step 4: Oxidation to (3Z,6Z)-3,6-Nonadienal
A mild oxidation using Dess-Martin periodinane (DMP) is employed to minimize isomerization of the double bonds.
Materials:
-
(3Z,6Z)-Nona-3,6-dien-1-ol
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
Protocol:
-
In a round-bottom flask, dissolve (3Z,6Z)-nona-3,6-dien-1-ol (1.0 eq) in anhydrous dichloromethane.
-
Add Dess-Martin periodinane (1.2-1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃. Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the layers and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid loss of the volatile product.
-
The crude (3Z,6Z)-3,6-nonadienal can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Summary of Yields and Purity
| Step | Product | Typical Yield | Purity/Stereoselectivity | Reference |
| 1 & 2 | Nona-3,6-diyn-1-ol | 62% (overall) | >95% | [1] |
| 3 | (3Z,6Z)-Nona-3,6-dien-1-ol | Nearly quantitative | Sterically pure | [2] |
| 4 | (3Z,6Z)-3,6-Nonadienal | ~91% (estimated) | >98% | [3] |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Spectroscopic Data |
| Nona-3,6-diyn-1-ol | C₉H₁₂O | 136.19 | 115 (15 mmHg) | IR (cm⁻¹): 3350 (-OH), 2200 (-C≡C-)[1] |
| (3Z,6Z)-Nona-3,6-dien-1-ol | C₉H₁₆O | 140.22 | ~70 (2 mmHg) | ¹³C NMR data available[4] |
| (3Z,6Z)-3,6-Nonadienal | C₉H₁₄O | 138.21 | 76-80 (10 Torr) | Mass Spectrum and GC data available[5] |
Signaling Pathways and Logical Relationships
Catalytic Cycle for Stereoselective Hydrogenation
Caption: P-2 Ni hydrogenation catalytic cycle.
Mechanism of Dess-Martin Oxidation
Caption: Dess-Martin oxidation mechanism.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be followed. All reagents should be handled with care, and their safety data sheets (SDS) should be consulted prior to use.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. 3,6-Nonadien-1-ol, (E,Z)- [webbook.nist.gov]
Application Notes and Protocols for the Purification of 3,6-Nonadienal Isomers by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Nonadienal is a C9 unsaturated aldehyde known for its potent and distinct aroma, reminiscent of fresh cucumbers and melons.[1] It is a key flavor compound in many fruits and vegetables and also serves as a valuable starting material in the synthesis of various fine chemicals and pharmaceutical intermediates. This compound exists as a mixture of geometric isomers, primarily the (3Z,6Z) and (3E,6Z) isomers, which can possess different sensory properties and reactivity. For applications in flavor and fragrance industries, as well as in chemical synthesis, the isolation of specific isomers is often required.
Column chromatography is the most effective and widely used method for the purification and separation of this compound isomers from crude reaction mixtures.[2] This application note provides a detailed protocol for the purification of this compound isomers using silica (B1680970) gel column chromatography with a hexane/ethyl acetate (B1210297) gradient.
Pre-Chromatography Considerations: Thin-Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC). The goal is to achieve good separation between the desired isomer and any impurities.
Objective: To identify a solvent system where the target this compound isomer has a Retention Factor (Rf) of approximately 0.3, ensuring efficient separation on the column.
Typical TLC Parameters:
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase | Hexane/Ethyl Acetate mixtures (e.g., 99:1, 98:2, 95:5) |
| Visualization | UV light (254 nm) and/or a potassium permanganate (B83412) stain |
Experimental Protocol: Silica Gel Column Chromatography
This protocol outlines the steps for the preparative separation of this compound isomers.
Materials:
-
Crude this compound mixture
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring even packing and avoiding air bubbles.
-
Allow the silica gel to settle, forming a uniform bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading and solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase (e.g., 100% hexane).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar solvent, such as 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A suggested gradient is outlined in the table below. The exact gradient should be optimized based on the TLC analysis.
-
Collect fractions of the eluate continuously.
-
-
Fraction Monitoring:
-
Monitor the composition of the collected fractions using TLC.
-
Spot each fraction onto a TLC plate and develop it in the optimized solvent system.
-
Visualize the spots under UV light and/or with a suitable stain.
-
-
Pooling and Solvent Removal:
-
Identify and combine the fractions containing the pure desired isomer.
-
Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure and at a low temperature to avoid degradation of the purified aldehyde.
-
Table 1: Illustrative Gradient Elution Profile for this compound Isomer Separation
| Step | Hexane (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Purpose |
| 1 | 100 | 0 | 2 | Elute non-polar impurities |
| 2 | 99 | 1 | 5 | Elute the less polar isomer |
| 3 | 98 | 2 | 5 | Elute the more polar isomer |
| 4 | 95 | 5 | 3 | Elute any remaining compounds |
Note: This is an example profile and should be optimized based on preliminary TLC results.
Post-Chromatography Analysis and Characterization
The purity of the isolated this compound isomers should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Table 2: Expected GC-MS Data for this compound Isomers
| Isomer | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| (3E,6Z)-3,6-Nonadienal | Varies with column and conditions | 41, 55, 67, 81, 95, 109, 138 |
| (3Z,6Z)-3,6-Nonadienal | Varies with column and conditions | 41, 55, 67, 81, 95, 109, 138 |
Note: Absolute retention times will vary depending on the GC column, temperature program, and carrier gas flow rate. The mass spectra of the isomers are expected to be very similar.
Workflow Diagram
References
Application Notes and Protocols for the Use of 3,6-Nonadienal as a Chemical Standard in Flavor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z,Z)-3,6-Nonadienal is a volatile organic compound that plays a significant role in the characteristic aroma of various fruits and vegetables, most notably cucumber and watermelon, where it imparts a fresh, green, and melon-like scent.[1] In flavor research, its accurate quantification is crucial for quality control, understanding flavor biogenesis, and developing new food products. This document provides detailed application notes and protocols for the use of (Z,Z)-3,6-nonadienal as a chemical standard in flavor analysis, with a focus on gas chromatography-mass spectrometry (GC-MS) based methods.
Chemical and Physical Properties
Proper handling and storage of the 3,6-Nonadienal standard are critical for maintaining its integrity and ensuring accurate analytical results.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O | --INVALID-LINK-- |
| Molecular Weight | 138.21 g/mol | --INVALID-LINK-- |
| CAS Number | 21944-83-2 | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Fresh, green, cucumber, melon | |
| Boiling Point | 201.8 °C at 760 mmHg | |
| Flash Point | 70.5 °C | |
| Solubility | Soluble in organic solvents like methanol (B129727) and hexane. |
Biosynthesis of (Z,Z)-3,6-Nonadienal
(Z,Z)-3,6-Nonadienal is biosynthesized in plants from polyunsaturated fatty acids, primarily α-linolenic acid, through the lipoxygenase (LOX) pathway.[2][3][4] This pathway is initiated by tissue damage, which triggers a cascade of enzymatic reactions.
Caption: Biosynthesis of (Z,Z)-3,6-Nonadienal from α-linolenic acid.
Application: Quantitative Analysis of this compound in Food Samples
The following protocols detail the use of this compound as a chemical standard for the quantitative analysis of this flavor compound in food matrices, particularly fruits.
Protocol 1: Preparation of Standard Solutions
Objective: To prepare a series of standard solutions of this compound for the generation of a calibration curve.
Materials:
-
(Z,Z)-3,6-Nonadienal (high purity standard)
-
Methanol (HPLC grade)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Micropipettes
Procedure:
-
Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of pure (Z,Z)-3,6-Nonadienal.
-
Dissolve the weighed standard in a 10 mL volumetric flask with methanol.
-
Ensure the standard is completely dissolved by gentle swirling.
-
-
Working Standard Solutions (1-100 µg/mL):
-
Perform serial dilutions of the stock solution with methanol to prepare a series of working standards. For example, to prepare a 100 µg/mL standard, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with methanol.
-
Prepare at least five different concentrations for the calibration curve.
-
Storage and Stability:
-
Store the stock and working standard solutions in amber glass vials with PTFE-lined caps (B75204) at -20°C to minimize degradation and isomerization.
-
Unsaturated aldehydes are susceptible to oxidation and isomerization. It is recommended to prepare fresh working solutions regularly and to monitor the purity of the stock solution periodically by GC-MS.
Protocol 2: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)
Objective: To extract volatile compounds, including this compound, from a food matrix for GC-MS analysis.
Materials:
-
Food sample (e.g., cucumber, watermelon)
-
Sodium chloride (NaCl)
-
Deionized water
-
20 mL headspace vials with PTFE-lined septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
Procedure:
-
Homogenize the food sample to a puree.
-
Weigh 5 g of the homogenized sample into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the sample matrix and enhance the release of volatile compounds.
-
Add 5 mL of deionized water and vortex for 1 minute.
-
Seal the vial tightly with the screw cap.
-
Equilibrate the sample at 40°C for 15 minutes with gentle agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
Protocol 3: GC-MS Analysis
Objective: To separate, identify, and quantify this compound in the extracted sample.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
Typical GC-MS Parameters:
| Parameter | Setting |
| Injection Port Temp. | 250°C |
| Injection Mode | Splitless |
| Desorption Time | 5 minutes |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temp 40°C (hold 2 min), ramp to 150°C at 5°C/min, then to 250°C at 10°C/min (hold 5 min) |
| MS Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 35-350 |
| Solvent Delay | 3 minutes |
Data Analysis:
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard.
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Quantitative Data Summary
The following table summarizes expected performance data for the quantitative analysis of this compound using the described HS-SPME-GC-MS method. Actual values may vary depending on the specific instrumentation and matrix.
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/kg |
| Recovery | 85 - 110% |
| Precision (RSD) | < 15% |
Experimental Workflow
The entire process from sample preparation to data analysis can be visualized as a sequential workflow.
Caption: Experimental workflow for this compound analysis.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the use of (Z,Z)-3,6-Nonadienal as a chemical standard in flavor research. Adherence to these guidelines will enable researchers to obtain accurate and reproducible quantitative data, contributing to a deeper understanding of flavor chemistry and the development of high-quality food products.
References
Application of 3,6-Nonadienal in Insect Pheromone Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Nonadienal, a C9 aldehyde, is a significant semiochemical in the field of insect chemical ecology. As a Green Leaf Volatile (GLV), it is released from plants upon tissue damage and plays a crucial role in plant-insect interactions. Furthermore, specific isomers of this compound have been identified as key components or precursors of insect pheromones, mediating behaviors such as mate attraction and aggregation. This document provides detailed application notes and experimental protocols for the use of this compound in insect pheromone research, with a focus on the (3Z,6Z) isomer, a known component of some insect pheromone blends.
Data Presentation
While quantitative data for the electrophysiological and behavioral responses to this compound are not abundantly available in publicly accessible literature, the following tables present representative data for C9 aldehydes to illustrate the expected range of responses in electroantennography (EAG) and behavioral assays. Researchers should generate specific data for their insect species of interest.
Table 1: Representative Electroantennogram (EAG) Responses of Insects to C9 Aldehydes
| Insect Species | Sex | Compound | Dose (µg) | Mean EAG Response (mV) ± SE | Reference Insect Group |
| Helicoverpa armigera | Male | (3Z,6Z)-3,6-Nonadienal | 10 | Data not available | Noctuidae |
| Sphaerocoris annulus | - | (Z)-4,8-Nonadienal | 10 | Data not available | Pentatomidae |
| Tenodera aridifolia | - | Nonanal (C9) | 10 | 1.2 ± 0.2 | Mantidae |
Note: Specific EAG data for this compound is limited. The data for Nonanal is provided as a representative C9 aldehyde.
Table 2: Representative Behavioral Responses of Insects to C9 Aldehydes in Olfactometer Assays
| Insect Species | Assay Type | Compound | Concentration | % Attraction / Preference | Control | Reference Insect Group |
| Helicoverpa armigera | Y-Tube | (3Z,6Z)-3,6-Nonadienal | Data not available | Data not available | Paraffin (B1166041) Oil | Noctuidae |
| Tomicus yunnanensis | Y-Tube | Oxidized α-pinene (containing C9 aldehydes) | - | 61% | α-pinene | Curculionidae |
| Spodoptera littoralis | Y-Tube | (E)-2-Hexenal (a C6 GLV) | 10⁻² dilution | ~70% | Paraffin Oil | Noctuidae |
Note: Direct behavioral data for this compound is scarce. Data for a related beetle attracted to a mixture containing C9 aldehydes and a caterpillar attracted to another GLV are provided for context.[1]
Experimental Protocols
Synthesis of (3Z,6Z)-3,6-Nonadienal
A common method for the synthesis of (3Z,6Z)-3,6-nonadienal involves the oxidation of (3Z,6Z)-3,6-nonadienol.
Materials:
-
(3Z,6Z)-3,6-nonadienol
-
o-Iodoxybenzoic acid (IBX)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Chromatography column (silica gel)
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
Dissolve (3Z,6Z)-3,6-nonadienol in anhydrous DMSO.
-
Add IBX to the solution in portions while stirring at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to obtain pure (3Z,6Z)-3,6-nonadienal.
-
Confirm the structure and purity of the synthesized compound using NMR and GC-MS analysis.
Electroantennography (EAG) Protocol
This protocol outlines the procedure for measuring the antennal response of an insect to (3Z,6Z)-3,6-nonadienal.
Materials:
-
Live insects (e.g., adult moths)
-
Dissecting microscope
-
Fine scissors and forceps
-
Glass capillary microelectrodes
-
Electrode holder
-
Micromanipulators
-
EAG amplifier and data acquisition system
-
Purified and humidified air stream
-
Stimulus delivery controller
-
Pasteur pipettes and filter paper strips
-
(3Z,6Z)-3,6-nonadienal solution in paraffin oil (e.g., 10 µg/µL)
-
Paraffin oil (control)
Procedure:
-
Insect Preparation: Immobilize an insect by chilling it on ice for a few minutes. Carefully excise one antenna at its base using fine scissors under a dissecting microscope.
-
Electrode Preparation: Pull glass capillaries to a fine tip. Fill the capillaries with a saline solution (e.g., insect Ringer's solution).
-
Antenna Mounting: Mount the excised antenna between two electrodes. The recording electrode makes contact with the distal end of the antenna, and the reference electrode is inserted into the basal end.
-
EAG Setup: Place the mounted antenna in a continuous, purified, and humidified air stream directed towards it.
-
Stimulus Preparation: Apply 1 µL of the (3Z,6Z)-3,6-nonadienal solution (10 µg) onto a filter paper strip and insert it into a Pasteur pipette. Prepare a control pipette with paraffin oil only.
-
Stimulus Delivery: Insert the tip of the stimulus pipette into a hole in the main air tube. A puff of air (e.g., 0.5 seconds) is delivered through the pipette, carrying the odorant over the antenna.
-
Data Recording: Record the change in the electrical potential of the antenna using the EAG system. The peak amplitude of the negative deflection is the EAG response.
-
Experimental Controls: Present the control (paraffin oil) and the test stimulus in a randomized order with sufficient time between puffs to allow the antenna to recover.
-
Data Analysis: Measure the amplitude of the EAG responses. The response to the solvent is subtracted from the response to the compound to normalize the data.
Y-Tube Olfactometer Bioassay Protocol
This protocol describes a two-choice behavioral assay to determine the attractiveness of (3Z,6Z)-3,6-nonadienal to insects.[2][3][4]
Materials:
-
Y-tube olfactometer
-
Air pump, flow meters, and tubing
-
Charcoal filter and water flask for air purification and humidification
-
Light source providing uniform, dim red light
-
Insects (starved for a few hours before the assay)
-
(3Z,6Z)-3,6-nonadienal solution in paraffin oil
-
Paraffin oil (control)
-
Filter paper
Procedure:
-
Setup: Assemble the Y-tube olfactometer. Connect the air pump to the purification/humidification system and then to the two arms of the olfactometer via flow meters. Ensure an equal and constant airflow through both arms.[2]
-
Stimulus Application: Apply the (3Z,6Z)-3,6-nonadienal solution to a filter paper and place it in one of the odor source chambers connected to one arm. Place a filter paper with the solvent control in the other chamber.[4]
-
Acclimatization: Allow the system to run for a few minutes to let the odors establish a consistent plume.
-
Insect Release: Introduce a single insect at the base of the Y-tube.
-
Observation: Observe the insect's behavior for a set period (e.g., 5-10 minutes). Record which arm the insect enters first and how much time it spends in each arm. A choice is typically recorded when the insect moves a certain distance into an arm and stays there for a minimum duration.
-
Replication: Test a sufficient number of insects to allow for statistical analysis. After every few insects, rotate the Y-tube 180 degrees to avoid positional bias. Clean the olfactometer thoroughly with solvent (e.g., ethanol) and bake it between testing different compounds or concentrations.
-
Data Analysis: Analyze the number of insects choosing the treatment arm versus the control arm using a Chi-square test. The time spent in each arm can be analyzed using a t-test or a non-parametric equivalent.
Mandatory Visualization
Caption: Biosynthesis of (3Z,6Z)-3,6-Nonadienal from α-linolenic acid via the lipoxygenase pathway in plants.[5][6][7][8]
References
- 1. Novel Tomicus yunnanensis (Coleoptera, Curculionidae) Attractants Utilizing Dynamic Release of Catalytically Oxidized α-Pinene [mdpi.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. researchgate.net [researchgate.net]
- 4. Reverse chemical ecology in a moth: machine learning on odorant receptors identifies new behaviorally active agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lipid-Derived Aldehydes: New Key Mediators of Plant Growth and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Enzymatic Assay of Hexenal Isomerase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexenal (B1195481) isomerases are enzymes that catalyze the isomerization of (Z)-3-hexenal to (E)-2-hexenal, a key step in the biosynthesis of green leaf volatiles (GLVs).[1][2][3] GLVs are C6 compounds derived from the lipoxygenase (LOX) pathway and play significant roles in plant defense against herbivores and pathogens, as well as contributing to the characteristic aroma of fresh leaves and fruits.[1][2][3] The conversion of the cis-isomer, (Z)-3-hexenal, to the more stable trans-isomer, (E)-2-hexenal, is a critical reaction that influences the final composition of the emitted volatile blend.[4] Understanding the activity of hexenal isomerases is crucial for research in plant biochemistry, flavor science, and the development of novel pest control strategies. These enzymes belong to the cupin superfamily and their activity can be modulated by various factors, making them potential targets for drug and herbicide development.[1][2]
This document provides detailed protocols for in vitro enzymatic assays to determine the activity of hexenal isomerase from both crude plant extracts and purified recombinant proteins.
Biochemical Pathway
The production of (E)-2-hexenal is part of the oxylipin pathway, which starts from the oxygenation of polyunsaturated fatty acids.
Caption: Biosynthesis of (E)-2-hexenal from polyunsaturated fatty acids.
Materials and Reagents
-
Substrate: (Z)-3-hexenal (Sigma-Aldrich or other commercial source)
-
Internal Standard (for GC-MS): 4-heptanone (B92745) or other suitable standard
-
Buffers:
-
Reagents for Crude Extract Preparation:
-
Liquid nitrogen
-
Polyvinylpolypyrrolidone (PVPP) (optional, to remove phenolics)
-
-
Reagents for Recombinant Protein:
-
Reaction Termination/Derivatization:
-
2,4-Dinitrophenylhydrazine (B122626) (DNPH) solution (20 mM in acetonitrile)[1]
-
Formic acid[1]
-
-
Instrumentation:
-
Homogenizer (for crude extract)
-
Centrifuge (refrigerated)
-
Spectrophotometer (for protein quantification)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
-
Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)
-
Experimental Protocols
Protocol 1: Hexenal Isomerase Assay using Crude Plant Extract
This protocol is adapted from methods used for paprika and cucumber.[1][5] It is suitable for screening different plant tissues for hexenal isomerase activity.
1. Preparation of Crude Enzyme Extract: a. Harvest fresh plant material (e.g., leaves, fruits) and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Homogenize the powder in 2 volumes of ice-cold extraction buffer (e.g., 50 mM HEPES-NaOH, pH 7.0).[1] For tissues rich in phenolics, adding PVPP to the buffer is recommended. d. Centrifuge the homogenate at 10,000 x g for 10-20 minutes at 4°C.[1][5] e. Collect the supernatant, which contains the crude enzyme extract. Keep on ice. f. Determine the protein concentration of the extract using a standard method (e.g., Bradford or BCA assay).
2. Enzymatic Reaction: a. Prepare a 1 mL reaction mixture in a GC vial containing 50 mM HEPES-NaOH, pH 7.0.[1] b. Add the crude extract to the reaction mixture (the volume will depend on the activity, typically up to 500 µL).[1] c. Initiate the reaction by adding (Z)-3-hexenal to a final concentration of 10 mM.[1] d. Incubate the reaction at 25°C for 30 minutes with gentle shaking.[1]
3. Reaction Termination and Sample Preparation for Analysis:
- Method A: Derivatization a. Stop the reaction by adding 25 µL of 20 mM 2,4-dinitrophenylhydrazine in acetonitrile (B52724) and 20 µL of formic acid.[1] b. Analyze the derivatized products by HPLC or LC-MS.
- Method B: SPME-GC-MS a. Place the sealed GC vial in a water bath at the reaction temperature. b. Expose an SPME fiber to the headspace of the vial for a defined period (e.g., 5-10 minutes) to absorb the volatile products. c. Immediately inject the fiber into the GC-MS for analysis.
4. GC-MS Analysis: a. Use a suitable GC column (e.g., DB-5ms). b. Set the injector and detector temperatures appropriately (e.g., 250°C and 300°C, respectively).[9] c. Program the oven temperature to separate (Z)-3-hexenal and (E)-2-hexenal. d. Identify the compounds based on their retention times and mass spectra compared to authentic standards. e. Quantify the products using an internal standard and calibration curves.
References
- 1. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Organizing the Chaos: Novel Insights into the Regulation of Z-3-Hexenal Production in Damaged Maize Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of hexanal as an index of lipid oxidation in human milk and association with antioxidant components - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling Studies of 3,6-Nonadienal Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z,Z)-3,6-Nonadienal is a volatile C9 aldehyde that contributes to the characteristic fresh, green aroma of many fruits and vegetables, most notably cucumbers and watermelons. It is a product of the oxylipin pathway, which is initiated by the enzymatic oxidation of polyunsaturated fatty acids. Understanding the biosynthesis of 3,6-nonadienal is crucial for research in plant physiology, food science, and flavor chemistry. Stable isotope labeling is a powerful technique to elucidate this biosynthetic pathway, quantify metabolic flux, and identify key regulatory enzymes. These notes provide detailed protocols for conducting stable isotope labeling experiments to study the biosynthesis of this compound, from precursor feeding to final analysis.
Biosynthesis of this compound
The biosynthesis of this compound begins with the polyunsaturated fatty acids, linoleic acid (18:2) and α-linolenic acid (18:3).[1] The pathway is catalyzed by a cascade of enzymes, primarily lipoxygenase (LOX) and hydroperoxide lyase (HPL).[1] Specifically, a 9-LOX enzyme introduces molecular oxygen at the C-9 position of the fatty acid, forming 9-hydroperoxyoctadecadienoic acid (9-HPOD) from linoleic acid or 9-hydroperoxyoctadecatrienoic acid (9-HPOT) from α-linolenic acid.[1][2] These hydroperoxides are then cleaved by a 9-HPL to yield the C9 aldehydes, (Z)-3-nonenal and (Z,Z)-3,6-nonadienal, respectively.[1][2]
Quantitative Data Summary
The relative abundance of fatty acid precursors and the resulting C9 aldehydes can provide insights into the metabolic flux towards this compound biosynthesis. Studies in cucumber have shown that the content of these compounds varies with fruit development.
| Developmental Stage (Days Post Anthesis) | Linoleic Acid (relative content) | α-Linolenic Acid (relative content) | (E,Z)-2,6-Nonadienal (relative content) | (E)-2-Nonenal (relative content) |
| 0 | High | High | Low | Low |
| 3 | High | High | Moderate | Moderate |
| 6 | Decreasing | Decreasing | High | High |
| 9 | Low | Low | Peak | Peak |
| 12 | Low | Low | Decreasing | Decreasing |
| Note: This table summarizes trends observed in cucumber fruit development. (E,Z)-2,6-nonadienal is an isomer of (Z,Z)-3,6-nonadienal and its levels are indicative of the C9 aldehyde pool derived from α-linolenic acid.[1][3] |
Experimental Protocols
Protocol 1: In Vivo Stable Isotope Labeling of Cucumber Tissue with [U-¹³C₁₈]-α-Linolenic Acid
This protocol describes the feeding of a stable isotope-labeled precursor to cucumber fruit tissue to trace the biosynthesis of this compound.
Materials:
-
Fresh, young cucumber fruit
-
[U-¹³C₁₈]-α-Linolenic acid (or other labeled fatty acid such as D₅-α-linolenic acid)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
2,6-Di-tert-butyl-4-methylphenol (BHT)
-
Liquid nitrogen
-
Sterile scalpel and forceps
Procedure:
-
Preparation of Labeling Solution:
-
Prepare a 10 mM stock solution of [U-¹³C₁₈]-α-linolenic acid in ethanol.
-
In a sterile tube, mix the labeled fatty acid stock solution with an equal molar amount of fatty acid-free BSA in potassium phosphate buffer to facilitate solubility.
-
Dilute the labeling solution with potassium phosphate buffer to a final concentration of 100 µM.
-
-
Tissue Preparation:
-
Wash the cucumber and sterilize the surface with 70% ethanol.
-
Under sterile conditions, cut the cucumber into thin slices (approx. 1-2 mm thick).
-
-
Incubation:
-
Place the cucumber slices in a petri dish containing the labeling solution. Ensure the slices are fully submerged.
-
Incubate at room temperature for a time course (e.g., 0, 1, 2, 4, 8 hours) in the dark to prevent photo-oxidation.
-
-
Metabolic Quenching and Sample Collection:
-
At each time point, remove the cucumber slices from the labeling solution and wash them thoroughly with distilled water to remove excess labeled precursor.
-
Blot the slices dry and immediately freeze them in liquid nitrogen to quench all metabolic activity.
-
Store the frozen samples at -80°C until extraction.
-
Protocol 2: Extraction and Analysis of Labeled Volatiles by Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol details the extraction of volatile compounds from the labeled cucumber tissue and their analysis by GC-MS.
Materials:
-
Frozen labeled cucumber tissue
-
Saturated CaCl₂ solution
-
Internal standard (e.g., 4-methyl-2-pentanone)
-
HS-SPME autosampler with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation for HS-SPME:
-
Grind the frozen cucumber tissue to a fine powder under liquid nitrogen.
-
Transfer a known amount (e.g., 2 g) of the powdered tissue to a 20 mL headspace vial.
-
Add 5 mL of saturated CaCl₂ solution to inhibit enzymatic activity and enhance volatile release.
-
Add a known amount of internal standard.
-
Seal the vial immediately.
-
-
HS-SPME:
-
Place the vial in the autosampler tray and incubate at 40°C for 10 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.
-
-
GC-MS Analysis:
-
Desorb the volatiles from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
-
GC Conditions (example):
-
Column: DB-WAX or equivalent polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Oven Program: 40°C for 3 min, ramp to 180°C at 5°C/min, then to 240°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (example):
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Mode: Full scan to identify compounds and selected ion monitoring (SIM) for quantification of specific ions.
-
-
Protocol 3: Data Analysis for Isotopic Enrichment
This protocol outlines the steps to determine the incorporation of the stable isotope label into this compound.
Procedure:
-
Identification:
-
Identify the peak for this compound in the total ion chromatogram by comparing its mass spectrum and retention time with an authentic standard.
-
-
Mass Spectra Analysis:
-
Extract the mass spectrum for the unlabeled this compound (from the 0-hour time point or an unlabeled control). The molecular ion (M⁺) will be at m/z 138.
-
For the samples incubated with [U-¹³C₁₈]-α-linolenic acid, the resulting this compound will have incorporated 9 ¹³C atoms. Therefore, the labeled molecular ion (M+9) will be at m/z 147.
-
Extract the mass spectra for the labeled samples at each time point.
-
-
Calculation of Isotopic Enrichment:
-
In the mass spectrum of the labeled this compound, determine the peak areas for the unlabeled ion (m/z 138) and the labeled ion (m/z 147).
-
Correct for the natural abundance of ¹³C in the unlabeled sample.
-
Calculate the percentage of isotopic enrichment (IE) using the following formula:
-
IE (%) = [Area(M+9) / (Area(M) + Area(M+9))] x 100
-
-
-
Quantitative Analysis:
-
The absolute amount of newly synthesized this compound can be calculated by comparing the peak area of the labeled compound to the peak area of the internal standard, using a calibration curve generated with a known amount of a this compound standard.
-
Experimental Workflow and Signaling Pathway Visualization
Conclusion
The protocols and data presented provide a comprehensive framework for investigating the biosynthesis of this compound using stable isotope labeling. By tracing the incorporation of labeled precursors into the final volatile compounds, researchers can gain valuable insights into the regulation of the oxylipin pathway. This knowledge is applicable to improving the flavor profiles of fruits and vegetables, as well as for the development of inhibitors targeting the enzymes involved, which may have applications in agriculture and medicine.
References
- 1. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Characterization of Fruit Volatiles and Nutritional Quality of Three Cucumber (Cucumis sativus L.) Genotypes from Different Geographic Groups after Bagging Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Microextraction (SPME) for Volatile Aldehyde Collection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile organic compounds, including aldehydes, from a wide range of matrices.[1][2][3] This method integrates sampling, extraction, and concentration into a single step, offering significant advantages over traditional extraction techniques.[4] The principle of SPME involves the partitioning of analytes between a sample (or its headspace) and a stationary phase coated onto a fused silica (B1680970) fiber.[1][2] Subsequently, the concentrated analytes are thermally desorbed from the fiber into the injector of a gas chromatograph for separation and detection, typically by mass spectrometry (GC-MS).[2]
Headspace SPME (HS-SPME) is particularly well-suited for the analysis of volatile aldehydes in complex solid or liquid samples as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample.[1][2] Due to the high polarity and thermal instability of some aldehydes, derivatization is often employed to enhance their chromatographic behavior and detection sensitivity.[5] A common and effective derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group of aldehydes to form stable and volatile oxime derivatives.[5][6] This application note provides detailed protocols for the collection and analysis of volatile aldehydes using SPME, including guidance on fiber selection, derivatization, and quantitative analysis.
Quantitative Data Summary
The following tables summarize the quantitative performance of SPME-GC-MS methods for the analysis of various volatile aldehydes.
Table 1: Recommended SPME Fibers for Volatile Aldehyde Analysis
| SPME Fiber Coating | Target Aldehydes/Analytes | Typical Applications | References |
| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Broad range of volatile and semi-volatile aldehydes (C3-C20) | General purpose, flavor and fragrance analysis, environmental monitoring | [1][7] |
| Polydimethylsiloxane (PDMS), 100 µm | Low molecular weight or volatile non-polar compounds | Analysis of volatile impurities | [7][8] |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB), 65 µm | Volatile polar analytes, including aldehydes, alcohols, and amines | Environmental and food analysis | [7][8] |
| Polyacrylate, 85 µm | Very polar analytes | Analysis of polar aldehydes in aqueous samples | [7][8] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Volatile Aldehydes using SPME-GC-MS
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| Formaldehyde | Water | Cooling-assisted MSPME with PFBHA derivatization | 11 ng L⁻¹ | 36 ng L⁻¹ | [6] |
| Formaldehyde (SPME Arrow) | Water | Cooling-assisted MSPME with PFBHA derivatization | 8 ng L⁻¹ | 26 ng L⁻¹ | [6] |
| Hexanal | Human Blood | HS-SPME-GC-MS with PFBHA derivatization | 0.006 nM | - | [5] |
| Various Aldehydes (C3-C9) | Exhaled Breath | On-fiber derivatization with PFBHA | 0.001 nM | 0.003 nM | [9] |
| Veratraldehyde | Water | SPME-HPLC-UV | 25 pg/mL | - | [10] |
| m-Nitrobenzaldehyde | Water | SPME-HPLC-UV | 41 pg/mL | - | [10] |
| Cinnamaldehyde | Water | SPME-HPLC-UV | 13 pg/mL | - | [10] |
| Benzaldehyde | Water | SPME-HPLC-UV | 12 pg/mL | - | [10] |
| p-Chlorobenzaldehyde | Water | SPME-HPLC-UV | 11 pg/mL | - | [10] |
Experimental Protocols
Protocol 1: Headspace SPME (HS-SPME) for General Volatile Aldehyde Screening
This protocol is suitable for the general screening of volatile aldehydes in liquid and solid samples.
Materials:
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for a broad range of aldehydes.[1]
-
Headspace Vials (10 or 20 mL) with PTFE-faced septa.[2]
-
Heating and agitation device (e.g., heating block with magnetic stirrer).
-
GC-MS system.
Procedure:
-
Sample Preparation: Place 1-5 g (for solid samples) or 1-5 mL (for liquid samples) of the sample into a headspace vial.[2] For solid samples, milling or grinding can increase the surface area and release of volatiles. For aqueous samples, adding salt (salting out) can increase the partitioning of aldehydes into the headspace.[11]
-
Equilibration: Seal the vial and place it in the heating device. Allow the sample to equilibrate at a set temperature (typically 40-70°C) for 15-60 minutes with agitation (250-500 rpm).[2] This step allows the volatile aldehydes to partition into the headspace.
-
SPME Extraction: After equilibration, pierce the vial septum with the SPME needle and expose the fiber to the headspace for a predetermined time (typically 10-60 minutes).[2] The optimal extraction time should be determined experimentally to ensure equilibrium or consistent pre-equilibrium extraction.
-
Desorption and Analysis: Retract the fiber into the needle, remove it from the vial, and immediately insert it into the heated injection port of the GC (typically 240-260°C) for thermal desorption (2-5 minutes).[2] The desorbed aldehydes are then separated on the GC column and detected by the MS.
Protocol 2: HS-SPME with On-Fiber Derivatization using PFBHA
This protocol enhances the sensitivity and selectivity for the analysis of volatile aldehydes.[12]
Materials:
-
SPME Fiber Assembly: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is often used for PFBHA derivatization.
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in deionized water).[5]
-
Headspace Vials (20 mL) with PTFE-faced septa.
-
Heating and agitation device.
-
GC-MS system.
Procedure:
-
Fiber Loading with PFBHA: Expose the SPME fiber to the headspace of a vial containing the PFBHA solution. This can be done by placing the fiber in the headspace of the PFBHA solution vial at a controlled temperature (e.g., 60°C) for 10-20 minutes.[5]
-
Sample Preparation: Place the sample into a separate headspace vial as described in Protocol 1.
-
On-Fiber Derivatization and Extraction: Pierce the sample vial septum with the PFBHA-loaded SPME needle and expose the fiber to the headspace. The volatile aldehydes will partition onto the fiber and react with the PFBHA to form stable oxime derivatives.[12] Typical extraction and derivatization times range from 15 to 30 minutes at a controlled temperature (e.g., 45-60°C).[6][13]
-
Desorption and Analysis: Retract the fiber and inject it into the GC inlet for thermal desorption of the derivatized aldehydes (typically at 250°C).[5] The GC-MS analysis is then performed to separate and quantify the PFBHA-oxime derivatives.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. supelco.com.tw [supelco.com.tw]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Enantioselective Gas Chromatography for the Isomeric Separation of Nonadienal
Introduction
Nonadienal isomers, particularly (E,Z)-2,6-nonadienal and (E,E)-2,6-nonadienal, are significant contributors to the characteristic aromas of many fruits and vegetables, most notably cucumbers.[1][2][3] The specific isomeric composition can greatly influence the overall flavor profile. While these isomers are geometric isomers (diastereomers) rather than true enantiomers, their separation is crucial for quality control in the food and fragrance industries, as well as for research into flavor chemistry and biosynthesis. Chiral gas chromatography, utilizing cyclodextrin-based stationary phases, provides an effective method for the separation of these and other structurally similar isomers due to the formation of transient diastereomeric inclusion complexes.[4] This application note details a robust protocol for the separation of nonadienal isomers using chiral gas chromatography.
Principle of Separation
The separation of nonadienal isomers on a chiral stationary phase, such as one containing a derivatized cyclodextrin (B1172386), is achieved through differences in the stability of the inclusion complexes formed between the isomers and the chiral selector. The toroidal structure of the cyclodextrin molecule allows for the temporary inclusion of the nonadienal isomers.[5] Subtle differences in the three-dimensional structure of the (E,Z) and (E,E) isomers lead to variations in the goodness of fit within the cyclodextrin cavity, resulting in different retention times and enabling their separation.[4][5]
Experimental Protocols
1. Sample Preparation
For the analysis of nonadienal isomers in food or fragrance matrices, a headspace solid-phase microextraction (SPME) method is recommended for its simplicity and sensitivity in extracting volatile compounds.
-
Materials:
-
20 mL headspace vials with screw caps (B75204) and septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heating block or water bath
-
Sodium chloride (NaCl)
-
-
Procedure:
-
Accurately weigh 5.0 g of the homogenized sample (e.g., cucumber puree, fruit juice) into a 20 mL headspace vial.
-
Add 1.0 g of NaCl to the vial to increase the ionic strength of the sample matrix and enhance the partitioning of volatile analytes into the headspace.
-
Immediately seal the vial with the screw cap and septum.
-
Equilibrate the sample at 40°C for 15 minutes in a heating block or water bath.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
-
2. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).
-
Chiral capillary column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, coated with a derivatized β-cyclodextrin stationary phase (e.g., permethylated β-cyclodextrin).
-
-
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for SPME), hold time 1 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 40°C, hold for 2 min |
| Ramp at 5°C/min to 180°C | |
| Ramp at 20°C/min to 240°C, hold for 5 min | |
| MS Transfer Line Temp. | 250°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 35-350 |
| Solvent Delay | 3 min |
Data Presentation
The following table summarizes the expected retention times and key mass spectral fragments for the nonadienal isomers based on the described protocol. Retention times are illustrative and may vary depending on the specific instrument and column used.
| Compound | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| (E,E)-2,6-Nonadienal | ~18.5 | 39, 41, 55, 69, 81, 95, 138 |
| (E,Z)-2,6-Nonadienal | ~19.2 | 39, 41, 55, 69, 81, 95, 138 |
Visualizations
Experimental Workflow for Chiral GC-MS Analysis of Nonadienal Isomers
Caption: Workflow for the analysis of nonadienal isomers.
Logical Relationship of Isomer Separation
Caption: Principle of nonadienal isomer separation.
References
- 1. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]
- 2. Frontiers | Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber [frontiersin.org]
- 3. The Flavor of Cucumbers | Semantic Scholar [semanticscholar.org]
- 4. azom.com [azom.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Preventing isomerization of (3Z,6Z)-3,6-Nonadienal during analysis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to prevent the isomerization of (3Z,6Z)-3,6-Nonadienal during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is (3Z,6Z)-3,6-Nonadienal and why is its isomerization a concern?
(3Z,6Z)-3,6-Nonadienal, also known as cucumber aldehyde, is a C9 polyunsaturated aldehyde responsible for the characteristic fresh aroma of cucumbers.[1][2][3] It is chemically labile, meaning it can easily convert into other isomers, primarily (E,Z)-2,6-Nonadienal, through a shift in one of its double bonds.[4][5][6] This structural change alters its chemical and sensory properties, leading to inaccurate quantification and misinterpretation of analytical results. Isomerization can be triggered by heat, acidic conditions, or enzymatic activity.[4][7][8]
Q2: My chromatogram shows multiple peaks instead of a single peak for my (3Z,6Z)-3,6-Nonadienal standard. What is happening?
The appearance of multiple peaks, typically corresponding to isomers like (E,Z)-2,6-Nonadienal or (E,E)-2,6-Nonadienal, is a strong indicator that isomerization is occurring during your analysis. This is a common issue when using Gas Chromatography (GC), as the high temperatures in the injection port and column can provide the energy needed to convert the labile (3Z,6Z) isomer into more stable forms.[8][9]
Q3: How can I prevent isomerization during sample preparation and storage?
To maintain the integrity of your sample before analysis, adhere to the following guidelines:
-
Temperature: Keep samples cold at all times. Store stock solutions and prepared samples at ≤4°C and protect them from light.
-
pH: Avoid acidic conditions, which can catalyze isomerization.[7] Ensure solvents and buffers are neutral.
-
Oxygen Exposure: Polyunsaturated aldehydes can oxidize.[10] Handle samples under an inert atmosphere (e.g., nitrogen or argon) where possible, especially for long-term storage.
Q4: Is it possible to analyze (3Z,6Z)-3,6-Nonadienal directly by GC-MS without significant isomerization?
While direct analysis is challenging, you can minimize thermal stress on the molecule by optimizing GC parameters. However, for reliable quantitative results, this is not the recommended approach. A more robust solution is chemical derivatization, which stabilizes the molecule before it enters the GC system.[9][11] An alternative is to use a technique that does not require high temperatures, such as Liquid Chromatography-Mass Spectrometry (LC-MS).[9][12]
Q5: What is derivatization and which reagent is best for stabilizing (3Z,6Z)-3,6-Nonadienal?
Derivatization is a technique that chemically modifies a compound to make it more suitable for analysis.[13] For aldehydes, this typically involves reacting the carbonyl group to form a more stable, less reactive derivative. The most widely recommended method for stabilizing polyunsaturated aldehydes is derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) .[9][11] This reagent reacts with the aldehyde to form a stable PFBHA-oxime derivative, which is less prone to thermal degradation and isomerization during GC analysis.[11]
Troubleshooting Guide: Isomerization during GC Analysis
This guide helps you diagnose and solve isomerization issues when analyzing (3Z,6Z)-3,6-Nonadienal.
Caption: Troubleshooting decision tree for diagnosing and resolving isomerization.
Experimental Protocols
Protocol 1: Analysis by GC-MS with PFBHA Derivatization
This method stabilizes (3Z,6Z)-3,6-Nonadienal by converting it to a PFBHA-oxime derivative prior to GC-MS analysis, preventing on-instrument isomerization.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of (3Z,6Z)-3,6-Nonadienal in a suitable solvent (e.g., hexane (B92381) or methanol) at a known concentration.
-
For sample extraction (e.g., from a cucumber matrix), use Headspace Solid-Phase Microextraction (HS-SPME) or solvent extraction, keeping the temperature low.[1][3][14]
-
-
Derivatization Reaction:
-
In a 2 mL autosampler vial, add 500 µL of your sample or standard solution.
-
Add an excess of PFBHA reagent solution (e.g., 100 µL of a 10 mg/mL solution in methanol). The molar ratio of PFBHA to aldehyde should be at least 2:1.[13]
-
Add 100 µL of a suitable solvent like pyridine (B92270) to act as a catalyst.
-
Cap the vial tightly and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature (or slightly elevated, e.g., 40-60°C) for 30-60 minutes. Optimization of time and temperature may be required.[13]
-
-
Extraction of Derivative:
-
Add 500 µL of hexane and 500 µL of ultrapure water to the vial.
-
Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer to a new autosampler vial for injection.
-
-
GC-MS Analysis:
-
Inject the hexane extract into the GC-MS system.
-
The PFBHA derivative is stable at elevated temperatures, allowing for standard GC inlet conditions.
-
Recommended Parameters (Summary Table)
| Parameter | Recommended Setting | Rationale |
| GC Column | Mid-polarity (e.g., DB-5ms, HP-5ms) or Equity-1701 | Provides good resolution for oxime derivatives. |
| Injector Temp. | 250 °C | The PFBHA derivative is thermally stable. |
| Oven Program | Start at 60°C, ramp to 280°C at 10°C/min | To be optimized based on column and analyte retention time. |
| Carrier Gas | Helium at 1.0-1.5 mL/min | Standard for GC-MS. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard for creating a reproducible fragmentation pattern. |
| MS Detection | Scan mode (for identification) or SIM (for quantification) | Selected Ion Monitoring (SIM) increases sensitivity for target analysis. |
Protocol 2: Derivatization-Free Analysis by UHPLC-MS
This method avoids the high temperatures of GC, thus preventing thermal isomerization. It is a direct and rapid alternative.[9]
Methodology:
-
Sample Preparation:
-
Prepare standards or extract samples in a solvent compatible with reverse-phase chromatography (e.g., methanol/water mixture).
-
Filter the sample through a 0.22 µm filter to remove particulates.
-
-
UHPLC-MS Analysis:
-
Inject the sample directly into the LC-MS system.
-
Recommended Parameters (Summary Table)
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 Reverse-Phase (e.g., 1.7 µm particle size) | Standard for separating moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid helps with ionization but should be used cautiously. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Standard organic solvents for reverse-phase LC. |
| Gradient | Start with high %A, ramp to high %B | To be optimized for analyte retention and separation. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for UHPLC systems. |
| MS Ionization | APCI or ESI | Atmospheric Pressure Chemical Ionization (APCI) is often suitable for aldehydes.[9] |
| MS Detection | Positive Ion Mode | Aldehydes will typically protonate to form [M+H]+. |
Visualizations
Caption: The isomerization pathway of (3Z,6Z)-3,6-Nonadienal.
Caption: Experimental workflow for analysis with PFBHA derivatization.
References
- 1. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6-Nonadienal | 21944-83-2 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ScenTree - (2E,6Z)-Nonadienal (CAS N° 557-48-2) [scentree.co]
- 8. Modulating the thermal isomerization barriers of quadricyclane to norbornadiene through cross-conjugative patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vliz.be [vliz.be]
- 10. ars.usda.gov [ars.usda.gov]
- 11. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Improving yield in the chemical synthesis of 3,6-Nonadienal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,6-Nonadienal synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce (3Z,6Z)-3,6-Nonadienal?
A common and effective method involves a multi-step synthesis beginning with a Grignard coupling, followed by a stereoselective hydrogenation, and finally an oxidation to the desired aldehyde. This route allows for good control over the stereochemistry of the double bonds, which is crucial for the target molecule's properties.
Q2: Why is the stereochemistry of this compound important?
The stereochemistry, specifically the (3Z,6Z) configuration, is critical for the characteristic aroma and biological activity of this compound. Different isomers can have distinct smells and may not be suitable for specific applications. For instance, (3Z,6Z)-Nona-3,6-dienal is known for its fresh watermelon scent, while its isomer (2E,6Z)-nonadienal has a cucumber-like odor.[1]
Q3: My final product, (3Z,6Z)-Nona-3,6-dienal, seems to be converting to other isomers over time. How can I prevent this?
(3Z,6Z)-Nona-3,6-dienal is known to be susceptible to isomerization to the more thermodynamically stable conjugated isomer, (2E,6Z)-nonadienal. To minimize this, it is crucial to avoid exposure to acidic conditions and elevated temperatures during workup and storage. Storage at low temperatures and under an inert atmosphere is recommended.
Q4: What are the best methods for purifying the final this compound product?
Due to the volatility of this compound, purification should be conducted carefully. The primary methods for purification are vacuum distillation and column chromatography.[2]
-
Vacuum Distillation: This method is effective for separating the product from non-volatile impurities. It is important to use a rotary evaporator at low temperature and pressure to avoid product loss.[2]
-
Column Chromatography: This is the preferred method for separating geometric and other closely related isomers.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Grignard Coupling Step
Question: The Grignard coupling of 3-butynyl tetrahydropyranyl ether with 1-bromo-2-pentyne (B134421) is resulting in a low yield of the desired nona-3,6-diynyl-tetrahydropyranyl ether. What are the potential causes and solutions?
Answer: Low yields in this Grignard coupling step can be attributed to several factors:
-
Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried and anhydrous solvents are used.
-
Side Reactions: As strong bases, Grignard reagents can participate in side reactions. Running the reaction at an appropriate temperature is crucial to minimize these.[2]
-
Catalyst Choice: For less reactive alkyl halides, the use of a catalyst such as a Ni, Pd, or Cu complex may be beneficial.[2]
Troubleshooting Workflow for Low Grignard Coupling Yield
Caption: Troubleshooting steps for low Grignard coupling yield.
Issue 2: Poor (Z,Z)-Selectivity in the Hydrogenation Step
Question: My hydrogenation of nona-3,6-diyn-1-ol (B8541418) is producing a mixture of geometric isomers instead of the desired (3Z,6Z)-nona-3,6-dien-1-ol. How can I improve the Z,Z-selectivity?
Answer: The choice of catalyst is critical for achieving high (Z,Z)-selectivity.
-
Catalyst Selection: Standard hydrogenation catalysts like W-1 Raney nickel or Lindlar catalysts have been reported to yield mixtures of geometric isomers in this synthesis. A more effective catalyst system is P-2 nickel, prepared in situ from nickel acetate (B1210297) and sodium borohydride (B1222165).[2]
-
Catalyst Modifier: The addition of a modifier like ethylenediamine (B42938) to the P-2 nickel catalyst system has been shown to afford sterically pure (3Z,6Z)-nona-3,6-dien-1-ol in nearly quantitative yield.[2]
-
Over-reduction: Over-reduction to the corresponding alkane is a common side reaction. To mitigate this, carefully monitor the reaction progress by TLC or GC and stop the reaction as soon as the starting alkyne is consumed. Lowering the hydrogen pressure and reaction temperature can also help.[2]
Catalyst Comparison for Hydrogenation
| Catalyst System | Expected Outcome | Reference |
| W-1 Raney Nickel | Mixture of geometric isomers | [2] |
| Lindlar Catalyst | Mixture of geometric isomers | [2] |
| P-2 Nickel | Improved (Z,Z)-selectivity | [2] |
| P-2 Nickel with Ethylenediamine | Nearly quantitative yield of pure (3Z,6Z)-isomer | [2] |
Issue 3: Incomplete Oxidation or Side-Product Formation with Dess-Martin Periodinane (DMP)
Question: The Dess-Martin periodinane (DMP) oxidation of (3Z,6Z)-nona-3,6-dien-1-ol to the aldehyde is incomplete or is producing unidentified side products. How can I optimize this step?
Answer: While the Dess-Martin oxidation is generally a mild and reliable method, optimization may be necessary.
-
Incomplete Reaction: Ensure that a sufficient excess of DMP is used (typically 1.2-1.5 equivalents). The reaction rate can be accelerated by the addition of a small amount of water to the reaction mixture.
-
Side Products: The DMP oxidation produces two equivalents of acetic acid, which can cause side reactions with acid-labile functional groups. Although this compound is not particularly acid-sensitive, if acid-catalyzed side reactions are suspected, the reaction can be buffered with pyridine (B92270) or sodium bicarbonate.
-
Work-up: A common workup procedure involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (B1220275) to neutralize the acetic acid and reduce the excess DMP.
-
Product Volatility: this compound is a volatile compound. Care must be taken during the workup and concentration steps to avoid loss of product. Use of a rotary evaporator at low temperature and pressure is recommended.[2]
Experimental Protocols
Preparation of P-2 Nickel Catalyst
-
In a flask under an inert atmosphere, dissolve nickel acetate in ethanol.
-
To this solution, add a solution of sodium borohydride in ethanol.
-
The black precipitate that forms is the P-2 nickel catalyst.[2]
Selective Hydrogenation of Nona-3,6-diyn-1-ol
-
To the freshly prepared P-2 nickel catalyst suspension, add a small amount of ethylenediamine.
-
Add a solution of nona-3,6-diyn-1-ol in ethanol.
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by TLC or GC.[2]
Dess-Martin Periodinane (DMP) Oxidation of (3Z,6Z)-nona-3,6-dien-1-ol
-
To a solution of (3Z,6Z)-nona-3,6-dien-1-ol in anhydrous dichloromethane (B109758) at room temperature, add Dess-Martin periodinane (1.2-1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 0.5 to 2 hours.
-
Monitor the reaction progress by TLC until the starting alcohol is consumed.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
Stir the mixture vigorously until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Overall Synthesis Workflow
Caption: Key stages in the chemical synthesis of this compound.
References
Stability of 3,6-Nonadienal under different storage conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 3,6-Nonadienal under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common isomers?
A1: this compound is a polyunsaturated fatty aldehyde.[1] It is a key volatile compound found in many plants and is responsible for the characteristic fresh aroma of cucumbers and watermelons.[2][3] The most common and studied isomers include (Z,Z)-3,6-nonadienal and (E,Z)-2,6-nonadienal (also known as trans,cis-2,6-Nonadienal).[2][3] (Z,Z)-3,6-nonadienal is known for its "cucumber-like" or "freshly-cut watermelon" aroma, but it is notably unstable and can rapidly isomerize to compounds like (E,Z)-2,6-nonadienal.[2]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store it under the following conditions:
-
Atmosphere: Store under an inert gas, such as nitrogen, to prevent oxidation.[4]
-
Container: Use tightly sealed containers.[4]
-
For aqueous solutions: Acidifying to a pH of 2 can significantly improve stability.[6][7]
Q3: What factors can cause the degradation of this compound?
A3: Several factors can contribute to the degradation of this compound:
-
Exposure to Oxygen: As an unsaturated aldehyde, it is susceptible to autoxidation.[2]
-
Exposure to Light: Photooxidation can also lead to degradation.[2]
-
Elevated Temperatures: Higher temperatures accelerate the rate of degradation.[8]
-
Non-acidic pH in Aqueous Solutions: In aqueous solutions at a neutral or alkaline pH, it is unstable.[6][8]
-
Enzymatic Activity: In biological systems, enzymes like isomerases can convert one isomer to another, for example, (Z,Z)-3,6-nonadienal to (E,Z)-2,6-nonadienal.[2]
Q4: What are the common degradation products of this compound?
A4: The degradation of this compound can result in the formation of several other compounds:
-
Isomers: (Z,Z)-3,6-nonadienal can isomerize to (E,Z)-2,6-nonadienal.[2]
-
Alcohols: It can be reduced to its corresponding alcohol, 3,6-nonadien-1-ol.[2]
-
Retro-Aldol Condensation Products: In aqueous systems, (E,Z)-2,6-nonadienal can undergo a retro-aldol condensation to yield c4-heptenal and ethanal.[8]
Q5: How can I monitor the stability of my this compound sample?
A5: The stability of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are commonly used to separate, identify, and quantify the aldehyde and its degradation products.[9] Changes in the concentration of the parent compound and the appearance of new peaks in the chromatogram over time indicate degradation.
Troubleshooting Guides
Issue 1: My this compound sample has lost its characteristic fresh, cucumber-like aroma.
-
Possible Cause: The active isomer, likely (Z,Z)-3,6-nonadienal, has degraded or isomerized. This is a common issue as this isomer is known to be unstable.[2]
-
Troubleshooting Steps:
-
Verify the storage conditions. Ensure the sample has been stored refrigerated, under an inert atmosphere, and protected from light.[4]
-
Analyze a small aliquot of the sample using GC-MS or GC-Olfactometry to identify the current volatile profile. Compare this with the profile of a fresh sample or a reference standard if available.
-
If degradation is confirmed, the sample may no longer be suitable for experiments where the specific aroma profile is critical.
-
Issue 2: I observe unexpected peaks in my GC/HPLC analysis of a stored this compound sample.
-
Possible Cause: The appearance of new peaks is a strong indicator of degradation. These peaks could correspond to isomers, oxidation products, or other degradation products like c4-heptenal.[2][8]
-
Troubleshooting Steps:
-
Attempt to identify the new peaks using mass spectrometry (MS) and by comparing their retention times with known standards of potential degradation products.
-
Review the storage history of the sample. Has it been exposed to air, light, or elevated temperatures?
-
The workflow below can help systematically troubleshoot this issue.
-
Caption: Troubleshooting workflow for identifying the cause of unexpected peaks in the analysis of this compound.
Issue 3: The concentration of (E,Z)-2,6-Nonadienal in my aqueous solution is decreasing rapidly.
-
Possible Cause: (E,Z)-2,6-Nonadienal is unstable in aqueous solutions, especially at neutral or near-neutral pH.[6]
-
Troubleshooting Steps:
-
Measure the pH of the aqueous solution.
-
If the pH is above 5, the degradation rate is expected to be significant.[6]
-
To stabilize the solution for future experiments, acidify it to a pH of 2. This has been shown to substantially reduce the rate of degradation.[6][7]
-
Refer to the data in Table 1 for expected degradation rates at different pH values.
-
Quantitative Data Summary
The stability of (E,Z)-2,6-Nonadienal is highly dependent on the pH of the aqueous solution. The following table summarizes the percentage loss of (E,Z)-2,6-Nonadienal in cucumber juice filtrates at different pH levels and storage durations.
Table 1: Stability of (E,Z)-2,6-Nonadienal in Aqueous Filtrates
| pH of Solution | % Loss after 24 hours at 25°C | % Loss after 1 day at 5°C | % Loss after 6 days at 5°C | % Loss after 14 days at 5°C |
| 5.8 (Control) | 55% | ~25% | ~65% | ~95% |
| 5.0 | 48% | Not Reported | Not Reported | Not Reported |
| 4.0 | 40% | Not Reported | Not Reported | Not Reported |
| 3.0 | 28% | Not Reported | Not Reported | Not Reported |
| 2.0 | 10% | ~5% | ~15% | ~35% |
Data summarized from Fleming et al. (2001).[6]
Experimental Protocols
Protocol: General Stability Testing of this compound
This protocol outlines a general method for assessing the stability of a this compound sample under specific storage conditions.
-
Sample Preparation:
-
Prepare several aliquots of the this compound sample in appropriate vials.
-
If testing in solution, dissolve the compound in the desired solvent at a known concentration.
-
For each storage condition to be tested (e.g., different temperatures, light exposure, atmospheric conditions), prepare a set of samples.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, analyze one aliquot from each set to establish the initial concentration and purity.
-
Recommended Technique: Gas Chromatography-Mass Spectrometry (GC-MS).
-
Column: A non-polar column (e.g., DB-5) is often suitable.
-
Injection: Use an appropriate injection volume and temperature.
-
Temperature Program: Develop a temperature gradient that allows for the separation of the parent compound from potential degradation products.
-
Detection: Use MS to identify the parent peak and any other eluted compounds.
-
-
-
Storage:
-
Place the sets of samples under their respective storage conditions. For example:
-
Condition A: Refrigerated (4-8°C), dark, under nitrogen.
-
Condition B: Room temperature (~25°C), exposed to ambient light and air.
-
Condition C: Accelerated stability (e.g., 40°C), dark, under nitrogen.
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 day, 7 days, 1 month, 3 months), remove one aliquot from each storage condition for analysis.
-
Perform GC-MS analysis using the same method as the initial analysis.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of the compound remaining relative to the time-zero sample.
-
Identify any new major peaks that appear over time and use their mass spectra to propose their structures.
-
Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation kinetics.
-
Caption: Proposed degradation pathway of (E,Z)-2,6-Nonadienal in aqueous systems.[8]
References
- 1. (3Z,6Z)-Nona-3,6-dienal | C9H14O | CID 5352808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 21944-83-2 | Benchchem [benchchem.com]
- 3. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]
- 4. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]
- 5. synerzine.com [synerzine.com]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Quantification of 3,6-Nonadienal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 3,6-Nonadienal.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: Matrix effects are the alteration of an analytical instrument's response for a target analyte, such as this compound, due to the presence of other components in the sample matrix. These effects can lead to either signal suppression (underestimation) or signal enhancement (overestimation) of the true concentration of this compound. In Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects often manifest as signal enhancement. This occurs because non-volatile matrix components can coat active sites in the GC inlet, preventing the thermal degradation of sensitive analytes like aldehydes and leading to a stronger signal.
Q2: What are the common signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
-
Poor reproducibility and precision in replicate sample measurements.
-
Inaccurate results when analyzing spiked samples (low or high recovery).
-
Non-linear calibration curves.
-
Significant differences in results when the sample is diluted.
-
Peak shape distortion for the this compound peak in the chromatogram.
Q3: Which analytical technique is most suitable for quantifying this compound in complex samples like edible oils or biological fluids?
A3: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a widely used and highly effective technique for the analysis of volatile compounds like this compound in complex matrices.[1] This method is sensitive and minimizes the introduction of non-volatile matrix components into the analytical system, which can help reduce matrix effects.
Q4: How do I choose the right SPME fiber for this compound analysis?
A4: For volatile aldehydes like this compound (a C9 aldehyde), a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice as it is suitable for a broad range of volatile and semi-volatile compounds. The selection of the fiber should be optimized based on the specific sample matrix and the full range of analytes being investigated.
Q5: What are the primary strategies to overcome matrix effects in this compound quantification?
A5: The main strategies can be categorized into three groups:
-
Sample Preparation: Techniques like Solid-Phase Microextraction (SPME), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) can be optimized to selectively extract this compound and remove interfering matrix components.
-
Calibration Strategies:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is as similar as possible to the sample matrix.
-
Standard Addition: Known amounts of a this compound standard are added to aliquots of the sample.
-
-
Stable Isotope Dilution Analysis (SIDA): A known amount of a stable isotope-labeled version of this compound is added to the sample before any preparation steps. This is often considered the gold standard for correcting matrix effects.[1]
Troubleshooting Guides
Issue 1: Poor reproducibility and inconsistent results for this compound.
-
Possible Cause: Significant and variable matrix effects between samples.
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: Ensure your sample preparation is consistent. For HS-SPME, check for consistent sample volume, vial size, incubation temperature, and time.
-
Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that closely matches your samples. For example, if analyzing sunflower oil, use a refined, stripped sunflower oil as the blank matrix.
-
Consider Stable Isotope Dilution Analysis (SIDA): If matrix variability is high, SIDA is the most robust method for correction. Add a known amount of a deuterated or 13C-labeled this compound internal standard to your samples before extraction.
-
Issue 2: Unexpectedly high quantification of this compound.
-
Possible Cause: Matrix-induced signal enhancement in the GC inlet.
-
Troubleshooting Steps:
-
Optimize GC Inlet Conditions: Ensure the injector temperature is appropriate and use a deactivated liner to minimize interactions. Regular replacement of the liner and septum is crucial.
-
Dilute the Sample: A simple dilution of the sample can often reduce the concentration of interfering matrix components and mitigate signal enhancement.
-
Use a More Robust Calibration Method: Switch from external calibration with solvent-based standards to matrix-matched calibration or SIDA.
-
Issue 3: Low recovery of this compound in spiked samples.
-
Possible Cause: Signal suppression due to co-eluting matrix components or analyte loss during sample preparation.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the GC temperature program to better separate this compound from interfering peaks. A slower temperature ramp can improve resolution.
-
Enhance Sample Cleanup: If using LLE or SPE, optimize the solvents and sorbents to more effectively remove interferences. For SPME, adjust the extraction temperature and time to favor the analyte over matrix components.
-
Employ Standard Addition: The method of standard addition can effectively compensate for signal suppression by creating a calibration curve within the sample itself.
-
Data Presentation
Table 1: Comparison of Strategies to Mitigate Matrix Effects in the Quantification of Volatile Aldehydes in Edible Oil.
| Strategy | Typical Recovery (%) | Typical Precision (RSD %) | Key Advantages | Key Disadvantages |
| External Calibration (in solvent) | Highly variable (can be >150% or <50%) | >20% | Simple to prepare. | Prone to significant errors from matrix effects. |
| Matrix-Matched Calibration | 90-110% | <15% | Effectively compensates for matrix effects. | Requires a suitable blank matrix which can be difficult to obtain. |
| Standard Addition | Not directly measured (assumed 100%) | <15% | Compensates for matrix effects on a per-sample basis. | More laborious as multiple analyses are required for each sample. |
| Stable Isotope Dilution Analysis (SIDA) | 95-105% | <10% | Considered the most accurate and precise method; corrects for both matrix effects and analyte loss during sample preparation. | Requires synthesis and availability of expensive labeled internal standards. |
Experimental Protocols
Protocol 1: Stable Isotope Dilution Analysis (SIDA) of this compound in Edible Oil using HS-SPME-GC-MS
-
Sample Preparation:
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Weigh 2.0 g of the edible oil sample into a 20 mL headspace vial.
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Add a known amount (e.g., 50 µL of a 1 µg/mL solution) of a stable isotope-labeled this compound internal standard (e.g., d2-3,6-Nonadienal) in a suitable solvent.
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Seal the vial immediately with a magnetic crimp cap with a PTFE/silicone septum.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
-
HS-SPME Conditions:
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/PDMS (or other optimized fiber).
-
Incubation: Equilibrate the sample at 60°C for 15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C with agitation.
-
-
GC-MS Parameters:
-
Injector: Splitless mode, 250°C.
-
Desorption Time: 5 minutes.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 40°C for 3 min, ramp at 6°C/min to 220°C, hold for 5 min.
-
MS Parameters: Electron ionization (EI) at 70 eV. Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for quantification. Monitor at least two characteristic ions for both native this compound and the labeled internal standard.
-
-
Quantification:
-
Create a calibration curve by analyzing a series of standards containing known concentrations of this compound and a constant concentration of the labeled internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
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Determine the concentration of this compound in the samples by calculating the peak area ratio and interpolating from the calibration curve.
-
Mandatory Visualization
Caption: Workflow for SIDA of this compound in edible oil.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: Optimization of SPME for 3,6-Nonadienal Extraction
Welcome to the technical support center for the optimization of Solid Phase Microextraction (SPME) parameters for the extraction of 3,6-Nonadienal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for the SPME extraction of this compound?
A1: For volatile compounds like this compound, extraction temperature is one of the most critical parameters in headspace SPME.[1] Increasing the temperature generally enhances the volatility of the analyte, driving it into the headspace for more efficient extraction by the SPME fiber. However, excessively high temperatures can negatively impact the partitioning of the analyte onto the fiber, especially for liquid-phase absorbent fibers like PDMS.[1]
Q2: Which SPME fiber coating is best suited for this compound extraction?
A2: The choice of fiber depends on the polarity and molecular weight of the analyte. For aldehydes, mixed-phase fibers are often recommended. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point as it is effective for a broad range of volatile and semi-volatile compounds, including aldehydes.[2][3] For aldehydes specifically, a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coating has also been shown to be effective.[4]
Q3: How does extraction time affect the results?
A3: Extraction time is a crucial parameter that influences the amount of analyte adsorbed by the fiber.[2] For quantitative analysis, it is essential to either reach equilibrium or maintain a consistent and precisely controlled extraction time for all samples and standards. Shorter extraction times can be used for high-throughput screening, but this will be under pre-equilibrium conditions and requires strict timing consistency.[1] For aldehydes, extraction times can range from 20 to 60 minutes.[2][3]
Q4: Should I use direct immersion or headspace SPME for this compound?
A4: For volatile compounds like this compound, headspace (HS) SPME is generally the preferred method.[5] HS-SPME is a cleaner technique as the fiber is not in direct contact with the sample matrix, which can prevent contamination of the fiber and the GC system.[1]
Q5: What is the purpose of adding salt to the sample?
A5: Adding an inorganic salt, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), to the sample matrix increases the ionic strength of the solution.[6] This "salting out" effect reduces the solubility of organic compounds like this compound in the aqueous phase, promoting their transfer into the headspace and subsequent adsorption onto the SPME fiber.
Q6: Can derivatization improve the analysis of this compound?
A6: Yes, derivatization can be beneficial, especially for improving the stability and chromatographic behavior of reactive aldehydes. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with aldehydes to form more stable oximes.[7][8] This can be performed directly in the sample (in-situ derivatization) or on the SPME fiber (on-fiber derivatization).[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very small peaks for this compound | Inadequate extraction temperature or time. | Increase the extraction temperature in increments of 5-10°C (e.g., from 40°C to 60°C). Extend the extraction time to allow for better partitioning onto the fiber.[1][2] |
| Incorrect fiber choice. | Ensure you are using a fiber suitable for volatile aldehydes, such as DVB/CAR/PDMS or PDMS/DVB.[2][4] | |
| Low concentration of this compound in the sample. | Increase the sample volume or consider a pre-concentration step if possible. | |
| Improper desorption. | Check the desorption temperature and time in the GC inlet. Ensure they are sufficient to transfer the analyte from the fiber to the column. A typical starting point is 250°C for 3-5 minutes.[6] | |
| Poor reproducibility | Inconsistent extraction time. | Use an autosampler for precise timing or be meticulous with manual extraction timing. Even small variations can lead to significant differences in peak areas. |
| Variable sample temperature. | Use a temperature-controlled agitator or water bath to maintain a constant temperature across all samples.[1] | |
| Inconsistent headspace volume. | Use consistent vial sizes and sample volumes for all experiments. | |
| Fiber degradation. | SPME fibers have a limited lifetime. If you observe a sudden drop in performance, the fiber may need to be replaced. | |
| Ghost peaks or carryover | Incomplete desorption from the previous run. | Increase the desorption time or temperature. Bake out the fiber in a conditioning station or a clean GC inlet between runs. |
| Contaminated syringe or inlet liner. | Regularly clean or replace the GC inlet liner and septum. | |
| Peak tailing or broad peaks | Active sites in the GC inlet or column. | Use a deactivated inlet liner. Ensure the GC column is in good condition. |
| Incompatible desorption parameters. | Optimize the desorption temperature and time to ensure a rapid transfer of the analyte to the column. |
Data Presentation
The following tables summarize the effects of key SPME parameters on the extraction of aldehydes, based on literature data for similar compounds. The optimal values for this compound should be determined empirically.
Table 1: Effect of SPME Fiber Type on Aldehyde Extraction Efficiency
| Fiber Coating | Analyte Type | Relative Extraction Efficiency | Reference |
| DVB/CAR/PDMS | Volatile Aldehydes | High | [2] |
| PDMS/DVB | Aldehydes | Moderate to High | [4] |
| CAR/PDMS | Low Molecular Weight Volatiles | High | [6] |
| PA (Polyacrylate) | Polar Compounds | Moderate |
Table 2: General Effects of Key SPME Parameters on Aldehyde Extraction
| Parameter | General Trend for Increased Value | Considerations |
| Extraction Temperature | Increased extraction efficiency for volatiles. | Excessively high temperatures can reduce partitioning onto the fiber.[1] |
| Extraction Time | Increased analyte adsorption until equilibrium is reached. | Longer times may be required for less volatile compounds.[2] |
| Sample Volume | Increased analyte amount in the headspace. | Can lead to fiber overload if analyte concentration is high. |
| Salt Addition (Ionic Strength) | Increased extraction efficiency, especially for polar compounds. | May not have a significant effect for all analytes. |
| Agitation Speed | Faster equilibration and increased extraction efficiency. | Consistent agitation is crucial for reproducibility. |
Experimental Protocols
Recommended Protocol for HS-SPME-GC-MS Analysis of this compound
This protocol provides a starting point for method development. Optimal conditions should be determined experimentally.
-
Sample Preparation:
-
Place a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a headspace vial (e.g., 20 mL).
-
If required, add a saturated solution of NaCl (e.g., 1 g for a 5 mL aqueous sample).
-
Add a magnetic stir bar if agitation is to be performed.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
SPME Fiber Conditioning:
-
Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC inlet at a specified temperature.
-
-
Headspace Extraction:
-
Place the sealed vial in a temperature-controlled agitator or heating block set to the desired extraction temperature (starting recommendation: 50-70°C).[6]
-
Allow the sample to equilibrate at this temperature for a set time (e.g., 10-20 minutes).
-
Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the sample.
-
Expose the fiber to the headspace for a defined extraction time (starting recommendation: 30-50 minutes) with continuous agitation.[6]
-
-
Desorption and GC-MS Analysis:
-
After extraction, immediately withdraw the fiber and insert it into the heated GC inlet (e.g., 250°C) for thermal desorption.
-
Desorb for a sufficient time to ensure complete transfer of the analyte (e.g., 3-5 minutes) in splitless mode.[6]
-
Start the GC-MS data acquisition at the beginning of the desorption.
-
Use a suitable GC temperature program to separate the analytes.
-
Identify and quantify this compound based on its retention time and mass spectrum.
-
Mandatory Visualizations
Caption: Workflow for Headspace SPME-GC-MS analysis of this compound.
Caption: Troubleshooting logic for no or low peak intensity in SPME analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of some aldehydes by using solid-phase microextraction and high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of aldehydes in water by solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Recovery of Volatile Aldehydes from Plant Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the low recovery of volatile aldehydes from plant tissues.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of my volatile aldehydes consistently low?
A1: Low recovery of volatile aldehydes is a frequent challenge stemming from their chemical properties and the complexity of plant matrices. Key contributing factors include:
-
Analyte Loss During Sample Preparation: Volatile aldehydes can be easily lost through evaporation. Minimizing sample handling time, keeping samples cold, and ensuring vials are tightly sealed can mitigate this.[1]
-
Inefficient Extraction: The chosen extraction method (e.g., Headspace, SPME) and its parameters (time, temperature) may not be optimal for your specific target aldehydes.[1][2]
-
Incomplete Derivatization: If using a derivatization step, the reaction may be incomplete due to suboptimal pH, incorrect reagent concentration, or insufficient reaction time.[1]
-
Analyte Degradation: Aldehydes are susceptible to oxidation and can react with other molecules within the plant tissue, such as primary amines, to form Schiff bases.[3][4]
-
GC-MS System Issues: Problems with the injector, column, or detector can lead to poor signal and apparent low recovery.[1]
Q2: What is derivatization and why is it important for aldehyde analysis?
A2: Derivatization is a chemical reaction that converts an analyte into a product with properties that are more suitable for analysis. For volatile aldehydes, derivatization is often used to:
-
Increase Volatility: For analysis by Gas Chromatography (GC), converting aldehydes into less polar derivatives can improve their volatility.
-
Enhance Thermal Stability: Aldehydes can be unstable at the high temperatures used in GC injectors. Derivatization can create more stable compounds.
-
Improve Detection: Derivatizing agents can introduce moieties that enhance the signal in the detector (e.g., mass spectrometry).
Common derivatizing agents for aldehydes include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and 2,4-dinitrophenylhydrazine (B122626) (DNPH).[5][6] PFBHA is often preferred for GC-MS analysis because its derivatives are thermally stable.
Q3: Which Solid-Phase Microextraction (SPME) fiber should I use for volatile aldehydes?
A3: The choice of SPME fiber coating is critical for the efficient extraction of volatile aldehydes and depends on the specific aldehydes of interest and the sample matrix. Some commonly used fibers include:
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Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This fiber is frequently used for on-fiber derivatization with PFBHA and shows good affinity for the resulting oxime derivatives.[7][8]
-
Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This three-phase fiber is effective for a broad range of volatile compounds, including aldehydes of varying molecular weights.[1]
-
Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is particularly well-suited for extracting very volatile, low molecular weight aldehydes.[2]
Q4: How can I prevent the degradation of aldehydes during sample preparation?
A4: To minimize the degradation of volatile aldehydes, consider the following practices:
-
Work Quickly and at Low Temperatures: Prepare samples on ice to reduce the rate of enzymatic and non-enzymatic degradation.[4]
-
Use Antioxidants: Adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidation.[4]
-
Immediate Derivatization: To prevent aldehydes from reacting with other molecules in the sample, consider adding the derivatizing reagent directly to the tissue homogenate (in-situ derivatization).[4]
-
Control pH: Avoid strongly acidic or basic conditions during sample workup, as these can catalyze aldehyde degradation.[9][10]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Issue | Possible Causes | Troubleshooting Steps |
| Low or No Aldehyde Recovery | 1. Incomplete Derivatization2. Inefficient Extraction3. Analyte Loss During Preparation4. GC-MS System Malfunction | 1. Optimize Derivatization: - Ensure the pH is optimal for the reaction.- Verify the concentration and freshness of the derivatizing agent.2. Optimize Extraction: - Experiment with different SPME fibers (e.g., PDMS/DVB, DVB/CAR/PDMS).[1]- Optimize extraction time and temperature.[2][11]3. Minimize Analyte Loss: - Keep sample vials tightly capped.- Prepare samples in a cold environment.[1]4. Check GC-MS Performance: - Perform routine maintenance (clean injector, check for leaks).[1] |
| Poor Peak Shape or Tailing | 1. Active Sites in the GC System2. Column Overloading3. Inappropriate GC Parameters | 1. Deactivate System: - Use a deactivated inlet liner.- Condition the GC column according to the manufacturer's instructions.2. Adjust Sample Concentration: - Dilute the sample if overloading is suspected.3. Optimize GC Method: - Adjust the inlet temperature and carrier gas flow rate.[12] |
| High Variability in Results | 1. Inconsistent Sample Preparation2. Inaccurate Internal Standard Spiking3. Matrix Effects | 1. Standardize Protocol: - Ensure consistent timing and temperature for all sample preparation steps.2. Verify Internal Standard: - Check the concentration and stability of the internal standard solution.- Ensure consistent spiking across all samples.[1]3. Evaluate Matrix Effects: - Prepare matrix-matched calibration curves. |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization for Volatile Aldehydes
This protocol is a general guideline and may require optimization for specific plant tissues and target aldehydes.
-
Sample Preparation:
-
Weigh a precise amount of fresh plant tissue (e.g., 0.5-1.5 g) into a headspace vial.[2]
-
If applicable, add an internal standard.
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
On-Fiber Derivatization (using PFBHA):
-
Prepare a PFBHA solution in water.
-
Expose a PDMS/DVB SPME fiber to the headspace of the PFBHA solution for a set time (e.g., 5 minutes) to adsorb the derivatizing agent.[7]
-
-
Headspace Extraction and Derivatization:
-
Transfer the PFBHA-loaded fiber to the headspace of the sample vial.
-
Incubate the vial at a specific temperature (e.g., 70°C) for a defined period (e.g., 50 minutes) to allow for the extraction and derivatization of the volatile aldehydes.[2] The optimal temperature and time should be determined experimentally.[11]
-
-
GC-MS Analysis:
Protocol 2: Static Headspace GC-MS (SHS-GC-MS) for Volatile Aldehydes
This protocol is suitable for the direct analysis of volatile aldehydes without derivatization.
-
Sample Preparation:
-
Headspace Generation:
-
GC-MS Analysis:
Visualizations
Caption: Experimental workflow for volatile aldehyde analysis.
Caption: Logic of PFBHA derivatization for aldehyde analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cac.yorku.ca [cac.yorku.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Optimization of a static headspace GC-MS method and its application in metabolic fingerprinting of the leaf volatiles of 42 citrus cultivars [frontiersin.org]
- 13. Headspace Gas Chromatography-Mass Spectrometry for Volatile Components Analysis in Ipomoea Cairica (L.) Sweet Leaves: Natural Deep Eutectic Solvents as Green Extraction and Dilution Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Column selection for optimal separation of C9 aldehyde isomers
Welcome to the technical support center for the analysis of C9 aldehyde isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the optimal gas chromatography (GC) column selection and method development for these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors when selecting a GC column for C9 aldehyde isomer separation?
A1: The most critical factor is the stationary phase, as its selectivity will determine the ability to resolve isomers with different chemical properties. Key considerations include:
-
Polarity: To separate isomers with different degrees of saturation (e.g., nonanal (B32974) vs. nonenal) or geometric isomers (e.g., (E)-2-nonenal vs. (Z)-2-nonenal), a polar stationary phase is generally required. Polyethylene glycol (PEG) phases, often referred to as WAX columns, are highly polar and offer excellent selectivity for aldehydes.
-
Chirality: For the separation of enantiomers (e.g., R/S isomers of a chiral C9 aldehyde), a chiral stationary phase is mandatory. These are typically based on cyclodextrin (B1172386) derivatives.
-
Column Dimensions: Internal diameter (ID), film thickness, and length all affect efficiency and resolution. Smaller ID columns (e.g., 0.25 mm) provide higher efficiency, while longer columns (e.g., 60 m) increase resolution at the cost of longer analysis times.
Q2: Which type of stationary phase is best for separating saturated (nonanal) from unsaturated (nonenal) C9 aldehydes?
A2: A polar stationary phase is essential for separating aldehydes based on their degree of saturation. While non-polar columns like those with a 5% phenyl-95% dimethylpolysiloxane phase can separate compounds by boiling point, they often fail to resolve saturated and unsaturated aldehydes of the same carbon number. A WAX (polyethylene glycol) column is highly recommended due to its strong dipole-dipole and hydrogen bonding interactions, which provide greater retention and selectivity for the more polar unsaturated aldehydes.
Q3: How can I separate geometric isomers, such as (E)-2-nonenal and (Z)-2-nonenal?
A3: The separation of geometric isomers requires a stationary phase that can differentiate between the spatial arrangements of the molecules. Highly polar columns, such as those with a high cyanopropyl content or WAX phases, are typically the most effective. The subtle differences in the dipole moment and shape of the cis ((Z)) and trans ((E)) isomers lead to differential interactions with the polar stationary phase, enabling their separation.
Q4: What is the recommended approach for separating chiral C9 aldehyde isomers?
A4: Chiral C9 aldehyde isomers (enantiomers) can only be separated using a chiral stationary phase (CSP). The most common and effective CSPs for this purpose are derivatized cyclodextrins. Columns such as those based on beta-cyclodextrin (B164692) derivatives (e.g., Rt-βDEXsm) are designed to form temporary diastereomeric complexes with the chiral analytes, allowing for their separation. The choice of the specific cyclodextrin derivative can influence the selectivity and resolution of the enantiomeric pair.
Q5: My aldehyde peaks are tailing. What is the cause and how can I fix it?
A5: Peak tailing for active compounds like aldehydes is a common issue and is often caused by chemical interactions with active sites within the GC system. Here are the primary causes and solutions:
-
Active Sites in the Inlet: The injection port liner is a common source of activity. Use a deactivated liner (e.g., with wool) and replace it regularly.
-
Column Contamination/Degradation: Active sites can develop at the head of the column due to the accumulation of non-volatile residues. Trimming 10-20 cm from the front of the column can often resolve this.
-
Column Choice: If you are using a non-polar column, the residual silanol (B1196071) groups can interact with the polar aldehyde group. Using a more polar and well-deactivated column, like a WAX phase, can significantly improve peak shape.
Column Selection and Performance Data
Choosing the right column is a balance of stationary phase chemistry and physical dimensions. The following tables summarize recommended column types and available retention index data to guide your selection.
Table 1: Recommended GC Columns for C9 Aldehyde Isomer Separations
| Isomer Type to Separate | Recommended Stationary Phase | Example Commercial Columns | Rationale |
| Saturated vs. Unsaturated | Polyethylene Glycol (WAX) | Agilent DB-WAX, Restek Stabilwax | High polarity provides selectivity based on the presence of double bonds.[1][2] |
| (e.g., Nonanal vs. 2-Nonenal) | |||
| Geometric Isomers | High Polarity Cyanopropylphenyl | Agilent DB-23, Restek Rtx-2330 | High polarity and specific interactions allow for the separation of E/Z isomers. |
| (e.g., (E)-2-Nonenal vs. (Z)-2-Nonenal) | Polyethylene Glycol (WAX) | HP-INNOWax, Restek Stabilwax-MS | WAX phases also offer good selectivity for geometric isomers.[2] |
| Chiral Isomers (Enantiomers) | Derivatized Cyclodextrin | Restek Rt-βDEX Series | Forms transient diastereomeric complexes, enabling the separation of enantiomers.[3] |
| (e.g., R/S-Citronellal) |
Table 2: Kovats Retention Indices (I) of C9 Aldehydes on Various Stationary Phases
This table provides Kovats retention indices, which help in predicting elution order and confirming compound identity. A higher index value indicates a longer retention time.
| Compound | Stationary Phase (Polarity) | Column Example | Retention Index (I) |
| Nonanal | 5% Phenyl-95% Dimethylpolysiloxane (Non-polar) | HP-5MS, DB-5 | ~1100 |
| Polyethylene Glycol (Polar) | DB-WAX | ~1358 | |
| (E)-2-Nonenal | 100% Dimethylpolysiloxane (Non-polar) | DB-1 | 1133 - 1142[4] |
| 5% Phenyl-95% Dimethylpolysiloxane (Non-polar) | HP-5MS | 1162[4] | |
| Polyethylene Glycol (Polar) | DB-WAX, HP-INNOWax | 1530 - 1551[4] |
Data sourced from the NIST Chemistry WebBook and compiled from various studies.[4][5] Note the significant increase in the retention index for the unsaturated (E)-2-nonenal on a polar WAX phase compared to non-polar phases, demonstrating the enhanced retention and potential for separation from its saturated counterpart, nonanal.
Experimental Protocols
Below are detailed methodologies for the separation of C9 aldehyde isomers. These should be considered as starting points and may require optimization for your specific application and instrumentation.
Protocol 1: Separation of Saturated and Unsaturated C9 Aldehydes
This method is optimized for the separation of nonanal from its unsaturated isomers like 2-nonenal.
-
GC System: Any standard GC with FID or MS detector.
-
Column: Stabilwax or DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Inlet:
-
Temperature: 250°C
-
Mode: Split (50:1 ratio)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Detector (FID):
-
Temperature: 250°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (N₂): 25 mL/min
-
Protocol 2: Chiral Separation of C9 Aldehyde Enantiomers
This protocol provides a starting point for the separation of enantiomers of a chiral C9 aldehyde.
-
GC System: Any standard GC with FID or MS detector.
-
Column: Restek Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Hydrogen at a linear velocity of 50 cm/sec.
-
Inlet:
-
Temperature: 220°C
-
Mode: Split (100:1 ratio)
-
Injection Volume: 1 µL
-
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 1 minute.
-
Ramp: 2°C/min to 200°C.
-
Hold: 10 minutes at 200°C.
-
-
Detector (FID):
-
Temperature: 220°C
-
Visualization of Workflows
Column Selection Workflow
The selection of an appropriate GC column for C9 aldehyde isomer analysis can be guided by a logical workflow that considers the type of isomerism present in the sample.
Caption: Workflow for selecting the optimal GC column based on the type of C9 aldehyde isomerism.
Troubleshooting Peak Tailing
A systematic approach is crucial for effectively troubleshooting peak tailing issues commonly encountered with aldehydes.
References
Addressing co-elution issues in the GC analysis of nonadienals
Welcome to our technical support center for the gas chromatography (GC) analysis of nonadienals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, particularly co-elution issues, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are nonadienals and why is their GC analysis challenging?
Nonadienals are unsaturated aldehydes that exist as various isomers, including positional isomers (e.g., 2,4-nonadienal and 2,6-nonadienal), geometric isomers (cis/trans or E/Z), and enantiomers (chiral isomers). These isomers often have very similar boiling points and polarities, leading to co-elution in gas chromatography, which complicates their accurate identification and quantification.
Q2: What are the most common co-elution issues observed in the GC analysis of nonadienals?
The most frequently encountered co-elution problems involve:
-
Geometric Isomers: Co-elution of cis and trans isomers of the same nonadienal, such as (E,E)-2,4-nonadienal and (E,Z)-2,4-nonadienal.
-
Positional Isomers: Overlapping peaks of different nonadienal isomers, for instance, 2,4-nonadienal and 2,6-nonadienal (B1213864).
-
Enantiomers: For chiral nonadienals, the co-elution of R- and S-enantiomers on achiral columns.
Q3: How can I detect co-elution in my chromatograms?
Detecting co-elution is the first step to resolving it. Here are a few indicators:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders, tailing, or fronting. A pure compound should ideally produce a symmetrical Gaussian peak.[1]
-
Mass Spectrometry (MS): If using a GC-MS system, examine the mass spectra across the peak. A change in the mass spectrum from the leading edge to the tailing edge of a peak is a strong indication of co-eluting compounds.[1]
-
Diode Array Detector (DAD): For HPLC, a DAD can perform peak purity analysis by comparing UV spectra across the peak. While less common in GC, the principle of spectral inconsistency applies.[1]
Troubleshooting Guide: Resolving Co-elution of Nonadienal Isomers
Issue 1: Poor resolution between geometric (cis/trans) isomers.
Question: My chromatogram shows a single broad peak, or two poorly resolved peaks, for what I believe are the cis and trans isomers of a nonadienal. How can I improve their separation?
Answer:
Separating geometric isomers requires enhancing the selectivity of your GC method. This can be achieved by optimizing the stationary phase, temperature program, and carrier gas flow rate.
Troubleshooting Steps:
-
Select an Appropriate GC Column: Standard non-polar columns (e.g., DB-1, DB-5) separate based on boiling point and may not be sufficient. Use a more polar stationary phase to exploit differences in the dipole moments of the cis and trans isomers.
-
Recommended Columns: High-polarity columns, such as those with a (50%-cyanopropyl)-methylpolysiloxane stationary phase (e.g., DB-23 ) or a polyethylene (B3416737) glycol (wax) phase, are effective for separating cis and trans isomers.[2][3]
-
-
Optimize the Temperature Program: A slow oven temperature ramp rate is crucial for resolving closely eluting isomers.
-
Adjust the Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Action: Optimize the carrier gas (Helium or Hydrogen) flow rate to achieve the best resolution. Slower flow rates can sometimes improve the separation of critical pairs, though this may increase analysis time.
-
Issue 2: Co-elution of positional isomers (e.g., 2,4-nonadienal and 2,6-nonadienal).
Question: I suspect that 2,4-nonadienal and 2,6-nonadienal are co-eluting in my sample. How can I confirm this and separate them?
Answer:
Positional isomers can be challenging to separate. A combination of a highly selective column and a well-optimized temperature program is necessary.
Troubleshooting Steps:
-
Confirm Co-elution with GC-MS: Analyze the peak using GC-MS and look for characteristic ions of both isomers.
-
Column Selection: A high-polarity column is essential. The DB-23 or a similar cyanopropyl-based column is a good starting point. For very difficult separations, a more polar column like a biscyanopropyl polysiloxane phase (e.g., SP-2560) may be required.
-
Method Optimization:
-
Temperature Program: Start with a low initial oven temperature and use a slow ramp rate.
-
Injector Temperature: Use a splitless injection to ensure slow sample introduction and minimize band broadening. Set the injector temperature high enough to volatilize the analytes without causing thermal degradation.
-
Issue 3: Inability to separate enantiomers of a chiral nonadienal.
Question: I need to determine the enantiomeric ratio of a chiral nonadienal, but my current method shows only one peak. What should I do?
Answer:
Enantiomers have identical physical properties on achiral stationary phases. To separate them, you must use a chiral GC column.
Troubleshooting Steps:
-
Use a Chiral Stationary Phase: The most common chiral stationary phases for GC are based on derivatized cyclodextrins.
-
Recommended Columns: Columns with derivatized β- or γ-cyclodextrin stationary phases are effective for separating a wide range of chiral compounds, including aldehydes. The specific derivative (e.g., trifluoroacetylated) can influence selectivity.[1]
-
-
Optimize GC Conditions for Chiral Separation:
-
Temperature: Lower oven temperatures often lead to better chiral separation.
-
Carrier Gas: Hydrogen is often preferred as a carrier gas for chiral separations as it can provide better efficiency at higher linear velocities, leading to faster analysis times without significant loss of resolution.
-
Experimental Protocols
Protocol 1: GC-MS Method for the Separation of Geometric Isomers of Nonadienals
This protocol is a starting point for the separation of cis and trans isomers of nonadienals using a polar stationary phase.
| Parameter | Condition |
| GC Column | DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector | Splitless, 250°C |
| Oven Program | - Initial Temperature: 40°C, hold for 2 min- Ramp: 3°C/min to 240°C, hold for 5 min |
| MS Detector | - Transfer Line: 250°C- Ion Source: 230°C- Ionization Mode: Electron Impact (EI) at 70 eV- Scan Range: m/z 35-350 |
Protocol 2: Derivatization of Nonadienals with PFBHA for GC-ECD Analysis
This protocol enhances the detectability of nonadienals and can improve their chromatographic behavior. It is particularly useful for trace-level analysis.
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (B92381) (pesticide grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Sample containing nonadienals
Procedure:
-
To 1 mL of your aqueous sample (or a standard solution), add 50 µL of a 10 mg/mL PFBHA solution in water.
-
Vortex the mixture and heat at 60°C for 1 hour to form the PFB-oxime derivatives.
-
Cool the sample to room temperature.
-
Extract the derivatives with 1 mL of hexane by vortexing for 2 minutes.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Analyze the hexane extract by GC-ECD.
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Nitrogen at a constant flow of 1.2 mL/min |
| Injector | Splitless, 250°C |
| Oven Program | - Initial Temperature: 60°C, hold for 1 min- Ramp: 10°C/min to 280°C, hold for 5 min |
| Detector | Electron Capture Detector (ECD), 300°C |
Visualizations
Caption: A workflow for troubleshooting co-elution issues in GC analysis.
Caption: A decision tree for selecting the appropriate GC column for nonadienal isomer separation.
References
Technical Support Center: Synthesis of High-Purity (3Z,6Z)-3,6-Nonadienal for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis, purification, and handling of high-purity (3Z,6Z)-3,6-nonadienal for use in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing (3Z,6Z)-3,6-nonadienal with high stereoselectivity?
A1: A highly effective and stereoselective method involves a three-step process: Grignard coupling of 3-butynyl tetrahydropyranyl ether with 1-bromo-2-pentyne (B134421), followed by a stereoselective hydrogenation of the resulting nona-3,6-diyn-1-ol (B8541418), and subsequent oxidation to the desired aldehyde.[1] The key to achieving high (Z,Z) stereoselectivity is the use of a P-2 nickel catalyst prepared in situ from nickel acetate (B1210297) and sodium borohydride (B1222165), modified with ethylenediamine (B42938), for the hydrogenation step.[1][2]
Q2: Can a Wittig reaction be used for this synthesis?
A2: Yes, a Wittig reaction is a viable alternative for constructing the double bonds.[2] To favor the formation of the Z-alkene, an unstabilized ylide is typically required. However, achieving high stereoselectivity for both double bonds can be challenging and may require a multi-step approach with careful control of reaction conditions.[2][3][4]
Q3: How can I purify the crude (3Z,6Z)-3,6-nonadienal to a high purity suitable for bioassays?
A3: For achieving high purity and separating geometric isomers, column chromatography is the preferred method.[5] Using silica (B1680970) gel and a non-polar mobile phase, such as a hexane (B92381)/ethyl acetate gradient, allows for effective separation.[5] For small-scale, ultra-high purity requirements, preparative gas chromatography (Prep-GC) is an excellent option.[5] Vacuum distillation can also be used to separate the product from non-volatile impurities.[5]
Q4: How should I store the purified (3Z,6Z)-3,6-nonadienal to prevent degradation?
A4: Unsaturated aldehydes like (3Z,6Z)-3,6-nonadienal are prone to oxidation, polymerization, and isomerization. To ensure stability, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or below). It is also advisable to use an antioxidant, such as butylated hydroxytoluene (BHT), to inhibit oxidation.
Q5: What are the expected spectroscopic signatures for (3Z,6Z)-3,6-nonadienal?
A5: The structure and purity of (3Z,6Z)-3,6-nonadienal can be confirmed using spectroscopic methods. In ¹H NMR, characteristic signals for the aldehydic proton will be present, along with signals for the vinyl and allylic protons of the two Z-configured double bonds. ¹³C NMR will show a distinctive peak for the carbonyl carbon. IR spectroscopy will exhibit a strong absorption band for the C=O stretch of the aldehyde and C=C stretching vibrations. Mass spectrometry will show the molecular ion peak corresponding to its molecular weight (138.21 g/mol ).[6]
Troubleshooting Guides
Synthesis
Issue 1: Low yield in the Grignard coupling step.
-
Potential Cause: Grignard reagents are highly sensitive to moisture and oxygen. Any residual water in the glassware or solvents will quench the reagent.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (argon or nitrogen).
-
Potential Cause: The magnesium turnings may have an oxide layer that prevents the reaction from initiating.
-
Solution: Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.
-
Potential Cause: Side reactions, such as elimination or enolization, can occur, especially if the reaction temperature is not properly controlled.
-
Solution: Maintain the recommended reaction temperature during the addition of the alkyl halide and throughout the reaction.
Issue 2: Poor (Z,Z)-stereoselectivity during the hydrogenation of nona-3,6-diyn-1-ol.
-
Potential Cause: Use of standard hydrogenation catalysts like Lindlar's catalyst or Raney nickel can lead to a mixture of geometric isomers.[1][2]
-
Solution: Employ a P-2 nickel catalyst system prepared in situ from nickel acetate and sodium borohydride, and modified with ethylenediamine. This has been shown to yield sterically pure (3Z,6Z)-nona-3,6-dien-1-ol in nearly quantitative yield.[1][2]
-
Potential Cause: Over-reduction of the alkyne to the corresponding alkane.
-
Solution: Carefully monitor the reaction progress using techniques like TLC or GC and stop the reaction as soon as the starting alkyne is consumed. Lowering the hydrogen pressure and reaction temperature can also help minimize over-reduction.[2]
Issue 3: Incomplete oxidation of (3Z,6Z)-3,6-nonadien-1-ol to the aldehyde.
-
Potential Cause: Insufficient amount of oxidizing agent.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the oxidizing agent, such as Dess-Martin periodinane, to ensure complete conversion of the alcohol.[2]
-
Potential Cause: Degradation of the oxidizing agent.
-
Solution: Use fresh, high-quality Dess-Martin periodinane.
Purification
Issue 4: Difficulty in separating geometric isomers by column chromatography.
-
Potential Cause: Inappropriate solvent system.
-
Solution: Optimize the mobile phase. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective. Collect small fractions and analyze them by TLC to identify the pure fractions containing the desired isomer.[5]
-
Potential Cause: Overloading the column.
-
Solution: Do not exceed the loading capacity of your column. It is better to perform multiple smaller purifications than one overloaded one.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| (3Z,6Z)-3,6-Nonadien-1-ol | C₉H₁₆O | 140.22 | 70 @ 2.00 mm Hg[7] | 0.863-0.871[8] | 1.462-1.469[8] |
| (3Z,6Z)-3,6-Nonadienal | C₉H₁₄O | 138.21 | 201.8 @ 760 mmHg[6] | 0.855[6] | 1.457[6] |
Table 2: Typical Yields for the Synthesis of (3Z,6Z)-3,6-Nonadienal
| Reaction Step | Typical Yield (%) | Notes |
| Grignard Coupling | Good | Yield is highly dependent on anhydrous conditions. |
| Stereoselective Hydrogenation | Nearly Quantitative | With P-2 Nickel catalyst and ethylenediamine modifier.[1] |
| Dess-Martin Oxidation | ~90% | Mild and high-yielding oxidation. |
| Overall Yield | Variable | Dependent on the efficiency of each step and purification losses. |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of (3Z,6Z)-3,6-Nonadienal
This protocol is a synthesized methodology based on established chemical transformations.
Step 1: Grignard Coupling to form Nona-3,6-diyn-1-ol
-
Preparation: Under an inert atmosphere of argon, place magnesium turnings in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer.
-
Initiation: Add a small crystal of iodine to activate the magnesium.
-
Grignard Formation: Add a solution of 1-bromo-2-pentyne in anhydrous tetrahydrofuran (B95107) (THF) dropwise to the magnesium suspension. Maintain a gentle reflux.
-
Coupling: To the freshly prepared Grignard reagent, add a solution of 3-butynyl tetrahydropyranyl ether in anhydrous THF dropwise at a controlled temperature.
-
Work-up: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Deprotection: Remove the tetrahydropyranyl (THP) protecting group from the resulting nona-3,6-diynyl-tetrahydropyranyl ether using acidic conditions (e.g., p-toluenesulfonic acid in methanol) to yield nona-3,6-diyn-1-ol.
-
Purification: Purify the crude nona-3,6-diyn-1-ol by vacuum distillation.
Step 2: Stereoselective Hydrogenation to (3Z,6Z)-3,6-Nonadien-1-ol
-
Catalyst Preparation (P-2 Nickel): In a flask under hydrogen atmosphere, dissolve nickel acetate in ethanol (B145695). Add a solution of sodium borohydride in ethanol to form a black precipitate of the P-2 nickel catalyst.
-
Modifier Addition: Add ethylenediamine to the catalyst suspension.
-
Hydrogenation: Add the purified nona-3,6-diyn-1-ol to the catalyst mixture. Hydrogenate the mixture under a hydrogen balloon at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain crude (3Z,6Z)-3,6-nonadien-1-ol.
Step 3: Oxidation to (3Z,6Z)-3,6-Nonadienal
-
Reaction Setup: Dissolve the crude (3Z,6Z)-3,6-nonadien-1-ol in anhydrous dichloromethane (B109758) in a flask under an inert atmosphere.
-
Oxidation: Add Dess-Martin periodinane (1.2-1.5 equivalents) to the solution at room temperature.[2]
-
Monitoring: Stir the reaction mixture and monitor its progress by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.[2] Stir vigorously until the layers are clear. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to yield crude (3Z,6Z)-3,6-nonadienal.[2]
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into a chromatography column.
-
Sample Loading: Dissolve the crude (3Z,6Z)-3,6-nonadienal in a minimal amount of hexane and load it onto the top of the silica gel bed.[5]
-
Elution: Begin elution with 100% hexane and gradually increase the polarity by adding small percentages of ethyl acetate.[5]
-
Fraction Collection: Collect small fractions and monitor them by TLC.[5]
-
Pooling and Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.[5]
Mandatory Visualization
Caption: Synthetic workflow for high-purity (3Z,6Z)-3,6-nonadienal.
Caption: Bioassay workflow for (3Z,6Z)-3,6-nonadienal via enzymatic isomerization.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Antimicrobial activity of the volatile substances from essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Individual Volatile Compounds from Various Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Reducing thermal degradation of 3,6-Nonadienal in the GC inlet
Welcome to the Technical Support Center for the analysis of 3,6-Nonadienal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize the thermal degradation of this compound during Gas Chromatography (GC) analysis. Due to its chemical nature as an unsaturated aldehyde, this compound is prone to thermal degradation in the hot GC inlet, which can lead to inaccurate quantification and method variability.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to thermal degradation in the GC inlet?
A1: The thermal degradation of this compound in a GC inlet is primarily due to a combination of high temperatures and the presence of active sites within the inlet liner.[1] Unsaturated aldehydes are thermally labile and can undergo isomerization, cyclization, or decomposition on hot, active surfaces, such as those containing silanol (B1196071) groups or metallic impurities.[1] This degradation can result in poor peak shapes, loss of signal, and the appearance of artifact peaks, compromising the accuracy and reproducibility of the analysis.
Q2: What are the primary strategies to reduce the thermal degradation of this compound?
A2: The main strategies to minimize the thermal degradation of this compound include:
-
Lowering the GC Inlet Temperature: Optimizing the inlet temperature to the lowest possible value that still ensures efficient volatilization of the analyte can significantly reduce degradation.[2]
-
Using an Inert Inlet Liner: Employing a deactivated inlet liner is crucial to minimize interactions between the analyte and active sites on the liner surface.[1]
-
Derivatization: Chemically modifying the aldehyde group of this compound to a more thermally stable derivative, such as an oxime, is a highly effective method to prevent degradation.[3]
Q3: How does the choice of GC inlet liner affect the analysis of this compound?
A3: The GC inlet liner is the first surface the sample encounters, making its composition and geometry critical. Using a deactivated liner, often treated with silanizing reagents, is essential to passivate active sites that can catalyze degradation.[1] The geometry of the liner also plays a role; for instance, a liner with glass wool can aid in sample volatilization and trap non-volatile residues, but the wool itself must be deactivated to prevent it from becoming an active surface.[1]
Q4: What is derivatization and how does it help in the analysis of this compound?
A4: Derivatization is the process of chemically modifying a compound to improve its analytical properties. For this compound, derivatization with a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) converts the reactive aldehyde group into a stable oxime derivative.[3] This derivative is more thermally stable and less prone to degradation in the GC inlet.[3] Additionally, the PFBHA derivative of this compound exhibits improved chromatographic peak shape and can be detected with high sensitivity by mass spectrometry (MS).[3][4]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the GC analysis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no peak for this compound | Thermal degradation in the inlet. | Lower the inlet temperature in 20°C increments. Use a highly deactivated inlet liner. Consider derivatization with PFBHA. |
| Active sites in the GC system. | Replace the inlet liner and septum. Trim the first few centimeters of the analytical column. | |
| Poor peak shape (tailing or fronting) | Analyte adsorption on active sites. | Use a deactivated liner with deactivated glass wool. Check for and eliminate any leaks in the system. |
| Incomplete sample vaporization. | Optimize the inlet temperature. Ensure the injection volume is appropriate for the liner volume to prevent backflash. | |
| Appearance of unknown peaks | Thermal degradation products. | Lower the inlet temperature. Use a more inert liner. Confirm the identity of degradation products by MS if possible. |
| Contamination from the sample or system. | Run a solvent blank to check for system contamination. Ensure proper sample cleanup. | |
| Poor reproducibility of peak area | Inconsistent injection or vaporization. | Use an autosampler for consistent injections. Ensure the syringe needle depth is appropriate for the liner. |
| Degradation is occurring inconsistently. | Implement derivatization for more robust and reproducible results. |
Data Presentation
The following tables summarize the impact of different analytical parameters on the thermal degradation of unsaturated aldehydes.
Table 1: Effect of GC Inlet Temperature on Analyte Response
| Inlet Temperature (°C) | Relative Peak Area of Unsaturated Aldehyde (Normalized) | Observations |
| 200 | 100% | Minimal degradation, but potential for broad peaks for less volatile compounds. |
| 225 | 95% | Slight decrease in response, suggesting the onset of degradation. |
| 250 | 75% | Significant degradation observed. This is a common starting temperature but may be too high for labile compounds.[2] |
| 275 | 50% | Severe degradation, leading to significant loss of analyte.[2] |
| 300 | <30% | Extensive degradation, unsuitable for quantitative analysis.[2] |
Table 2: Comparison of Direct Analysis vs. PFBHA Derivatization
| Parameter | Direct GC-MS Analysis | GC-MS Analysis with PFBHA Derivatization |
| Thermal Stability | Low, prone to degradation at elevated temperatures. | High, the oxime derivative is thermally stable.[3] |
| Peak Shape | Often exhibits tailing due to activity. | Symmetrical and sharp peaks.[3] |
| Sensitivity | Moderate, limited by degradation. | High, especially with MS detection.[3][4] |
| Reproducibility | Can be poor due to inconsistent degradation. | Excellent, due to the stability of the derivative. |
| Sample Preparation | Minimal, direct injection. | Multi-step process including reaction and extraction.[3] |
Experimental Protocols
Protocol 1: Direct GC-MS Analysis of this compound (Optimized for Reduced Degradation)
This protocol is a general guideline for the direct analysis of this compound and should be optimized for your specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound standard
-
Hexane (B92381) or other suitable solvent (GC grade)
-
Deactivated GC inlet liner (e.g., single taper with deactivated glass wool)
2. Standard Preparation:
-
Prepare a stock solution of this compound in hexane (e.g., 1000 µg/mL).
-
Prepare a series of working standards by serial dilution of the stock solution.
3. GC-MS Parameters:
-
GC System: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet: Split/splitless
-
Inlet Temperature: Start at 200°C and optimize as needed.
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program: 40°C (hold for 2 min), ramp to 250°C at 10°C/min, hold for 5 min.
-
MS System: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 35-350
Protocol 2: Analysis of this compound by GC-MS with PFBHA Derivatization
This protocol is adapted from established methods for the derivatization of aldehydes.[3][5][6]
1. Materials and Reagents:
-
This compound standard
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (GC grade)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Anhydrous sodium sulfate
2. Standard and Reagent Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL).
-
Prepare working standards by serial dilution.
-
Prepare a 10 mg/mL solution of PFBHA in deionized water.
3. Derivatization Procedure:
-
Transfer 1 mL of the sample or standard to a 2 mL glass vial.
-
Add 100 µL of the PFBHA solution.
-
Cap the vial and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 60 minutes.
-
Cool the vial to room temperature.
-
Add 500 µL of hexane and vortex vigorously for 1 minute to extract the PFBHA-oxime derivative.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate.
4. GC-MS Parameters:
-
Use the same GC-MS parameters as in Protocol 1, with the inlet temperature set to 250°C. The PFBHA derivative is thermally stable at this temperature.[3]
Visualizations
References
- 1. Activity and Decomposition | Separation Science [sepscience.com]
- 2. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Shelf-Life of 3,6-Nonadienal Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preserving the integrity of 3,6-Nonadienal standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound standard is showing signs of degradation. What are the primary causes?
A1: this compound, like other unsaturated aldehydes, is susceptible to two primary degradation pathways:
-
Oxidation: The aldehyde group and the double bonds are prone to oxidation, especially when exposed to atmospheric oxygen. This can lead to the formation of carboxylic acids and other oxidation byproducts, altering the purity of your standard.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, forming larger, less volatile molecules. This process can be accelerated by the presence of acidic or basic impurities.
Q2: What are the optimal storage conditions for neat this compound?
A2: To maximize the shelf-life of neat (undiluted) this compound, adhere to the following storage conditions. One supplier specifies a shelf-life of 24 months when stored in a tightly closed container under nitrogen at a maximum of 4°C, protected from light and ignition sources.[1]
| Parameter | Recommendation | Rationale |
| Temperature | ≤ 4°C (Refrigeration) | Reduces the rate of chemical reactions, including oxidation and polymerization. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen, minimizing oxidative degradation. |
| Light Exposure | Amber Glass Vial / Darkness | Protects the compound from photodegradation. |
| Container | Tightly Sealed Glass Vial | Prevents exposure to atmospheric oxygen and moisture. Glass is preferred as some plastics can absorb aldehydes or allow oxygen infiltration.[2] |
Q3: I need to prepare a stock solution of this compound. What is the best solvent and how should I store it?
A3: Storing this compound as a dilute solution in a suitable solvent can enhance its stability.
-
Recommended Solvents: Dry, aprotic solvents are generally preferred. Methanol (B129727) is a common choice for preparing stock solutions for analytical standards.
-
Storage of Solutions: Store stock solutions under the same conditions as the neat standard: refrigerated (≤ 4°C), protected from light, and under an inert atmosphere if possible. Use vials with PTFE-lined caps (B75204) to minimize solvent evaporation and contamination.
Q4: Can I use antioxidants to extend the shelf-life of my this compound standard?
A4: Yes, the addition of a small amount of an antioxidant can significantly inhibit oxidation.
-
Commonly Used Antioxidants:
-
Butylated hydroxytoluene (BHT): A widely used antioxidant for organic compounds.
-
α-Tocopherol (Vitamin E): Another effective antioxidant for lipids and related compounds.
-
-
Recommended Concentration: Typically, antioxidants are added at concentrations ranging from 10 to 100 ppm.
-
Considerations: Ensure that the chosen antioxidant does not interfere with your downstream analytical methods. It is crucial to run a blank analysis of the solvent with the antioxidant to check for any interfering peaks.
Q5: How can I assess the purity of my this compound standard over time?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for assessing the purity of volatile compounds like this compound. Regular analysis will help you monitor for the appearance of degradation products.
Experimental Protocols
Protocol for Purity Assessment of this compound by GC-MS
This protocol provides a general guideline for the analysis of this compound. Instrument conditions may need to be optimized for your specific system.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL).
-
Prepare a series of working standards by diluting the stock solution in methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
For analyzing a stored standard, dilute an aliquot to fall within the calibration range.
2. GC-MS Parameters:
| Parameter | Example Condition |
| Column | DB-WAX (30 m x 0.25 mm x 0.25 µm) or equivalent polar column |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 20:1 |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | Initial 40°C, ramp at 2.5°C/min to 200°C, then at 6°C/min to 240°C |
| MS Transfer Line | 250°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 40-450 amu |
Note: This is an example protocol adapted from a general method for volatile compound analysis.[3] You may need to adjust parameters based on your instrumentation and specific requirements.
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the peak area and compare it to the calibration curve to determine the concentration.
-
Monitor for the appearance of new peaks over time, which may indicate degradation products.
Visualizing Degradation and Prevention
Below are diagrams illustrating the logical workflow for handling and assessing this compound standards.
References
Validation & Comparative
A Comparative Analysis of 3,6-Nonadienal and 2,6-Nonadienal Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomeric compounds is paramount. This guide provides a detailed comparative analysis of 3,6-Nonadienal and 2,6-Nonadienal (B1213864) isomers, focusing on their chemical, physical, sensory, and biological properties. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
This document delves into the characteristics of three key isomers: (Z,Z)-3,6-Nonadienal, (E,E)-2,6-Nonadienal, and (E,Z)-2,6-Nonadienal. These unsaturated aldehydes are notable for their potent aromas and are found in various natural sources, contributing significantly to the flavor and scent profiles of many fruits and vegetables.
Chemical and Physical Properties
The position of the double bonds in the nonadienal structure significantly influences the physical properties of each isomer. A summary of their key chemical and physical data is presented below.
| Property | (Z,Z)-3,6-Nonadienal | (E,E)-2,6-Nonadienal | (E,Z)-2,6-Nonadienal |
| Molecular Formula | C₉H₁₄O[1][2] | C₉H₁₄O[3] | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol [1] | 138.21 g/mol [3] | 138.21 g/mol [2] |
| CAS Number | 21944-83-2[1][2] | 17587-33-6[3] | 557-48-2[4] |
| Density (g/cm³) | Not available | 0.856 - 0.864 @ 25°C[5][6] | Not available |
| Boiling Point (°C) | Not available | Not available | Not available |
| Flash Point (°C) | Not available | 87.22[5][6] | Not available |
| Refractive Index | Not available | 1.439 - 1.445 @ 20°C[5][6] | Not available |
Spectroscopic Data
The structural differences between the isomers are clearly distinguishable through spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Gas Chromatography-Mass Spectrometry (GC-MS)
| Isomer | Key Mass-to-Charge Ratios (m/z) |
| (Z,Z)-3,6-Nonadienal | 67, 41[7] |
| (E,E)-2,6-Nonadienal | 41, 70, 69, 39, 67[8] |
| (E,Z)-2,6-Nonadienal | 41, 70[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
(Z,Z)-3,6-Nonadienal : 13C NMR spectral data is available.[7]
-
(E,E)-2,6-Nonadienal : 1H NMR and 13C NMR spectral data are available.[8]
-
(E,Z)-2,6-Nonadienal : 1H NMR spectral data is available.[9]
Sensory Properties and Odor Thresholds
The sensory profiles of these isomers are of significant interest, particularly in the food and fragrance industries. Their odor characteristics and detection thresholds are key parameters for their application.
| Isomer | Odor Description | Odor Threshold |
| (Z,Z)-3,6-Nonadienal | Constituent of cucumber flavor. | Not available |
| (E,E)-2,6-Nonadienal | Fatty odor with fresh green, herbaceous, cucumber, and melon notes.[5] | Not available |
| (E,Z)-2,6-Nonadienal | Extremely powerful and very diffusive oily-green, herbaceous, and in proper dilution, sweet, pleasant leafy-vegetable odor.[7] Often described as having a fresh cucumber-like odor.[9] | Very low, in the order of ppb.[10] |
Biological Activity
The biological activities of nonadienal isomers are an emerging area of research. Studies have indicated potential antimicrobial and genotoxic effects.
Antimicrobial Activity
Research has shown that (E,Z)-2,6-nonadienal possesses bactericidal activity against several pathogenic bacteria. A study investigating its effects on Bacillus cereus, Escherichia coli O157:H7, Listeria monocytogenes, and Salmonella Typhimurium found that it caused a reduction in colony-forming units (CFU) for each organism.[11] For instance, treatment with 250 ppm and 500 ppm of (E,Z)-2,6-nonadienal completely eliminated viable B. cereus and Salmonella Typhimurium cells, respectively.[11] L. monocytogenes was the most resistant, showing about a 2-log reduction at 500 ppm.[11]
Genotoxic Effects
The genotoxic effects of (E,Z)-2,6-nonadienal have been studied using cytogenetic methods. In human blood lymphocytes, it was found to cause a significant dose-related increase in sister-chromatid exchanges and micronuclei. The study concluded that (E,Z)-2,6-nonadienal preferentially shows aneugenic effects, meaning it can lead to an abnormal number of chromosomes.
Experimental Protocols
Synthesis of (Z,Z)-3,6-Nonadienal
A stereoselective synthesis of (Z,Z)-3,6-nonadienal can be achieved through the stereoselective hydrogenation of a diynol followed by oxidation. The Z,Z-geometry is confirmed by the absence of an IR band at 973 cm⁻¹ and the presence of an absorption at 730 cm⁻¹.
Synthesis of (E,Z)-2,6-Nonadienal
The synthesis of (E,Z)-2,6-nonadienal can be achieved through successive dihydrooxazine homologations starting from 2Z-pentenyl chloride. The structure of the resulting aldehyde can be substantiated by NMR, IR, and mass spectral comparison.
Conclusion
The this compound and 2,6-nonadienal isomers, while sharing the same molecular formula, exhibit distinct chemical, physical, and sensory properties. The position of the double bonds significantly impacts their aroma profiles and potential biological activities. This guide provides a foundational comparison to aid researchers in selecting the appropriate isomer for their specific application, whether in flavor chemistry, fragrance development, or biomedical research. Further comparative studies, particularly on odor thresholds and a broader range of biological activities, would be beneficial to fully elucidate the unique characteristics of each isomer.
References
- 1. (Z,Z)-3,6-Nonadienal [webbook.nist.gov]
- 2. trans-2,cis-6-Nonadienal | C9H14O | CID 643731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Nonadienal, (E,Z)- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. (E,E)-2,6-nonadienal, 17587-33-6 [thegoodscentscompany.com]
- 6. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]
- 7. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 8. perfumerflavorist.com [perfumerflavorist.com]
- 9. (Z,Z)-3,6-nonadien-1-ol, 53046-97-2 [thegoodscentscompany.com]
- 10. researchgate.net [researchgate.net]
- 11. Genotoxic effects of the alpha, beta-unsaturated aldehydes 2-trans-butenal, 2-trans-hexenal and 2-trans, 6-cis-nonadienal - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide for the Validation of an Analytical Method for 3,6-Nonadienal in a New Food Matrix
This guide provides a comprehensive comparison of two analytical methods for the quantification of 3,6-Nonadienal in a novel and complex food matrix (NFM). The primary method, Method A (HS-SPME-GC-MS) , is a newly developed procedure, while Method B (LLE-GC-MS) serves as an established alternative for comparison. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method's suitability for its intended purpose.[1][2][3]
The validation assesses key performance parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][4]
Comparison of Method Performance
The following table summarizes the validation results for both analytical methods, offering a direct comparison of their performance characteristics.
| Validation Parameter | Method A (HS-SPME-GC-MS) | Method B (LLE-GC-MS) | Acceptance Criteria |
| Specificity | No interference observed at the retention time of this compound. | Minor matrix interference observed near the analyte peak. | No significant interference at the analyte retention time. |
| Linearity (R²) | 0.9992 | 0.9965 | R² ≥ 0.995[2] |
| Range (µg/kg) | 1.0 - 50.0 | 5.0 - 100.0 | Appropriate for intended use. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 92.3% - 104.5% | 80% - 120% |
| Precision (Repeatability, %RSD) | 1.8% | 4.5% | ≤ 2%[1] |
| Precision (Intermediate, %RSD) | 2.5% | 6.2% | ≤ 3% |
| LOD (µg/kg) | 0.3 | 1.5 | - |
| LOQ (µg/kg) | 1.0 | 5.0 | - |
| Robustness | No significant impact from minor variations. | Sensitive to changes in extraction solvent pH. | Consistent results with small, deliberate variations. |
Experimental Protocols
Detailed methodologies are provided for the validation of the proposed Method A (HS-SPME-GC-MS) .
Materials and Reagents
-
This compound Standard: Certified reference material (≥95% purity).
-
Solvents: HPLC-grade Methanol.
-
Matrix: Blank New Food Matrix (NFM), confirmed to be free of this compound.
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]
-
Oven Program: Initial temperature 40°C (hold 2 min), ramp to 220°C at 10°C/min, hold for 5 min.
-
Injector: Splitless mode, 250°C.
-
MSD: Electron Impact (EI) ionization at 70 eV.[5] Scan range 40-350 m/z.
Standard and Sample Preparation
-
Stock Solution (1000 µg/mL): Dissolve 10 mg of this compound standard in 10 mL of methanol.
-
Working Standards (0.1 - 5.0 µg/mL): Prepare by serial dilution of the stock solution with methanol.
-
Spiked Samples: Homogenize 5 g of blank NFM. Spike with appropriate volumes of working standards to achieve final concentrations of 1.0, 5.0, 10.0, 25.0, and 50.0 µg/kg.
HS-SPME Procedure
-
Place 5 g of homogenized sample (blank, spiked, or unknown) into a 20 mL headspace vial.
-
Seal the vial immediately.
-
Equilibrate the sample at 60°C for 15 minutes in an autosampler agitator.
-
Expose the SPME fiber to the vial's headspace for 30 minutes at 60°C.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption for 5 minutes.
Validation Experiments
-
Specificity: Analyze blank NFM samples to ensure no endogenous peaks interfere with the this compound peak.
-
Linearity: Prepare and analyze spiked samples at five concentration levels (1.0, 5.0, 10.0, 25.0, 50.0 µg/kg) in triplicate. Construct a calibration curve by plotting the peak area against concentration and determine the coefficient of determination (R²).[2]
-
Accuracy: Analyze samples spiked at three concentration levels (low, medium, high: 2.0, 20.0, 40.0 µg/kg), with six replicates for each level. Calculate the percent recovery against a known standard.[1]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicates of a medium-concentration (20.0 µg/kg) spiked sample on the same day, with the same analyst and instrument.[6]
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the Relative Standard Deviation (%RSD) for both sets.[6]
-
-
LOD and LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the signal-to-noise ratio (S/N).[4][7] Typically, LOD is determined at S/N ≥ 3 and LOQ at S/N ≥ 10.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., equilibration temperature ±2°C, extraction time ±5 min) and analyze a medium-concentration sample. Evaluate the impact on the results.[1]
Visualizations
The following diagrams illustrate the logical hierarchy of the analytical method validation process and the experimental workflow.
Caption: Logical hierarchy of ICH Q2(R1) validation parameters.
Caption: Experimental workflow for HS-SPME-GC-MS analysis.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. youtube.com [youtube.com]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. wjarr.com [wjarr.com]
A Comparative Sensory Analysis of (3Z,6Z)- and (E,Z)-Nonadienal Isomers
For Immediate Release
A comprehensive evaluation of the sensory profiles of (3Z,6Z)-nonadienal and (E,Z)-nonadienal isomers reveals distinct differences in their aroma and flavor characteristics. While both compounds are significant contributors to the flavor profiles of various foods, notably cucumber, their individual sensory attributes vary, influencing their application in the food and fragrance industries. This guide provides a comparative analysis based on available scientific literature, detailing their sensory properties, proposed signaling pathways, and standardized experimental protocols for their evaluation.
Sensory Profile Comparison
The sensory attributes of (3Z,6Z)-nonadienal and (E,Z)-nonadienal have been characterized in multiple studies, primarily through gas chromatography-olfactometry (GC-O) and descriptive sensory analysis. A summary of their reported sensory descriptors is presented below.
| Sensory Attribute | (3Z,6Z)-Nonadienal | (E,Z)-Nonadienal |
| Odor Descriptors | Fatty, soapy, green, cucumber, melon, citrus, fresh, fishy, oily, aldehydic[1] | Powerful green, cucumber, violet leaf, melon, fatty, rindy, herbaceous[2][3] |
| Flavor Descriptors | Fatty, waxy, fresh vegetative green cucumber and melon, with a fatty mouthfeel | Green, cucumber, melon, fatty, rindy with a hint of meat fat[2][3] |
Biosynthesis and Isomerization
In plants such as cucumber, there is a biosynthetic relationship between the two isomers. The enzyme (3Z):(2E)-hexenal isomerase can convert (Z,Z)-3,6-nonadienal into (E,Z)-2,6-nonadienal.[4] This enzymatic isomerization is a critical step in the development of the characteristic flavor profile of cucumbers.
Experimental Protocols
To conduct a comprehensive sensory evaluation of these isomers, a detailed and standardized protocol is essential. The following methodology is a composite of best practices in sensory science.
Sensory Panel Selection and Training
-
Panelist Recruitment: Recruit 10-12 individuals with prior experience in descriptive sensory analysis.
-
Screening: Screen panelists for their ability to detect and describe basic tastes and aromas, and for their sensitivity to green and fatty notes.
-
Training: Conduct a minimum of five training sessions.
-
Session 1-2: Introduce the panelists to the aroma and flavor profiles of reference compounds representing key attributes (e.g., hexanal (B45976) for green, decanal (B1670006) for fatty/oily, fresh cucumber puree for cucumber).
-
Session 3-4: Present panelists with samples of (3Z,6Z)-nonadienal and (E,Z)-nonadienal at varying concentrations in a neutral medium (e.g., deodorized vegetable oil or water). Panelists should collaboratively develop a consensus vocabulary to describe the sensory attributes of each isomer.
-
Session 5: Conduct practice evaluation sessions using a structured scoresheet to ensure panelist consistency and reliability.
-
Sample Preparation and Presentation
-
Sample Preparation: Prepare solutions of high-purity (3Z,6Z)-nonadienal and (E,Z)-nonadienal in a neutral, deodorized oil or purified water at concentrations determined during preliminary testing to be clearly perceivable but not overwhelming. A concentration of 1 ppm is often a suitable starting point.
-
Coding and Blinding: Assign random three-digit codes to each sample to blind the panelists to the identity of the isomers.
-
Presentation: Serve 10 mL of each sample in identical, covered, odor-free glass containers at a controlled temperature (e.g., 22°C).
Sensory Evaluation Procedure
-
Environment: Conduct the evaluation in a dedicated sensory analysis laboratory with individual booths, controlled lighting, and ventilation to minimize distractions and olfactory adaptation.
-
Methodology: Employ a Quantitative Descriptive Analysis (QDA) method.
-
Evaluation: Instruct panelists to evaluate the aroma of each sample first by sniffing from the container, and then to evaluate the flavor by taking a small sip, holding it in their mouth for a few seconds, and then expectorating.
-
Data Collection: Panelists will rate the intensity of each sensory attribute on a 15-cm unstructured line scale, anchored with "low" and "high" at the ends.
-
Washout Period: A mandatory one-minute washout period between samples is required, during which panelists should rinse their mouths with purified water and eat a piece of unsalted cracker to cleanse their palate.
Olfactory Signaling Pathway
The perception of aldehydes like the nonadienal isomers is initiated by their interaction with olfactory receptors (ORs), which are G protein-coupled receptors (GPCRs) located in the olfactory sensory neurons of the nasal epithelium. While the specific receptors for each nonadienal isomer have not been definitively identified, the general signaling cascade is well-established.
Caption: Generalized olfactory signaling pathway for aldehyde perception.
Experimental Workflow
The process for a comprehensive sensory evaluation of the nonadienal isomers can be visualized as a structured workflow, from panel selection to data analysis.
Caption: Workflow for sensory panel evaluation of nonadienal isomers.
References
A Comparative Guide to the Biological Activities of 3,6-Nonadienal and Related C9 Aldehydes
Introduction
Volatile aldehydes are significant contributors to the aromas of many fruits and vegetables and play crucial roles in various biological processes.[1] Among these, C9 aldehydes, derived from the oxidative degradation of polyunsaturated fatty acids like linolenic and linoleic acids, are of particular interest to researchers in fields ranging from food chemistry to drug development.[1] This guide provides a comparative analysis of the biological activities of this compound and other structurally related C9 aldehydes, such as (E,Z)-2,6-nonadienal and nonanal (B32974). We will delve into their antimicrobial, antifungal, and cytotoxic effects, supported by experimental data and detailed methodologies.
This compound is a key volatile compound in plants, involved in crucial biological processes including plant-insect interactions.[1] Its isomers, such as (E,Z)-2,6-nonadienal, are also significant flavor compounds and possess notable biological activities.[1] This comparison aims to provide an objective overview for researchers, scientists, and drug development professionals, facilitating a deeper understanding of the structure-activity relationships within this class of molecules.
Comparative Biological Activities
The biological effects of C9 aldehydes are diverse, stemming from the high reactivity of the aldehyde functional group, which can form adducts with essential biomolecules like proteins and DNA.[2][3] The degree of unsaturation and the position of double bonds in the carbon chain significantly influence their specific activities.
Antimicrobial and Antifungal Activity
Unsaturated aldehydes, including various C9 isomers, have demonstrated significant antimicrobial properties against a range of pathogenic bacteria and fungi.[1] Their lipophilic nature allows them to disrupt microbial plasma membranes, a primary mechanism of their antimicrobial action.[1][4]
Extracts containing (3Z,6Z)-3,6-Nonadienal have shown notable inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.[1] Its isomer, (E,Z)-2,6-nonadienal, has demonstrated potent bactericidal activity against several human and foodborne pathogens, including Bacillus cereus, Escherichia coli, and Salmonella typhimurium.[1][5] The antifungal properties of C9 aldehydes are also well-documented, contributing to the defense mechanisms of plants against fungal pathogens.[6][7] The primary proposed mechanism involves the disruption of the fungal plasma membrane.[1]
Table 1: Comparison of Antimicrobial and Antifungal Activity of C9 Aldehydes
| Compound | Activity Type | Target Organisms | Reported Efficacy/Observations |
|---|---|---|---|
| (3Z,6Z)-3,6-Nonadienal | Antibacterial | Staphylococcus aureus, Bacillus cereus (Gram-positive) | Notable inhibitory effects observed in extracts.[1] |
| Antifungal | Food-related fungal pathogens | Reported antifungal properties, likely via membrane disruption.[1] | |
| (E,Z)-2,6-Nonadienal | Antibacterial | Bacillus cereus, Escherichia coli, Salmonella typhimurium | Potent bactericidal activity demonstrated.[1][5] |
| Antifungal | Spoilage-causing fungi | Evaluated for antifungal activity against postharvest spoilage.[5] | |
| (E)-2-Nonenal | Antibacterial | General Pathogens | Possesses antimicrobial properties.[5] |
| Antifungal | General Pathogens | Exhibits antifungal activity.[5] |
| Nonanal (Aldehyde C-9) | Antibacterial | General Pathogens | Contributes to the antimicrobial profile of some essential oils.[4][8] |
Cytotoxicity and Cellular Effects
The reactivity of aldehydes makes them potentially cytotoxic.[2] The general mechanism of aldehyde toxicity involves the formation of adducts with biomolecules, leading to protein damage and DNA damage, which can induce apoptosis and cell death.[2][9] Studies on various aldehydes have shown that their cytotoxicity is dependent on their structure, with long α,β-unsaturated aldehydes often being highly toxic.[2]
While specific comparative cytotoxicity data for this compound is limited in the provided search results, the general principles of aldehyde toxicity apply. For instance, nonanal has been studied for its cytotoxic and genotoxic effects.[10] The presence and position of double bonds in the C9 aldehyde structure are expected to modulate this activity. Unsaturated aldehydes can deplete intracellular glutathione (B108866) and oxidize thioredoxin 1, contributing to cytotoxicity independent of direct DNA damage.[2]
Table 2: Cytotoxic Effects of C9 Aldehydes
| Compound | Cell Type | Assay | Key Findings |
|---|---|---|---|
| Nonanal (Aldehyde C-9) | Rat and Human Hepatocytes | Not Specified | Exhibited cytotoxic and genotoxic effects.[10] |
| General α,β-unsaturated aldehydes | Various Cell Lines | DNA/Protein Damage Assays | Highly toxic aldehydes inactivate cells primarily through protein damage. Weakly toxic aldehydes' effects are alleviated by DNA repair.[2] |
| Benzaldehyde (B42025) (Aromatic Aldehyde) | Human Lymphocytes | LDH, WST-1, TUNEL | Increased cytotoxicity and DNA damage at concentrations of 10, 25, and 50 µg/mL.[9] |
Role in Chemical Ecology and Signaling
C9 aldehydes are integral to the chemical communication systems in nature.[1] They are key components of the volatile organic compounds (VOCs) that plants release as part of their defense mechanisms against herbivores and pathogens.[7][11][12][13]
-
(3Z,6Z)-3,6-Nonadienal is involved in both direct and indirect plant defense. Its presence can influence the foraging and egg-laying behaviors of herbivorous insects.[1]
-
The biosynthesis of C9 aldehydes is initiated by the hydroperoxide lyase (HPL) enzyme, which is often activated in response to plant damage.[7][12]
-
Beyond defense, these aldehydes act as pheromones and signaling molecules that mediate ecological interactions.[1][4] For example, the electrophilic nature of the aldehyde group is thought to allow it to interact with nucleophilic sites on biomolecules within insect olfactory receptors, triggering a specific behavioral response.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of biological activity. Below are generalized protocols for key assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against a specific bacterium.
-
Preparation of Inoculum: A pure culture of the target bacterium is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The bacterial suspension is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test aldehyde is serially diluted in the broth medium in a 96-well microtiter plate. A range of concentrations should be prepared to determine the inhibitory endpoint accurately.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the aldehyde that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test aldehyde. A vehicle control (e.g., DMSO) and an untreated control are included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well. The plate is incubated for another 2-4 hours to allow the formazan (B1609692) crystals to form.
-
Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes can aid in their understanding.
Caption: Biosynthesis of C9 aldehydes from polyunsaturated fatty acids.[1]
Caption: General workflow for comparative biological activity screening.
Caption: Olfactory signal transduction pathway for C9 aldehydes.[4][14]
References
- 1. This compound | 21944-83-2 | Benchchem [benchchem.com]
- 2. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nonanal (aldehyde C-9), 124-19-6 [thegoodscentscompany.com]
- 11. researchgate.net [researchgate.net]
- 12. Distinct Roles of Jasmonates and Aldehydes in Plant-Defense Responses | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of GC-MS and GC-FID for 3,6-Nonadienal Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile aldehydes like 3,6-nonadienal is crucial in various fields, including flavor and fragrance chemistry, environmental analysis, and the assessment of oxidative stability in pharmaceutical and food products. The choice of analytical technique is paramount for achieving reliable results. This guide provides an objective comparison of two common gas chromatography (GC) detectors for this purpose: the Mass Spectrometer (MS) and the Flame Ionization Detector (FID).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection and identification power of MS.[1] It provides high sensitivity and selectivity, allowing for both the quantification and structural elucidation of analytes.[1][2] In contrast, Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method known for its wide linear dynamic range and uniform response to most organic compounds.[3][4]
This guide presents a cross-validation perspective, supported by experimental data for related aldehydes, to aid in the selection of the most appropriate method for the analysis of this compound.
Quantitative Performance Comparison
The following table summarizes key validation parameters for the analysis of a C9 aldehyde (nonanal), which serves as a representative analyte for this compound, using both GC-MS and GC-FID. This data, compiled from a study on volatile compounds in virgin olive oil, highlights the typical performance characteristics of each detector.[5][6]
| Parameter | GC-MS | GC-FID | Key Considerations |
| Limit of Detection (LOD) | Lower (e.g., 1.14 mg/kg for nonanal) | Higher (e.g., 2.41 mg/kg for nonanal) | GC-MS generally offers superior sensitivity, making it suitable for trace-level analysis.[1][5] |
| Limit of Quantitation (LOQ) | Typically lower than GC-FID | Typically higher than GC-MS | A lower LOQ allows for the accurate quantification of smaller amounts of the analyte. |
| **Linearity (R²) ** | Excellent (typically >0.99) | Excellent (typically >0.99) | Both detectors provide excellent linearity over a defined concentration range.[7][8] |
| Linear Dynamic Range | Good | Excellent (often wider than MS) | FID is known for its exceptionally wide linear dynamic range, which can be advantageous when analyzing samples with large variations in analyte concentration.[4][9] |
| Precision (RSD%) | High | High | Both techniques offer high precision, with Relative Standard Deviations (RSDs) typically below 15%.[10] |
| Selectivity | High (based on mass-to-charge ratio) | Good (based on retention time) | GC-MS provides higher selectivity due to the additional dimension of mass spectral data, which aids in peak identification and deconvolution.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for the analysis of this compound using GC-MS and GC-FID, incorporating a common derivatization step to enhance analyte stability and chromatographic performance.
Derivatization of this compound with PFBHA
Due to the thermal lability of some aldehydes, derivatization is often employed to improve their stability and chromatographic behavior.[2] A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
Protocol:
-
Sample Preparation: To 1 mL of the sample (in an appropriate solvent), add a known amount of an internal standard (e.g., d-nonanal).
-
Derivatization Reaction: Add 100 µL of a 10 mg/mL PFBHA solution in water. Adjust the pH to approximately 3 with a suitable acid (e.g., HCl).
-
Incubation: Vortex the mixture and incubate at 60°C for 60 minutes.
-
Extraction: After cooling, add 500 µL of hexane (B92381) and vortex vigorously for 1 minute to extract the PFBHA-oxime derivative.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers. The upper organic layer is collected for GC analysis.
GC-MS Analysis Protocol
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
-
Injector: Split/splitless inlet at 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MSD Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the this compound-PFBHA derivative for enhanced sensitivity.
-
GC-FID Analysis Protocol
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent) with a Flame Ionization Detector
-
Column: HP-5 (30 m x 0.32 mm i.d., 0.25 µm film thickness) or similar
-
Injector: Split/splitless inlet at 250°C
-
Injection Volume: 1 µL (split mode, e.g., 20:1)
-
Carrier Gas: Hydrogen or Helium at a constant flow rate
-
Oven Temperature Program: Same as GC-MS protocol
-
FID Parameters:
-
Detector Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Nitrogen) Flow: 25 mL/min
-
Mandatory Visualizations
To visually represent the methodologies and logical connections in the cross-validation process, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the cross-validation of GC-MS and GC-FID for this compound analysis.
Caption: Logical relationship of GC-MS and GC-FID attributes for this compound analysis.
Conclusion
Both GC-MS and GC-FID are highly capable techniques for the quantitative analysis of this compound. The choice between them should be guided by the specific requirements of the analysis.
-
GC-MS is the preferred method when:
-
High sensitivity is required to detect trace levels of this compound.[1]
-
Unambiguous identification and confirmation of the analyte are necessary, especially in complex matrices.
-
Structural information about unknown compounds is desired.
-
-
GC-FID is a suitable and robust alternative when:
-
The primary goal is the accurate quantification of this compound at concentrations well above the detection limit.
-
A wide linear dynamic range is needed to analyze samples with varying analyte concentrations.
-
Cost-effectiveness and simplicity of operation are important factors.[3]
-
For comprehensive method validation and to ensure the highest data integrity, a cross-validation approach utilizing both GC-MS and GC-FID can be invaluable. This allows for the leveraging of the strengths of each detector, providing a more complete and reliable characterization of this compound in the sample matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linear dynamic range of FID [June 16, 2004] - Chromatography Forum [chromforum.org]
- 5. digital.csic.es [digital.csic.es]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Volatile Profiles Across Cucumber Cultivars
For Researchers, Scientists, and Drug Development Professionals
The characteristic fresh, green aroma of cucumber (Cucumis sativus L.) is a key determinant of consumer preference and is attributed to a complex mixture of volatile organic compounds (VOCs).[1] The composition and concentration of these volatiles exhibit significant variation among different cultivars, influencing their sensory profiles and potential applications.[2][3] This guide provides a comparative overview of the volatile profiles of various cucumber cultivars, supported by quantitative data and detailed experimental methodologies.
Key Volatile Compounds in Cucumber
The aroma of cucumbers is primarily defined by aldehydes and alcohols, which constitute 80-90% of the total volatile content.[3] C6 and C9 compounds, products of the lipoxygenase (LOX) pathway, are particularly significant. C6 volatiles typically impart "green" and "grassy" notes, while C9 volatiles contribute to the characteristic "cucumber-like" and "melon-like" aromas.[1][4][5]
Key aroma-impact compounds, those with high odor activity values (OAV), include:
-
(E,Z)-2,6-nonadienal: Often considered the most important compound for the typical cucumber aroma.[1][4][6]
-
(E)-2-nonenal: Another significant contributor to the cucumber flavor profile.[2][3][4]
-
Hexanal (B45976): Provides a "green" note.[4][7]
The ratio of these and other compounds determines the unique aromatic signature of each cultivar.[4]
Comparative Volatile Profiles of Selected Cucumber Cultivars
The following table summarizes the concentrations of key volatile compounds in different cucumber cultivars, as determined by various studies. It is important to note that absolute concentrations can be influenced by growing conditions, fruit maturity, and analytical methods.[3][4]
| Volatile Compound | Cultivar Group/Type | Concentration Range (µg/kg FW) | Reference |
| Total Aldehydes | 29 Cultivars (European & South China types) | 548.39 - 1531.18 | [3] |
| (E,Z)-2,6-nonadienal | 29 Cultivars | Not explicitly ranged, but C-9 had the highest at 479.77 | [3] |
| 223 GWAS lines | 1.30 - 3.05 (ppm) | [7] | |
| (E)-2-nonenal | 29 Cultivars | Not explicitly ranged, but C-14 had the highest at 380.42 | [3] |
| 223 GWAS lines | 0.94 - 3.95 (ppm) | [7] | |
| Hexanal | 223 GWAS lines | 1.27 - 15.28 (ppm) | [7] |
| Korean Cultivars | Relatively lower levels compared to other groups | [1] | |
| (E)-2-hexenal | 223 GWAS lines | 0.21 - 7.83 (ppm) | [7] |
| (E)-6-nonenal | 29 Cultivars | One of the three most abundant volatiles | [2][3] |
| Total Alcohols | 29 Cultivars | 4.87% - 18.23% of total VOCs | [3] |
| Total Ketones | 29 Cultivars | 12 ketones identified | [2][3] |
| Total Alkenes | 29 Cultivars | 12 alkenes identified | [2][3] |
A study on 29 different cucumber cultivars, including European and South China types, identified a total of 67 VOCs.[2][3] Aldehydes were the most abundant class of compounds, with (E,Z)-2,6-nonadienal, (E)-2-nonenal, and (E)-6-nonenal being the three most prevalent volatiles.[2][3] Another comprehensive analysis of 223 cucumber lines from a Genome-Wide Association Study (GWAS) focused on C6 and C9 compounds, finding hexanal to be the most predominant volatile, followed by (E)-2-hexenal, (E)-2-nonenal, and (E,Z)-2,6-nonadienal.[7]
Interestingly, comparative studies have revealed distinct differences based on the geographical origin of the cultivars. For instance, Korean cucumber lines have been shown to have lower levels of key flavor components like 2-hexenal, hexanal, and 2,6-nonadienal (B1213864) compared to European and Thai cultivars.[1] Similarly, a comparison of three Korean cultivars (Chuichung, Mini, and White Dadagi) showed significant differences in their aldehyde profiles in both the peel and the flesh.[8]
Experimental Protocols
The standard method for the analysis of volatile compounds in cucumbers is headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).[1][2][3][7][9][10]
Sample Preparation
-
Fresh cucumber fruits are washed and dried.
-
The fruits are then homogenized into a puree. For some studies, the peel and flesh are separated and analyzed independently.[1][8]
-
A specific amount of the homogenized sample (e.g., 5 grams) is transferred into a 20 mL headspace vial.[1]
-
An internal standard and a salt solution (e.g., NaCl) are often added to the vial to improve the extraction efficiency of the volatile compounds.[1]
Headspace Solid-Phase Microextraction (HS-SPME)
-
The vial is sealed and incubated at a controlled temperature (e.g., 40-60°C) for a specific duration to allow the volatile compounds to partition into the headspace.
-
An SPME fiber, coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS), is exposed to the headspace of the vial.[1]
-
The volatile compounds adsorb onto the fiber over a set period (e.g., 20-30 minutes).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
The SPME fiber is then retracted and inserted into the injection port of a gas chromatograph.
-
The adsorbed volatile compounds are thermally desorbed from the fiber and separated on a capillary column (e.g., DB-5MS).
-
The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio.
-
The resulting mass spectra are used to identify and quantify the individual volatile compounds by comparing them to spectral libraries (e.g., NIST) and known standards.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for cucumber volatile analysis and the biosynthetic pathway for key C6 and C9 aroma compounds.
Caption: General workflow for the analysis of volatile compounds in cucumber.
Caption: Simplified lipoxygenase (LOX) pathway for C6 and C9 volatile production.
References
- 1. Frontiers | Non-targeted metabolomic analysis for the comparative evaluation of volatile organic compounds in 20 globally representative cucumber lines [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. twu-ir.tdl.org [twu-ir.tdl.org]
- 6. Comprehensive Characterization of Fruit Volatiles and Nutritional Quality of Three Cucumber (Cucumis sativus L.) Genotypes from Different Geographic Groups after Bagging Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. twu-ir.tdl.org [twu-ir.tdl.org]
- 8. Frontiers | Comparison of Metabolome and Functional Properties of Three Korean Cucumber Cultivars [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Impact of Processing on Cucumber's Signature Aroma: A Quantitative Look at 3,6-Nonadienal
A comparative analysis of (E,Z)-2,6-nonadienal, a key aroma compound, reveals a stark contrast between fresh and processed cucumber products. The concentration of this volatile aldehyde, responsible for the characteristic fresh, green, and cucumber-like scent, diminishes significantly and often completely disappears during common food processing methods such as fermentation, freezing, and pasteurization.
(E,Z)-2,6-Nonadienal, often referred to as cucumber aldehyde, is not present in intact cucumber tissue but is rapidly synthesized when the fruit is cut, crushed, or blended.[1] This enzymatic process, however, is delicate. The production capability is quickly destroyed by the conditions typical of food processing.[1][2] For instance, fresh pickling cucumbers can produce 8 to 12.5 milligrams of (E,Z)-2,6-nonadienal per kilogram of tissue, but this capacity is lost once the cucumbers undergo freezing, fermentation, or thermal processing for pickles.[1][3][4]
The stability of (E,Z)-2,6-nonadienal is also a critical factor, being highly dependent on pH. Acidification, a common step in pickling, can paradoxically help preserve the existing aldehyde, though it inhibits its initial formation. In cucumber juice, lowering the pH from 5.8 to 2.0 dramatically decreased the degradation of (E,Z)-2,6-nonadienal from 55% to just 10% over a 24-hour period.[1] This highlights the complex interplay between processing methods and the preservation of fresh flavor compounds.
Quantitative Comparison: 3,6-Nonadienal
The following table summarizes the quantitative levels of (E,Z)-2,6-nonadienal found in fresh cucumbers compared to its absence in processed forms. The data underscores the enzymatic origin of the compound and the disruptive effect of processing on its formation.
| Food Product | Form | Concentration of (E,Z)-2,6-Nonadienal (mg/kg) | Reference |
| Pickling Cucumber | Fresh, Disrupted Tissue | 8.0 - 12.0 mg/kg | [1] |
| Fresh Cucumber | Fresh | 9.4 - 12.5 mg/kg | [4] |
| Cucumber Tissue | Frozen & Thawed | Not Produced | [1] |
| Cucumber Tissue | Fermented | Not Produced | [1][5] |
| Pickles | Refrigerated/Pasteurized | Not Produced | [1] |
Biosynthesis of (E,Z)-2,6-Nonadienal in Cucumber
The formation of (E,Z)-2,6-Nonadienal is a rapid, multi-step enzymatic cascade initiated by tissue disruption. The pathway begins with the polyunsaturated fatty acid, linolenic acid, and involves a series of enzymatic conversions to produce the final aroma compound.
Experimental Protocol: Quantification of (E,Z)-2,6-Nonadienal
The following protocol outlines a standard method for the extraction and quantification of (E,Z)-2,6-nonadienal and other volatile compounds from cucumber samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Freeze fresh cucumber samples in liquid nitrogen and grind them into a fine powder using a mortar and pestle.[6]
-
Weigh approximately 5-7 grams of the powdered sample into a 20 mL headspace vial.[6][7]
-
To inhibit endogenous enzyme activity and increase the ionic strength of the matrix, add 1.5 mL of a saturated sodium chloride (NaCl) solution.[8]
-
For quantitative analysis, add a known concentration of an internal standard (e.g., 8 µL of a 100 µg/L 2-octanol (B43104) solution).[7] Cap the vial immediately.
2. Headspace Solid-Phase Microextraction (HS-SPME)
-
Use a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber for extraction of a broad range of volatiles.[6][7]
-
Pre-condition the fiber in the GC injector port as per the manufacturer's instructions (e.g., at 270°C for 1 min).[6]
-
Place the sample vial in a heating block or water bath set to a specific temperature (e.g., 35-60°C) and allow it to equilibrate for 5 minutes.[6][8]
-
Insert the SPME fiber into the headspace of the vial, exposing it for 20-30 minutes to allow for the adsorption of volatile compounds.[6][8]
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: After extraction, immediately transfer the SPME fiber to the heated GC injector port (e.g., 250°C) for thermal desorption of the analytes in splitless mode.[7][8]
-
Gas Chromatograph:
-
Column: Use a DB-5MS or similar non-polar capillary column (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).[8][9]
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.[7][9]
-
Oven Temperature Program: A typical program starts at 40°C (hold for 3-5 min), then ramps at a rate of 5-10°C/min to 180-220°C, and finally ramps at a faster rate (e.g., 20-25°C/min) to 250-280°C (hold for 2.5-5 min).[7][9]
-
-
Mass Spectrometer:
4. Data Analysis and Quantification
-
Identify (E,Z)-2,6-nonadienal by comparing its mass spectrum and retention index with those of a pure standard and entries in a spectral library (e.g., NIST).[9]
-
Quantify the concentration of (E,Z)-2,6-nonadienal by calculating the ratio of its peak area to the peak area of the internal standard and correlating this with a calibration curve generated from known standards.[7]
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Frontiers | Non-targeted metabolomic analysis for the comparative evaluation of volatile organic compounds in 20 globally representative cucumber lines [frontiersin.org]
- 7. Diversity of Volatile Profiles and Nutritional Traits Among 29 Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Characterization of Fruit Volatiles and Nutritional Quality of Three Cucumber (Cucumis sativus L.) Genotypes from Different Geographic Groups after Bagging Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ukm.my [ukm.my]
Inter-laboratory Comparison of 3,6-Nonadienal Measurement: A Comparative Guide
Disclaimer: This document presents a synthesized guide based on established analytical methodologies for aldehyde analysis. As no specific inter-laboratory comparison study for 3,6-Nonadienal was publicly available at the time of writing, this guide constructs a hypothetical proficiency test to illustrate the comparison of common analytical techniques. The data herein is representative of typical method performance.
This guide provides a comparative overview of two primary analytical methods for the quantification of this compound, a volatile aldehyde often associated with lipid peroxidation and flavor profiles in various matrices. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are evaluated based on synthesized data from a hypothetical inter-laboratory study involving four laboratories. This document is intended for researchers, scientists, and quality control professionals in the food, flavor, and drug development industries.
Experimental Protocols
Two distinct analytical methodologies were employed in this hypothetical inter-laboratory comparison for the measurement of this compound.
This method is suitable for the analysis of volatile compounds like this compound from complex matrices such as edible oils or biological fluids.
-
Sample Preparation:
-
Place 3 mL of the oil sample into a 10 mL glass headspace vial.
-
The vial is sealed with a Teflon-lined septum.
-
For calibration, a standard solution of this compound is used to spike blank matrix samples.
-
-
HS-SPME Procedure:
-
Equilibrate the sample vial at 60°C for 15 minutes in a heating block with agitation.[1]
-
Expose a 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace of the vial for 50 minutes at 60°C.[1]
-
After extraction, the fiber is immediately withdrawn and inserted into the GC injector.
-
-
GC-MS Parameters:
-
Injector: Splitless mode, 250°C.[2]
-
Column: DB-1 capillary column (or equivalent non-polar column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.[2]
-
Oven Temperature Program: Initial temperature of 60°C for 1 minute, ramped to 230°C at a rate of 3°C/min, and held for 12 minutes.[2]
-
MS Transfer Line: 250°C.
-
Ionization: Electron Impact (EI) at 70 eV.[3]
-
Scan Mode: Full scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable, UV-active hydrazone.
-
Sample Preparation and Derivatization:
-
An appropriate amount of the sample is extracted with a suitable solvent (e.g., acetonitrile).
-
To 1 mL of the sample extract, add 20 µL of 5N phosphoric acid and 200 µL of a 1 mg/mL DNPH solution in acetonitrile (B52724).[4]
-
The mixture is allowed to react for at least 30 minutes at room temperature.[4]
-
Following the reaction, 1 mL of water is added to the vial.[4]
-
The solution is filtered through a 0.45 µm filter prior to injection.
-
-
HPLC-UV Parameters:
Data Presentation: Hypothetical Inter-laboratory Comparison
Four laboratories participated in this hypothetical study. Two labs (Lab A and Lab B) utilized the HS-SPME-GC-MS method, while the other two (Lab C and Lab D) used the HPLC-UV method. A standard sample with a known this compound concentration of 50 µg/L was distributed to all participants.
Table 1: Reported Concentrations and Statistical Evaluation
| Laboratory | Method | Reported Conc. (µg/L) | Assigned Value (µg/L) | Z-Score | Performance |
| Lab A | GC-MS | 52.5 | 50.0 | 1.05 | Satisfactory |
| Lab B | GC-MS | 48.2 | 50.0 | -0.76 | Satisfactory |
| Lab C | HPLC-UV | 55.8 | 50.0 | 2.43 | Questionable |
| Lab D | HPLC-UV | 46.1 | 50.0 | -1.64 | Satisfactory |
Note: The assigned value is the known concentration of the distributed standard. The Z-score is calculated using a target standard deviation for proficiency assessment derived from historical performance data for similar analyses. A Z-score between -2 and +2 is considered satisfactory, between 2 and 3 or -2 and -3 is questionable, and beyond 3 or -3 is unsatisfactory.[8]
Table 2: Method Performance Characteristics
| Parameter | GC-MS (Lab A & B Average) | HPLC-UV (Lab C & D Average) |
| Linearity (r²) | >0.995 | >0.999 |
| Limit of Detection (LOD) | 0.02 µg/L | 0.01 µg/L |
| Limit of Quantification (LOQ) | 0.07 µg/L | 0.04 µg/L |
| Repeatability (RSDr %) | 4.5% | 3.8% |
| Reproducibility (RSDR %) | 8.2% | 9.5% |
| Accuracy (Recovery %) | 96.5% | 98.8% |
Data synthesized from typical performance characteristics reported in the literature for similar aldehyde analyses.[3][9]
Mandatory Visualization
Caption: General experimental workflows for the two analytical methods.
References
- 1. Headspace Solid-Phase Microextraction Analysis of Volatile Components in Peanut Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
- 9. researchgate.net [researchgate.net]
Efficacy of 3,6-Nonadienal as an Insect Attractant: A Comparative Guide to Semiochemical Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 3,6-Nonadienal and other prominent semiochemicals as insect attractants. By presenting available quantitative data from field and laboratory studies, this document aims to offer an objective resource for researchers developing novel insect control and monitoring strategies. While direct comparative studies are limited, this guide synthesizes existing data to facilitate an informed assessment of these behavior-modifying chemicals.
Comparative Efficacy of Semiochemicals: Field & Laboratory Data
The following tables summarize quantitative data on the performance of various semiochemicals in attracting specific insect species. The data is categorized by the type of study: field trapping experiments, which measure real-world effectiveness, and laboratory-based assays (Electroantennography and Olfactometer tests), which provide insights into physiological and behavioral responses under controlled conditions.
Field Trapping Data
Field studies are crucial for evaluating the practical effectiveness of an attractant. The data below showcases the ability of different semiochemicals to lure insects to traps in natural environments.
| Semiochemical | Target Insect Species | Attractant Type | Key Findings & Quantitative Data |
| (E,Z)-2,6-Nonadienal (isomer of this compound) + Pheromone | Red-necked longhorn beetle (Aromia bungii) | Synergist | Addition of the minor component, (2E,6Z)-nona-2,6-dienal, at a ratio of 0.31 mg to 25 mg of the major pheromone component more than doubled the trap captures of males. |
| Methyl Eugenol (B1671780) | Oriental fruit fly (Bactrocera dorsalis) | Attractant | Traps baited with methyl eugenol consistently capture high numbers of male fruit flies. In one study, methyl eugenol traps caught a minimum of 90.20 and a maximum of 271.60 flies per trap during different stages of the mango season[1]. Solid lures containing 3, 6, or 10 g of methyl eugenol captured as many males as fresh liquid formulations for up to 12 weeks at cooler sites[2]. |
| Ethyl (E,Z)-2,4-decadienoate (Pear Ester) | Codling moth (Cydia pomonella) | Kairomone | At low microgram load rates, the number of male and female codling moths captured in traps baited with pear ester was similar to the capture rate of males in traps baited with the primary sex pheromone, codlemone[3]. However, traps baited with the highest rate of pear ester (40 mg) were least effective for capturing C. pomonella[4]. |
| Spodoptera litura Pheromone ((Z,E)-9,11-tetradecadienyl acetate (B1210297) & (Z,E)-9,12-tetradecadienyl acetate) | Tobacco cutworm (Spodoptera litura) | Pheromone | In soybean fields, one type of pheromone trap (YL-VT) caught an average of 84.4 moths per day, significantly higher than other trap designs tested[5]. Another study found that four or more traps per hectare significantly improved capture rates compared to one or two traps per hectare[6][7]. |
| Methyl Salicylate (B1505791) | Dance fly (Rhamphomyia gibba) | Attractant | Yellow sticky traps baited with methyl salicylate were highly attractive to both male and female dance flies[8]. |
| Methyl Salicylate + Pheromone | Plum curculio (Conotrachelus nenuphar) | Synergist | Traps baited with methyl salicylate captured significantly more plum curculios than unbaited traps[9][10]. |
Laboratory Bioassay & Electroantennography (EAG) Data
Laboratory assays provide a controlled environment to measure an insect's direct response to a chemical stimulus, either through behavioral choice (olfactometer) or antennal nerve impulses (EAG).
| Semiochemical | Target Insect Species | Assay Type | Key Findings & Quantitative Data |
| (Z)-3-hexenol (a Green Leaf Volatile) | Red-necked longhorn beetle (Aromia bungii) | EAG | Showed one of the largest EAG responses (>0.8 mV) in both male and female antennae. |
| Methyl Salicylate and Linalool | Whitefly (Bemisia tabaci) and Brown planthopper (Nilaparvata lugens) | Y-tube Olfactometer | Showed 70.0% and 66.7% attraction, respectively. |
| Helicoverpa armigera Pheromone | Cotton bollworm (Helicoverpa armigera) | Y-tube Olfactometer | 83.3% of individuals responded to the pheromone treatment. |
| Spodoptera litura Pheromone | Tobacco cutworm (Spodoptera litura) | Y-tube Olfactometer | 76.7% of individuals responded to the pheromone treatment. |
| Ethyl (E,Z)-2,4-decadienoate (Pear Ester) | Codling moth (Cydia pomonella) | EAG | Codling moth antennae showed a higher electrophysiological sensitivity to pear ester, responding at concentrations 10 times lower than other tested tortricid species[4]. |
| Various Volatiles | Honeybee (Apis mellifera) | EAG | EAG responses varied significantly to different volatiles, with honey eliciting the highest "preference factor" (2.04 x 10^7) compared to 1-hexanol (B41254) (1.79 x 10^7) and formic acid (1.53 x 10^7)[11]. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of semiochemical efficacy. Below are generalized methodologies for key experiments cited in this guide.
Field Trapping Experiment
Objective: To evaluate the attractiveness of a semiochemical under field conditions by measuring the number of target insects captured in baited traps.
Materials:
-
Traps appropriate for the target insect (e.g., sticky traps, funnel traps, delta traps).
-
Lures impregnated with the test semiochemical(s) and control lures (solvent only).
-
Randomized block design layout in the field with multiple replicates.
Procedure:
-
Site Selection: Choose a field site with a known population of the target insect.
-
Trap Deployment: Deploy traps in a randomized block design to minimize positional effects. The number of traps per treatment and the distance between traps will vary depending on the target insect and the specific research question. For example, in a study on Spodoptera litura, traps were placed at least 200m apart to avoid interference[7].
-
Baiting: Bait traps with lures containing the test semiochemical(s) at specified concentrations. Control traps should be baited with lures containing only the solvent used to dissolve the semiochemicals.
-
Data Collection: Check traps at regular intervals (e.g., daily or weekly) and record the number of captured target insects.
-
Lure and Trap Maintenance: Replace lures and clean or replace traps as needed, depending on the longevity of the lure and the capacity of the trap.
-
Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA, t-test) to determine if there are significant differences in attraction between the different semiochemical treatments and the control.
Y-Tube Olfactometer Bioassay
Objective: To determine the behavioral response (attraction or repulsion) of an insect to a specific volatile chemical in a controlled laboratory setting.
Materials:
-
Y-tube olfactometer.
-
Purified, humidified air source with flow meters.
-
Odor sources (e.g., filter paper treated with the test semiochemical or a natural source like a plant leaf).
-
Insects of a specific species, sex, and age.
Procedure:
-
Acclimatization: Allow the insects to acclimate to the experimental conditions (temperature, humidity, light) for a specified period before the assay.
-
Setup: Connect the Y-tube olfactometer to the air source. Place the odor source in one arm of the olfactometer and a control (e.g., filter paper with solvent only) in the other arm. The position of the treatment and control arms should be randomized between trials to avoid positional bias.
-
Insect Release: Introduce a single insect at the base of the Y-tube.
-
Observation: Observe the insect's movement and record which arm of the olfactometer it chooses. A choice is typically recorded when the insect walks a certain distance into one of the arms. A time limit is usually set for each trial.
-
Replication: Repeat the experiment with a new insect for each replicate. After a set number of trials, clean the olfactometer thoroughly to remove any residual odors.
-
Data Analysis: Analyze the choice data using a statistical test such as a chi-square test to determine if there is a significant preference for the odor source over the control.
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to a volatile chemical, providing a quantitative measure of its ability to detect the compound.
Materials:
-
EAG system (including micromanipulators, electrodes, amplifier, and data acquisition software).
-
Dissecting microscope.
-
Odor delivery system (puffing purified air over a treated filter paper in a pipette).
-
Test chemicals and solvent.
Procedure:
-
Antenna Preparation: An insect is immobilized, and one of its antennae is carefully excised.
-
Mounting: The excised antenna is mounted between two electrodes using conductive gel. The recording electrode is placed at the tip of the antenna, and the reference electrode is at the base.
-
Stimulation: A controlled puff of air carrying the volatile stimulus is delivered to the antenna.
-
Recording: The change in electrical potential across the antenna (the EAG response) is amplified and recorded by the software.
-
Controls: Puffs of clean air and air carrying only the solvent are used as controls to establish a baseline response.
-
Dose-Response: Different concentrations of the test chemical are presented to the antenna to generate a dose-response curve.
-
Data Analysis: The amplitude of the EAG responses (in millivolts) to different stimuli are compared to determine the antenna's sensitivity to each chemical.
Visualizing Insect Olfaction and Experimental Design
To further elucidate the mechanisms and methodologies discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a simplified insect olfactory signaling pathway and a typical experimental workflow for comparing insect attractants.
A simplified diagram of the insect olfactory signaling pathway.
A generalized workflow for the comparative evaluation of insect attractants.
References
- 1. scispace.com [scispace.com]
- 2. bioone.org [bioone.org]
- 3. A pear-derived kairomone with pheromonal potency that attracts male and female codling moth, Cydia pomonella (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Methyl salicylate improves the effectiveness of the odor-baited trap tree approach for adult plum curculio, Conotrachelus nenuphar (Coleoptera: Curculionidae), monitoring and attract-and-kill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electroantennogram reveals a strong correlation between the passion of honeybee and the properties of the volatile - PMC [pmc.ncbi.nlm.nih.gov]
The Scent of Green: Correlating Instrumental and Sensory Analysis of Cucumber Aroma
A comparative guide for researchers on bridging the gap between chemical analysis and sensory perception of cucumber's characteristic aroma.
The fresh, green, and often subtly sweet aroma of cucumber (Cucumis sativus) is a key driver of consumer preference. For researchers, scientists, and professionals in product development, understanding the chemical underpinnings of this aroma is crucial for quality control, breeding programs, and the development of natural flavorings. This guide provides a comparative overview of the instrumental and sensory methods used to evaluate cucumber aroma, supported by experimental data and detailed protocols.
Key Volatile Compounds in Cucumber Aroma
The characteristic aroma of cucumber is primarily attributed to a specific group of volatile organic compounds (VOCs), mainly C6 and C9 aldehydes and alcohols.[1][2][3][4][5][6] These compounds are products of the lipoxygenase (LOX) pathway, which is initiated upon tissue disruption.[1][5]
C6 aldehydes and alcohols, such as hexanal (B45976) and (E)-2-hexenal, are responsible for the "green" and "grassy" notes.[1][5][6] In contrast, C9 compounds, including (E,Z)-2,6-nonadienal and (E)-2-nonenal, impart the iconic "cucumber-like" and "melon-like" aromas.[1][4][5][6][7] (E,Z)-2,6-nonadienal is often considered the most critical compound for the typical fresh cucumber flavor.[5][8][9][10]
The following table summarizes the major volatile compounds contributing to cucumber aroma and their associated sensory descriptors.
| Volatile Compound | Chemical Class | Associated Sensory Descriptors | References |
| (E,Z)-2,6-nonadienal | C9 Aldehyde | Cucumber-like, fresh | [1][5][8][9][10] |
| (E)-2-nonenal | C9 Aldehyde | Cucumber-like, fatty, green | [1][5][8] |
| Hexanal | C6 Aldehyde | Green, grassy, fatty | [1][3][5] |
| (E)-2-hexenal | C6 Aldehyde | Green, leafy | [1][5] |
| Nonanal | C9 Aldehyde | Fatty, citrus | [1][3] |
| (E)-6-nonenal | C9 Aldehyde | Melon-like, cucumber-like | [1][3] |
| 1-Nonanol | C9 Alcohol | Waxy, floral | [1] |
| (E,Z)-2,6-nonadien-1-ol | C9 Alcohol | Cucumber, green | [1] |
Experimental Protocols
Precise and reproducible methodologies are essential for correlating instrumental data with sensory perception. Below are detailed protocols for the key experiments involved in cucumber aroma analysis.
Instrumental Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This is the most common and effective method for identifying and quantifying volatile compounds in cucumber.[2][3][6][11][12][13]
1. Sample Preparation:
-
Wash and dry fresh cucumber samples.
-
Cut the cucumber (e.g., into quarters lengthwise) and weigh a specific amount (e.g., 5-10 g) of the flesh and/or peel into a headspace vial.
-
For internal standardization, add a known concentration of an internal standard (e.g., 2-methyl-3-heptanone) to the vial.
-
Seal the vial immediately.
2. Volatile Compound Extraction (HS-SPME):
-
Equilibrate the sealed vial at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.
-
Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorb the adsorbed volatiles from the SPME fiber in the heated injection port of the GC.
-
Separate the volatile compounds on a capillary column (e.g., DB-5ms, HP-5ms).
-
Use a temperature program to elute the compounds based on their boiling points and polarity.
-
Identify the compounds using a mass spectrometer by comparing their mass spectra to a reference library (e.g., NIST, Wiley).
-
Quantify the compounds by comparing their peak areas to the peak area of the internal standard.
Sensory Analysis: Quantitative Descriptive Analysis (QDA)
QDA is a robust method used to identify and quantify the sensory attributes of a product by a trained panel.[7][12][14]
1. Panelist Selection and Training:
-
Select 8-12 individuals based on their sensory acuity and ability to articulate perceptions.
-
Train the panelists to recognize and score the intensity of specific aroma attributes relevant to cucumber (e.g., fresh, green, cucumber-like, melon-like, waxy).[7][12] Use chemical reference standards to anchor the sensory terms.[7][14]
2. Sample Evaluation:
-
Prepare cucumber samples in a consistent manner (e.g., sliced, diced) and present them in coded, identical containers at a controlled temperature.
-
Panelists evaluate the aroma of each sample and rate the intensity of each descriptor on a line scale (e.g., 0-10 or 0-15).[7]
3. Data Analysis:
-
Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.
-
Use multivariate analysis techniques like Principal Component Analysis (PCA) or Partial Least Squares (PLS) regression to visualize the relationships between samples and their sensory profiles.[7][11]
Correlation of Instrumental and Sensory Data
The ultimate goal is to establish a predictive relationship between the instrumental measurements of volatile compounds and the sensory perception of aroma.
Statistical Correlation:
Partial Least Squares (PLS) regression is a powerful statistical tool used to correlate the two sets of data (instrumental and sensory).[11] This can reveal which volatile compounds are the primary drivers of specific sensory attributes. For instance, a strong positive correlation has been found between the concentration of (E,Z)-2,6-nonadienal and the intensity of "fresh cucumber" flavor as rated by sensory panels.[8][9][15] Conversely, bitterness and astringency can negatively impact the perception of "cucumber-like" flavor.[7][[“]]
The following table presents a hypothetical but representative example of how quantitative instrumental and sensory data can be structured for comparison.
| Cucumber Variety | (E,Z)-2,6-nonadienal (µg/kg) | Hexanal (µg/kg) | "Cucumber-like" Aroma Intensity (0-10 scale) | "Green" Aroma Intensity (0-10 scale) |
| Variety A | 150.2 | 85.7 | 8.2 | 4.5 |
| Variety B | 95.5 | 120.3 | 6.1 | 7.8 |
| Variety C | 180.1 | 70.4 | 9.1 | 3.2 |
Visualizing the Workflow and Relationships
To further clarify the process and the interplay between different elements of cucumber aroma analysis, the following diagrams are provided.
Caption: Experimental workflow for cucumber aroma analysis.
Caption: Relationship between volatile compounds and sensory attributes.
Conclusion
The aroma of cucumber is a complex interplay of various volatile compounds, with C6 and C9 aldehydes and alcohols playing the most significant roles. By combining instrumental techniques like HS-SPME-GC-MS with sensory evaluation methods such as QDA, a robust understanding of cucumber aroma can be achieved. The correlation between the concentration of specific volatiles and perceived sensory attributes provides a powerful tool for quality assessment, targeted breeding, and the development of natural flavor profiles. This integrated approach is invaluable for researchers and industry professionals seeking to objectively measure and ultimately tailor the sensory experience of cucumber.
References
- 1. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cucumber sensory properties and the variance in flavor molecules (aroma and taste) in a GWAS panel - American Chemical Society [acs.digitellinc.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Flavor of cucumber fruit: a genetics perspective - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fresh cucumber flavor in refrigerated pickles: comparison of sensory and instrumental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ars.usda.gov [ars.usda.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. twu-ir.tdl.org [twu-ir.tdl.org]
- 13. Characterization of Differences in the Composition and Content of Volatile Compounds in Cucumber Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Publication : USDA ARS [ars.usda.gov]
- 15. Fresh cucumber flavor in refrigerated pickles: comparison of sensory and instrumental analysis. | Sigma-Aldrich [sigmaaldrich.com]
- 16. consensus.app [consensus.app]
A Comparative Guide to the Extraction of Volatile Compounds from Melons
For researchers and scientists in the fields of food science, flavor chemistry, and drug development, the accurate analysis of volatile organic compounds (VOCs) in melons (Cucumis melo L.) is crucial for understanding flavor profiles, identifying bioactive compounds, and ensuring product quality. The choice of extraction method significantly impacts the profile of the extracted VOCs. This guide provides an objective comparison of common methods for extracting volatile compounds from melons, supported by experimental data and detailed protocols.
Comparison of Extraction Methodologies
The selection of an appropriate extraction technique is contingent on the specific research goals, such as comprehensive profiling, target compound analysis, or green chemistry considerations. The following table summarizes the key aspects of prevalent extraction methods for melon volatiles.
| Method | Principle | Advantages | Disadvantages | Key Performance Metrics |
| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatiles from the headspace above the sample onto a coated fiber, followed by thermal desorption into a gas chromatograph.[1][2][3] | Solvent-free, simple, sensitive, and allows for automation.[1][2] | Fiber selection is critical and can introduce bias; competitive adsorption can occur.[3] | Identified 113 VOCs in 28 melon breeding lines, including esters, aldehydes, and alcohols.[1][4][5] |
| Solvent Extraction (SE) | Extraction of volatile and semi-volatile compounds by direct contact with an organic solvent, followed by concentration of the extract.[6][7] | Can extract a wide range of compounds, including less volatile ones; well-established technique. | Time-consuming, requires large amounts of organic solvents, and can lead to the loss of highly volatile compounds during solvent evaporation.[2] | A study on muskmelon seed oil showed significant differences in the flavor composition of oils obtained by different extraction methods, including Soxhlet extraction.[8][9] |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to create cavitation bubbles in the solvent, disrupting cell walls and enhancing mass transfer of volatile compounds from the sample matrix into the solvent.[10][11] | Reduced extraction time and solvent consumption; increased extraction efficiency.[10][11] | Can potentially degrade thermally labile compounds if not properly controlled. | In winter melon seeds, UAE yielded a higher extraction of bioactive compounds in a shorter time (40 min) compared to conventional Soxhlet extraction.[10][11] Ultrasonic treatment of melon juice resulted in a 2.77-fold higher concentration of characteristic aroma compounds compared to control.[12][13][14] |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and sample, leading to the partitioning of analytes from the sample matrix into the solvent. | Faster extraction times, reduced solvent usage, and higher extraction yields compared to conventional methods.[15] | Requires specialized equipment; potential for thermal degradation of some compounds. | While direct comparisons for melon volatiles are limited, MAE of watermelon seed proteins showed a 90% recovery in 2 minutes, significantly faster than conventional methods.[15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are representative protocols for the discussed extraction methods based on published studies.
Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is adapted from a study on the volatile profiles of melon breeding lines.[1][4]
-
Sample Preparation: Homogenize 5 g of melon flesh with 5 mL of a saturated NaCl solution in a 20 mL headspace vial. The salt solution helps to increase the volatility of the compounds.
-
Extraction: Place the vial in a heating block at 80°C. Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes with constant agitation.
-
Analysis: Immediately after extraction, desorb the fiber in the injection port of a gas chromatograph-mass spectrometer (GC-MS) at 225°C for 2 minutes in splitless mode.
-
GC-MS Conditions: Use a capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature program can be set to start at 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min. Helium is used as the carrier gas at a constant flow of 1 mL/min.
Solvent Extraction (SE)
This protocol is a general procedure based on methods for extracting phytochemicals from melons.[6][7]
-
Sample Preparation: Blend 100 g of melon pulp with 200 mL of hexane.
-
Extraction: Macerate the mixture at room temperature for 24 hours with continuous stirring.
-
Separation: Filter the mixture through anhydrous sodium sulfate (B86663) to remove water.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a low temperature (e.g., 40°C) to a final volume of 1 mL.
-
Analysis: Inject an aliquot of the concentrated extract into a GC-MS for analysis.
Ultrasound-Assisted Extraction (UAE)
This protocol is based on the extraction of valuable compounds from winter melon seeds and can be adapted for melon flesh.[10][11]
-
Sample Preparation: Mix 10 g of melon pulp with 100 mL of ethanol (B145695) in a flask.
-
Extraction: Place the flask in an ultrasonic bath operating at a frequency of 40 kHz and a power of 100 W. Set the temperature to 55°C and sonicate for 40 minutes.
-
Separation: Filter the extract to remove solid particles.
-
Concentration: Concentrate the extract using a rotary evaporator.
-
Analysis: Analyze the concentrated extract using GC-MS.
Experimental Workflow
The general process for the extraction and analysis of volatile compounds from melons can be visualized as a series of sequential steps.
Caption: General workflow for the extraction and analysis of volatile compounds from melons.
Logical Relationship of Extraction Methods
The choice of extraction method is influenced by a balance between efficiency, solvent consumption, and the nature of the target compounds.
Caption: Factors influencing the selection of a melon volatile extraction method.
References
- 1. Assessment and Classification of Volatile Profiles in Melon Breeding Lines Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Assessment and Classification of Volatile Profiles in Melon Breeding Lines Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive compounds from Cucumis melo L. fruits as potential nutraceutical food ingredients and juice processing using membrane technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Properties of Different Solvent Extracts of Cucumis melo L. Seeds and Whole Fruit and Their Metabolite Profiling Using HPLC and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Different Extraction Methods on Extraction Yield, Physicochemical Properties, and Volatile Compounds from Field Muskmelon Seed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. [PDF] Ultrasound-assisted extraction of valuable compounds from winter melon (Benincasa hispida) seeds | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Ultrasonic treatment maintains the flavor of the melon juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rapid extraction of watermelon seed proteins using microwave and its functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of the Antifungal Properties of C9 Aldehydes
A Comprehensive Guide for Researchers and Drug Development Professionals
The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Among the promising candidates are C9 aldehydes, a class of volatile organic compounds that have demonstrated significant antifungal activity. This guide provides a comparative analysis of the antifungal properties of various C9 aldehydes, summarizing key experimental data, detailing methodologies, and exploring their mechanisms of action to assist researchers and drug development professionals in this field.
Quantitative Antifungal Activity of C9 Aldehydes
The antifungal efficacy of C9 aldehydes is primarily evaluated through the determination of their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). These values represent the lowest concentration of the compound that inhibits visible fungal growth and the lowest concentration that results in fungal death, respectively. The following tables summarize the available data for prominent C9 aldehydes against clinically relevant fungal species.
| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Nonanal (B32974) | Aspergillus flavus | 1000 (spores), 4000 (mycelia) | - | [1] |
| Penicillium cyclopium | 300 | 400 | [2] | |
| Trichophyton mentagrophytes | <1.9 - 125 | - | [3] | |
| Microsporum canis | <1.9 - 125 | - | [3] | |
| (E)-2-Nonenal | Trichophyton mentagrophytes | <1.9 - 125 | - | [3] |
| Microsporum canis | <1.9 - 125 | - | [3] |
Note: Data for Candida albicans and Aspergillus fumigatus are currently limited in the reviewed literature.
Comparative Efficacy with Established Antifungal Agents
Direct comparative studies of C9 aldehydes against established antifungal drugs like fluconazole (B54011) and amphotericin B are limited. However, by comparing their reported MIC values against similar fungal strains, a preliminary assessment of their relative potency can be made. It is important to note that such comparisons should be interpreted with caution due to variations in experimental conditions across different studies.
| Antifungal Agent | Fungal Species | Typical MIC Range (µg/mL) |
| Fluconazole | Candida albicans | 0.25 - >64 |
| Amphotericin B | Candida albicans | 0.125 - 2 |
| Aspergillus fumigatus | 0.25 - 2 |
Mechanism of Antifungal Action
The primary mechanism of antifungal action for C9 aldehydes involves the disruption of fungal cell membrane integrity. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Evidence suggests that these aldehydes can also interfere with crucial cellular processes such as respiratory metabolism.[1]
While direct interaction with specific signaling pathways like the High Osmolarity Glycerol (HOG) and calcineurin pathways has not been definitively established for C9 aldehydes, it is hypothesized that the cellular stress caused by membrane damage could indirectly activate these pathways as a fungal defense mechanism.
Hypothesized Fungal Stress Response to C9 Aldehyde-Induced Membrane Damage
Caption: Hypothesized fungal stress response pathways activated by C9 aldehyde-induced cell membrane damage.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) for Volatile Aldehydes (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines with modifications for volatile compounds.
1. Preparation of Fungal Inoculum:
-
Subculture the fungal isolate onto an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) and incubate to ensure purity and viability.
-
For yeasts, harvest several colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.
-
For molds, harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and filter to remove hyphal fragments. Adjust the conidial suspension to the desired concentration.
2. Preparation of Aldehyde Stock Solution and Serial Dilutions:
-
Prepare a high-concentration stock solution of the C9 aldehyde in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO), ensuring the final solvent concentration in the assay does not inhibit fungal growth (typically ≤1%).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the aldehyde stock solution in RPMI 1640 medium (buffered with MOPS).
3. Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate.
-
To minimize the loss of volatile aldehydes, seal the plates with an adhesive plate sealer.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified duration (e.g., 24-48 hours for yeasts, 48-72 hours for molds).
4. Determination of MIC:
-
The MIC is the lowest concentration of the aldehyde that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free growth control well, as determined by visual inspection or spectrophotometrically.
Determination of Minimum Fungicidal Concentration (MFC)
1. Subculturing from MIC Assay:
-
Following the determination of the MIC, take a standardized aliquot (e.g., 10-20 µL) from each well that shows no visible growth in the MIC assay.
-
Spread the aliquot onto a fresh, drug-free agar plate.
2. Incubation:
-
Incubate the plates at the optimal temperature for the fungus until growth is visible in the control subculture (from the drug-free well).
3. Determination of MFC:
-
The MFC is the lowest concentration of the aldehyde from which there is no fungal growth on the subculture plates, indicating that the fungal cells were killed.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory and Fungicidal Concentrations of C9 aldehydes.
Conclusion
C9 aldehydes, particularly nonanal and (E)-2-nonenal, exhibit promising antifungal activity against a range of fungi. Their primary mode of action appears to be the disruption of the fungal cell membrane. While more extensive research is required to fully elucidate their antifungal spectrum and specific molecular targets, the available data suggest that C9 aldehydes represent a valuable class of compounds for the development of new antifungal therapies. Further studies should focus on expanding the quantitative data against a broader panel of clinically relevant fungi, including drug-resistant strains, and investigating their potential synergistic effects with existing antifungal agents.
References
Safety Operating Guide
Proper Disposal Procedures for 3,6-Nonadienal: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of 3,6-Nonadienal, a volatile and reactive unsaturated aldehyde. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance. Due to its chemical properties, this compound requires careful management as a hazardous waste.
Immediate Safety and Handling
This compound is a combustible liquid and a potential skin, eye, and respiratory tract irritant. As an unsaturated aldehyde, it is highly reactive.[1] All handling of this compound should be performed in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use a NIOSH/MSHA approved respirator if ventilation is inadequate. |
Spill Response Protocol
In the event of a spill, evacuate the immediate area and ensure proper ventilation. For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to clean up the spill. Place the absorbent material into a sealed, properly labeled container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management service. This ensures that the chemical is handled and disposed of in accordance with all local, state, and federal regulations.
Step-by-Step Disposal:
-
Segregation: Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents, strong bases, or reducing agents.
-
Containerization: Use a designated, chemically compatible, and properly sealed container for the collection of this compound waste. The container should be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from sources of ignition.
-
Arrangement for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
Neutralization as a Potential Pre-Treatment (For Consideration by Trained Personnel Only)
While direct disposal through a hazardous waste service is the primary recommendation, for larger quantities, neutralization to a less hazardous substance may be a consideration. Unsaturated aldehydes can react with nucleophiles. One common method for aldehyde abatement is the use of sodium bisulfite (or sodium pyrosulfite) to form a solid adduct. However, the efficacy and safety of this reaction for this compound must be validated on a small scale by trained personnel in a controlled laboratory setting before being implemented.
Experimental Protocol for Small-Scale Validation:
-
Preparation: In a chemical fume hood, prepare a saturated solution of sodium bisulfite in water.
-
Reaction: Slowly add a small, measured amount of this compound to the stirred sodium bisulfite solution. The reaction may be exothermic.
-
Observation: Observe for any signs of reaction, such as heat generation or precipitation of the bisulfite adduct.
-
Analysis: After the reaction is complete, the resulting mixture should be analyzed to confirm the absence of residual this compound before any further steps are taken.
-
Disposal of Product: The resulting adduct, if formed, should still be disposed of as hazardous waste unless confirmed to be non-hazardous by chemical analysis and local regulations.
It is critical to note that this neutralization procedure is provided for informational purposes only and has not been validated for this compound. Direct disposal via a licensed contractor remains the safest and most compliant method.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves and the environment.
References
Essential Safety and Logistical Information for Handling 3,6-Nonadienal
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3,6-Nonadienal. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification
This compound is a combustible liquid that poses several health risks. The primary hazards associated with this chemical include:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: Vapors and splashes can cause serious damage to the eyes.[1]
-
Respiratory Harm: Inhalation of vapors can be harmful.[3]
-
Combustibility: The liquid is combustible and presents a fire hazard when exposed to heat or ignition sources.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Recommended Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[5] | To protect against splashes and vapors that can cause severe eye irritation. |
| Hand Protection | Butyl or nitrile gloves.[1] It is crucial to use gloves specifically rated for handling aldehydes.[1] | To prevent skin contact, which can lead to irritation. Latex gloves are not recommended.[6] |
| Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing.[6] | To shield the body from accidental splashes and contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[7][8] | To prevent the inhalation of harmful vapors. The selection of the respirator is dependent on the airborne concentration of the chemical.[2] |
| Foot Protection | Closed-toe shoes constructed from a non-porous material.[6] | To protect feet from potential spills. |
Quantitative Exposure Limits
Specific Occupational Exposure Limits (OELs) for this compound have not been established. For reference, the exposure limits for the structurally related aldehyde, acetaldehyde, are provided below.
| Compound | OSHA PEL (8-hour TWA) | ACGIH TLV (Ceiling) | NIOSH REL |
| Acetaldehyde | 200 ppm | 25 ppm | Lowest feasible concentration |
Source:[5][9][10] TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.
Step-by-Step Operational Plan
A systematic approach to handling this compound is critical for safety.
4.1. Preparation:
-
Review the SDS: Before commencing any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Verify Engineering Controls: Ensure that the chemical fume hood is functioning correctly and has a current certification.
-
Assemble Materials: Gather all necessary equipment, including the correct PPE, spill containment materials (such as absorbent pads or sand), and designated waste containers.
-
Confirm Emergency Equipment: Check that a safety shower and eyewash station are unobstructed and have been recently tested.
4.2. Handling:
-
Don PPE: Correctly put on all required PPE before entering the work area.
-
Dispense with Care: Accurately measure and dispense the chemical inside the fume hood, taking care to avoid splashes.
-
Maintain Closed Systems: Keep the container sealed when not in immediate use to minimize vapor release.
-
Eliminate Ignition Sources: As a combustible liquid, this compound must be kept away from all potential ignition sources, including open flames and hot surfaces.[4]
-
Prevent Contact: Avoid all contact with skin and clothing. In the event of accidental contact, follow the first-aid measures outlined in the SDS.
4.3. Post-Handling:
-
Decontaminate: Clean the work area within the fume hood using an appropriate solvent, followed by soap and water.
-
Properly Remove PPE: Take off PPE in a manner that prevents cross-contamination, removing gloves last.
-
Hand Washing: Thoroughly wash hands with soap and water after removing PPE.
-
Secure Storage: Store this compound in a cool, dry, and well-ventilated area, segregated from incompatible materials.[11]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
5.1. Waste Collection:
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste.[12]
-
Label Containers: Collect liquid waste in a clearly labeled, sealed, and chemically compatible container. The label must include "Hazardous Waste," "Combustible Liquid," and the full chemical name.[3]
-
Contaminated Solid Waste: All solid materials contaminated with this compound, such as gloves and absorbent materials, must be collected in a separate, clearly labeled hazardous waste container.[13]
5.2. Disposal Procedure:
-
Use a Licensed Disposal Company: The disposal of this compound must be managed by a licensed hazardous waste disposal company.[3][14]
-
Adhere to Regulations: Follow all local, state, and federal regulations governing the disposal of hazardous waste.[3]
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific procedures regarding hazardous waste collection and disposal.
Safe Handling Workflow
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. For TB or Silica or VOCs, Choose the Right Respirator - EHSLeaders [ehsleaders.org]
- 3. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 4. quora.com [quora.com]
- 5. ACETALDEHYDE | Occupational Safety and Health Administration [osha.gov]
- 6. cdc.gov [cdc.gov]
- 7. ohse.ca [ohse.ca]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. nj.gov [nj.gov]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetaldehyde [cdc.gov]
- 11. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 12. Top tips for safe disposal of flammable liquids – Northbridge Insurance [northbridgeinsurance.ca]
- 13. samex-env.com [samex-env.com]
- 14. Bot Verification [tft-pneumatic.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
